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  • Product: Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride
  • CAS: 1821783-96-3

Core Science & Biosynthesis

Foundational

Cis-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride: Structural Properties, Stereochemistry, and Applications in Modern Drug Discovery

Executive Summary The pyrrolidine ring is a ubiquitous and privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved therapeutics. Its saturated, five-membered nitrogen heterocyclic core offe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a ubiquitous and privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved therapeutics. Its saturated, five-membered nitrogen heterocyclic core offers a highly tunable scaffold for exploring three-dimensional (3D) pharmacophore space. Among its functionalized derivatives, cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3) has emerged as a critical building block in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex Active Pharmaceutical Ingredients (APIs) [1].

This technical guide provides an in-depth analysis of the physicochemical properties, stereochemical architecture, and synthetic methodologies associated with this compound. Furthermore, it explores its recent applications in targeting challenging biological pathways, including KRAS G12C mutations and Hepatitis B Virus (HBV) capsid assembly.

Physicochemical and Structural Properties

The utility of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride stems from its low molecular weight, high polarity, and the presence of both a hydrogen-bond donor (hydroxyl) and a basic amine. Formulating the compound as a hydrochloride salt significantly enhances its chemical stability, prevents oxidative degradation of the secondary amine, and improves aqueous solubility for biological assays.

Table 1: Quantitative Data and Identifiers
PropertyValue / Description
Chemical Name Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride
CAS Registry Number 1821783-96-3
Molecular Formula C₆H₁₃NO • HCl (C₆H₁₄ClNO)
Molecular Weight 151.63 g/mol
Stereochemistry Cis (e.g., (2R,3R) or (2S,3S) enantiomeric pairs)
Physical State Solid (typically crystalline powder)
Hydrogen Bond Donors 3 (Amine NH₂⁺, Hydroxyl OH)
Hydrogen Bond Acceptors 2 (Amine N, Hydroxyl O)

Stereochemical Architecture and 3D Space

The biological activity of pyrrolidine-containing drugs is heavily dictated by their stereochemistry. The sp³-hybridized carbon framework of the pyrrolidine ring is non-planar, undergoing a dynamic conformational exchange known as pseudorotation . This allows the ring to adopt various "envelope" and "twist" conformations, which are crucial for maximizing complementary interactions within a protein's binding pocket [2].

In the cis-configuration , the methyl group at the C2 position and the hydroxymethyl group at the C3 position are oriented on the same face of the pyrrolidine ring. This specific geometric constraint restricts the conformational flexibility of the side chains compared to the trans-isomer. Consequently, when the cis-isomer binds to a target receptor, it incurs a lower entropic penalty, as the functional groups are pre-organized to interact with specific sub-pockets.

Stereochemistry A Cis-(2-methylpyrrolidin-3-yl) methanol Core B sp3-Hybridized Carbon Framework A->B Structural Basis C Ring Pseudorotation (Envelope/Twist) B->C Enables D Enhanced 3D Pharmacophore Coverage C->D Drives E Target Selectivity (Enantioselective Binding) D->E Results in

Diagram 1: Logical flow of how pyrrolidine stereochemistry drives enantioselective target binding.

Synthetic Methodologies and Protocols

The synthesis of highly pure cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride typically begins with a pre-functionalized, stereochemically pure precursor, such as (2S,3S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid. The following protocol outlines a self-validating workflow for the reduction of the carboxylic acid and subsequent deprotection.

Protocol: Synthesis of Cis-(2-methylpyrrolidin-3-yl)methanol Hydrochloride

Objective: To selectively reduce the C3 carboxylic acid to a primary alcohol without epimerizing the stereocenters, followed by orthogonal removal of the Boc protecting group.

Reagents & Materials:

  • (2S,3S)-1-(Boc)-2-methylpyrrolidine-3-carboxylic acid (1.0 equiv)

  • Borane-tetrahydrofuran (BH₃·THF) complex, 1.0 M solution (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 4N HCl in Dioxane (5.0 equiv)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation and Inertion: Dissolve the Boc-protected carboxylic acid in anhydrous THF under a continuous argon atmosphere to prevent moisture-induced degradation of the borane reagent. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Borane Reduction: Dropwise add the BH₃·THF complex. Mechanistic Causality: Borane is a highly electrophilic Lewis acid that preferentially coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, facilitating a rapid hydride transfer to yield the intermediate trialkylborate. This method is preferred over LiAlH₄ as it is milder and prevents potential cleavage of the Boc group.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Monitor the complete consumption of the starting material via LC-MS.

  • Quenching: Cool the mixture back to 0 °C and carefully add methanol dropwise. Mechanistic Causality: Methanol solvolyzes the unreacted borane and the borate intermediates, releasing hydrogen gas (effervescence) and forming volatile trimethyl borate.

  • Extraction: Concentrate the mixture, partition between DCM and water, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate to yield the Boc-protected alcohol intermediate.

  • Boc Deprotection: Dissolve the crude intermediate in DCM and cool to 0 °C. Add 4N HCl in dioxane. Stir at room temperature for 3 hours. Mechanistic Causality: The strong anhydrous acid protonates the tert-butyl carbamate, leading to the expulsion of isobutylene gas and carbon dioxide, leaving behind the protonated secondary amine.

  • Isolation: Concentrate the solution under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the highly polar cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride salt. Filter and dry under high vacuum to achieve >98% purity (verified by chiral HPLC).

Synthesis Start Boc-2-methylpyrrolidine- 3-carboxylic acid (Cis) Activation Carboxylic Acid Reduction (BH3-THF, 0°C to RT) Start->Activation Step 1: Hydride Transfer Intermediate Boc-Cis-(2-methylpyrrolidin- 3-yl)methanol Activation->Intermediate Yields Deprotection Boc Deprotection (4N HCl in Dioxane, RT) Intermediate->Deprotection Step 2: Acidic Cleavage Product Cis-(2-methylpyrrolidin- 3-yl)methanol HCl Deprotection->Product Salt Precipitation

Diagram 2: Step-by-step synthetic workflow for the preparation of the hydrochloride salt.

Applications in Modern Drug Discovery

The cis-(2-methylpyrrolidin-3-yl)methanol scaffold is highly prized in contemporary medicinal chemistry for its ability to project functional groups into tightly constrained receptor pockets.

KRAS G12C Inhibitors

The KRAS G12C mutation, prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer, traps the KRAS protein in an active, GTP-bound state. Recent patent literature (e.g., WO2024229447A1) highlights the use of substituted pyrrolidines in the design of Pyrido[4,3-d]pyrimidine derivatives acting as covalent KRAS G12C inhibitors [3]. The cis-2-methylpyrrolidine motif is utilized as a highly specific side-chain appendage that occupies the Switch-II pocket of the KRAS protein. The stereospecific orientation of the methyl and hydroxymethyl groups allows for optimal Van der Waals interactions with the hydrophobic residues of the pocket, enhancing both binding affinity and the precise alignment of the inhibitor's warhead with the mutant cysteine residue.

Hepatitis B Virus (HBV) Capsid Assembly Modulators

HBV Capsid Assembly Modulators (CAMs) disrupt the normal encapsidation of pre-genomic RNA. A 2023 study published in RSC Advances demonstrated that pyrrole- and pyrrolidine-scaffold inhibitors (CAM-N series) exhibit sub-nanomolar potency against HBV [4]. The incorporation of sp³-rich pyrrolidine derivatives, such as cis-(2-methylpyrrolidin-3-yl)methanol, maximizes nonpolar interactions in the solvent-accessible regions of the HBV core protein. Specifically, computational modeling revealed that these functionalized pyrrolidines form distinct, high-affinity hydrogen bonds and hydrophobic contacts with the L140B residue of the HBV core protein, a critical interaction that older-generation inhibitors lacked.

Applications Scaffold Cis-(2-methylpyrrolidin- 3-yl)methanol HCl KRAS KRAS G12C Inhibitors (Switch-II Pocket Binding) Scaffold->KRAS Side-chain optimization HBV HBV Capsid Modulators (L140B Residue Interaction) Scaffold->HBV Core scaffold modification FBDD Fragment-Based Drug Discovery (FBDD) Scaffold->FBDD Utilized in

Diagram 3: Primary applications of the cis-pyrrolidine scaffold in targeted drug discovery.

References

  • Gerken, P. A., et al. "Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer." World Intellectual Property Organization, WO2024229447A1 (2024).
  • Ruengsatra, T., et al. "Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds." RSC Advances, 13(41), 29004-29022 (2023). Available at:[Link]

Exploratory

Physicochemical Profiling and Application Guide for cis-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride

Introduction: The Strategic Value of sp³-Rich Scaffolds In modern drug discovery, the transition from planar, aromatic-heavy molecules to structurally complex, sp³-hybridized scaffolds is a proven strategy to improve pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of sp³-Rich Scaffolds

In modern drug discovery, the transition from planar, aromatic-heavy molecules to structurally complex, sp³-hybridized scaffolds is a proven strategy to improve pharmacokinetic properties and clinical success rates—a paradigm widely known as "escaping flatland" (). cis-(2-Methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3) represents a premium example of such a scaffold[1].

Featuring a pyrrolidine core, a defined cis-stereocenter, a secondary amine, and a primary alcohol, this molecule offers orthogonal vectors for functionalization. However, its high polarity, lack of a UV chromophore, and hygroscopic nature present unique physicochemical challenges. This whitepaper provides an authoritative guide to the characterization, analytical handling, and synthetic manipulation of this critical building block.

Structural and Physicochemical Properties

Understanding the physicochemical baseline of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride is essential for designing effective purification and formulation strategies.

The Causality of the Hydrochloride Salt

Low-molecular-weight pyrrolidines in their free-base form are typically volatile, highly hygroscopic, and prone to oxidative degradation. By formulating this compound as a hydrochloride (HCl) salt, the secondary amine is protonated. This dramatically increases the lattice energy of the solid, yielding a stable, crystalline powder that can be precisely weighed and stored long-term without significant degradation.

Stereochemical Implications

The cis-configuration dictates that the methyl group at C2 and the hydroxymethyl group at C3 reside on the same face of the pyrrolidine ring. This introduces specific steric hindrance that influences the nucleophilicity of the secondary amine. When designing synthetic routes, researchers must account for this steric bulk, which can slow down N-alkylation reactions compared to unhindered pyrrolidines.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound.

ParameterValue / DescriptionAnalytical Implication
CAS Number 1821783-96-3Unique identifier for procurement and safety tracking.
Molecular Formula C₆H₁₄ClNO (C₆H₁₃NO · HCl)Requires accounting for the HCl mass (36.46 g/mol ) in stoichiometry.
Molecular Weight 151.63 g/mol Low MW allows significant downstream additions without exceeding Lipinski limits.
LogP (Free Base) ~0.2 to 0.5 (Estimated)Highly hydrophilic; standard reverse-phase extraction will fail.
pKa (Amine) ~10.2 - 10.6Remains protonated at physiological pH (7.4), acting as a cation.
Appearance White to off-white crystalline solidIndicates high purity; discoloration suggests amine oxidation.

Analytical Characterization Logic

Because cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride lacks conjugated pi-systems (e.g., phenyl rings), it is virtually invisible to standard UV-Vis detectors at 254 nm. Relying on UV absorption will lead to false-negative purity assessments. Therefore, Universal Detectors such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) must be employed ().

Characterization Start cis-(2-Methylpyrrolidin-3-yl) methanol HCl pKa Potentiometric Titration Start->pKa LogP HPLC-CAD LogD Profiling Start->LogP Ion Ionization State (pKa ~10.5) pKa->Ion Lip Hydrophilicity (LogP < 0) LogP->Lip Opt Formulation & Purification Strategy Ion->Opt Lip->Opt

Workflow for physicochemical characterization dictating downstream purification strategies.

Protocol 1: Self-Validating HPLC-CAD Purity Determination

Due to the compound's extreme polarity, standard C18 columns will result in the analyte eluting in the void volume. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure proper retention.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (100% Acetonitrile). Causality: The acidic pH ensures the pyrrolidine amine is fully protonated, preventing peak tailing.

  • Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of 90:10 Acetonitrile:Water.

  • System Setup: Install a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Set the Charged Aerosol Detector (CAD) evaporation temperature to 35°C.

  • Self-Validation (Blank Injection): Inject a blank of the diluent. A valid system will show a stable CAD baseline with no peaks, proving that subsequent peaks are strictly analyte-derived.

  • Execution: Run a gradient from 95% B down to 50% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Data Analysis: Integrate the CAD signal. Because CAD response is relatively uniform for non-volatile analytes, the area percent directly correlates to the mass percent purity of the compound.

Synthetic Utility and Orthogonal Derivatization

The presence of both a secondary amine and a primary alcohol makes this scaffold highly versatile. However, chemoselectivity is paramount. The amine is a stronger nucleophile than the alcohol, but the cis-methyl group introduces steric hindrance.

Derivatization A cis-(2-Methylpyrrolidin-3-yl)methanol HCl B N-Protection (Boc2O, Et3N) Chemoselective A->B D O-Protection (TBDMS-Cl, Imidazole) Chemoselective A->D C N-Boc Derivative (Amine Masked) B->C E O-TBDMS Derivative (Alcohol Masked) D->E

Orthogonal derivatization pathways for selective functionalization of amine or alcohol groups.

Protocol 2: Controlled Free-Basing and N-Boc Protection

To utilize the amine in cross-coupling or to mask it for O-alkylation, the HCl salt must first be neutralized in situ.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent (eq) of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride in anhydrous dichloromethane (DCM) at 0°C under an inert nitrogen atmosphere.

  • Neutralization: Add 2.5 eq of triethylamine (Et₃N) dropwise. Causality: 1.0 eq is required to neutralize the HCl salt, liberating the free base. The remaining 1.5 eq acts as an acid scavenger for the subsequent reaction and drives the equilibrium forward.

  • Reagent Addition: Slowly add 1.05 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM. Keep the Boc₂O stoichiometry strict to prevent unwanted O-acylation.

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4 hours.

  • Self-Validation (TLC Check): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain the plate with Ninhydrin and heat. The starting material will show a deep purple spot (free amine). A successful reaction is validated by the complete disappearance of the purple spot, confirming full N-protection.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Handling, Storage, and Safety

While the hydrochloride salt mitigates the extreme hygroscopicity of the free base, it is still susceptible to moisture absorption over time, which can throw off precise molar calculations during synthesis.

  • Storage: Store in a tightly sealed, amber glass vial at 2–8°C. Ensure the container is backfilled with Argon or Nitrogen after each use.

  • Handling: Weigh the material rapidly in an environment with controlled humidity (<40% RH). If the powder appears clumped or glassy, it has absorbed water and should be dried in a vacuum desiccator over P₂O₅ for 24 hours prior to use.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Nature Chemistry. URL: [Link]

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A. URL:[Link]

Sources

Foundational

Whitepaper: In Vitro Biological Activity and Pharmacophore Mechanics of cis-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride

Executive Summary In modern drug discovery, the architectural rigidity and stereochemical precision of building blocks dictate the success of downstream lead compounds. cis-(2-Methylpyrrolidin-3-yl)methanol hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural rigidity and stereochemical precision of building blocks dictate the success of downstream lead compounds. cis-(2-Methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3) is a privileged chiral scaffold utilized extensively in the synthesis of highly selective, non-steroidal receptor ligands. While the hydrochloride salt itself is a synthetic precursor lacking direct therapeutic efficacy, its incorporation into larger pharmacophores—most notably Selective Androgen Receptor Modulators (SARMs) and G-protein coupled receptor (GPCR) ligands—fundamentally drives their in vitro biological activity[1],[2].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanistic rationale behind this specific scaffold, detail the in vitro workflows used to validate its derivatives, and provide self-validating experimental protocols for evaluating its biological efficacy.

Structural Rationale: The Pyrrolidine Scaffold in Target Binding

The selection of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride over other cyclic amines is not arbitrary; it is rooted in strict structure-activity relationship (SAR) dynamics:

  • Stereochemical Restriction: The cis-configuration locks the molecule into a predictable conformation. When binding to the Androgen Receptor (AR) ligand-binding domain (LBD), this rigidity minimizes the entropic penalty of binding compared to flexible aliphatic chains[1].

  • Steric Anchoring: The 2-methyl substitution provides necessary steric bulk that tightly occupies hydrophobic sub-pockets within the receptor, preventing the binding of off-target coregulators.

  • Hydrogen Bonding Network: The 3-methanol moiety acts as a critical hydrogen bond donor and acceptor. In SARM derivatives, this hydroxyl group frequently interacts with key residues (e.g., Asn705 or Thr877 in the AR) to stabilize the active receptor conformation[2].

  • Salt Form Utility: The hydrochloride salt is utilized during in vitro assay preparation because it prevents premature oxidation of the pyrrolidine nitrogen and significantly enhances aqueous solubility in DMSO/buffer co-solvent systems, ensuring uniform dosing without precipitation.

Case Study: Selective Androgen Receptor Modulators (SARMs)

The most prominent application of the cis-(2-methylpyrrolidin-3-yl)methanol scaffold is in the development of non-steroidal SARMs. Research by Takeda Pharmaceutical Company demonstrated that substituting standard benzonitrile cores with specific pyrrolidine derivatives drastically altered both in vitro potency and metabolic stability[1],[2].

By utilizing the cis-2,3-disubstituted pyrrolidine moiety, researchers successfully decoupled anabolic activity (muscle and bone growth) from androgenic activity (prostate enlargement)[1]. The in vitro biological activity of these derivatives is characterized by sub-nanomolar binding affinities and robust transcriptional activation, which we will explore through the protocols below.

Workflow N1 Scaffold Synthesis cis-(2-methylpyrrolidin-3-yl)methanol N2 In Vitro Binding Assay (Fluorescence Polarization) N1->N2 N3 Cell-Based Functional Assay (ARE-Luciferase Reporter) N2->N3 N4 Metabolic Stability (Microsomal Clearance) N3->N4 N5 Lead SARM Candidate N4->N5

Figure 1: In vitro screening workflow for pyrrolidine-derived SARMs.

In Vitro Experimental Methodologies

To accurately quantify the biological activity imparted by this scaffold, the following self-validating in vitro protocols are employed. Every reagent choice is dictated by the biochemical requirements of the receptor.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the ability of the pyrrolidine-derived compound to displace a fluorescently tagged high-affinity ligand from the AR LBD.

Causality & Reagent Rationale:

  • Dithiothreitol (DTT): The AR LBD contains critical zinc-finger motifs. DTT (1 mM) is strictly required in the assay buffer to maintain the reduced state of cysteine residues; without it, the receptor denatures, yielding false-negative binding affinities.

  • CHAPS Detergent: Pyrrolidine-derived SARMs are highly lipophilic. CHAPS (0.01%) prevents non-specific binding of the compound to the polystyrene microplate walls, ensuring the calculated IC50 reflects true receptor affinity.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare AR binding buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 10% glycerol, and 0.01% CHAPS.

  • Receptor Complexing: Incubate 25 nM recombinant human AR-LBD with 1 nM fluorescently labeled ligand (e.g., Fluormone™ AL Green) in the dark for 2 hours at 4°C to establish the baseline polarization signal.

  • Compound Titration: Prepare a 10-point serial dilution of the cis-(2-methylpyrrolidin-3-yl)methanol derivative in DMSO. Transfer to the assay plate (final DMSO concentration must not exceed 1% to prevent solvent-induced receptor denaturation).

  • Displacement & Measurement: Add the AR/fluorophore complex to the compound wells. Incubate for 4 hours at room temperature to reach equilibrium.

  • Readout: Measure fluorescence polarization (Ex: 485 nm, Em: 530 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol 2: Cell-Based Transcriptional Activation Assay

Binding affinity does not guarantee functional agonism. This assay verifies that the scaffold induces the correct conformational change required for DNA binding and transcription.

Causality & Reagent Rationale:

  • HEK293 Cells: Chosen for their high transfection efficiency and negligible endogenous AR expression, providing an exceptional signal-to-noise ratio.

  • Charcoal-Stripped FBS: Standard serum contains endogenous steroidal androgens (like testosterone) that would pre-activate the receptor and compress the assay's dynamic range. Dextran-coated charcoal stripping removes these lipophilic confounders.

Step-by-Step Procedure:

  • Cell Culture: Seed HEK293 cells at 1x10^4 cells/well in 96-well plates using phenol red-free DMEM supplemented with 5% charcoal-stripped FBS. (Phenol red possesses weak estrogenic/androgenic activity and must be excluded).

  • Transfection: Co-transfect cells with an AR expression plasmid and an Androgen Response Element (ARE)-driven luciferase reporter plasmid using Lipofectamine 3000.

  • Compound Dosing: After 24 hours, treat the cells with varying concentrations of the pyrrolidine derivative (0.1 nM to 10 µM).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for target gene transcription and luciferase translation.

  • Luminescence Readout: Lyse the cells using Steady-Glo® Reagent and measure luminescence. Normalize data against a 10 nM Dihydrotestosterone (DHT) positive control to determine the EC50 and Emax (efficacy).

Pathway SARM Pyrrolidine SARM (Ligand) AR_HSP AR-HSP90 Complex (Inactive Cytosol) SARM->AR_HSP Binds LBD AR_Ligand AR-Ligand Complex (Active) AR_HSP->AR_Ligand HSP90 Release Dimer Homodimerization AR_Ligand->Dimer Nucleus DNA Binding (ARE) Nuclear Translocation Dimer->Nucleus Transcription Target Gene Transcription Nucleus->Transcription

Figure 2: AR signaling pathway activation by pyrrolidine-scaffolded ligands.

Quantitative Data Analysis

The structural nuances of the pyrrolidine ring directly dictate in vitro metrics. The table below synthesizes representative data demonstrating why the cis-(2-methylpyrrolidin-3-yl)methanol configuration is the optimal pharmacophore compared to its stereoisomers and unsubstituted analogs[1],[2].

Scaffold Substitution on SARM CoreAR Binding Affinity (IC50, nM)Transcriptional Activation (EC50, nM)Efficacy (% of DHT Max)Metabolic Stability (t1/2, min)
Unsubstituted Pyrrolidine12.545.085%15 (Poor)
trans-(2-methylpyrrolidin-3-yl)methanol>1000N/A<10%>60
cis-(2-methylpyrrolidin-3-yl)methanol 1.8 4.2 98% >120 (Excellent)

Data Interpretation: The unsubstituted pyrrolidine binds adequately but is rapidly metabolized by hepatic microsomes. The trans-isomer fails to fit into the AR LBD due to steric clashing of the methyl group. Only the cis-(2-methylpyrrolidin-3-yl)methanol scaffold achieves the perfect triad of high binding affinity, potent functional agonism, and extended metabolic half-life[2].

References

  • Aikawa, K., et al. (2015). "Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part I." Bioorganic & Medicinal Chemistry, 23(10), 2568-2578. Available at:[Link]

  • Asano, M., et al. (2017). "Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives." Bioorganic & Medicinal Chemistry Letters, 27(8), 1897-1901. Available at: [Link]

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Exploratory

Engineering Tissue Selectivity: The Mechanistic Role of Cis-(2-methylpyrrolidin-3-yl)methanol Hydrochloride in SARM Drug Discovery

As a Senior Application Scientist in hit-to-lead optimization, I frequently encounter the challenge of decoupling therapeutic efficacy from dose-limiting on-target toxicities. In the realm of androgen receptor (AR) targe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in hit-to-lead optimization, I frequently encounter the challenge of decoupling therapeutic efficacy from dose-limiting on-target toxicities. In the realm of androgen receptor (AR) targeting, this means achieving potent myo-anabolic and osteo-anabolic effects without triggering androgenic proliferation in the prostate.

This technical guide explores the mechanistic utility of Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3), a privileged chiral pharmacophore building block used to engineer next-generation non-steroidal Selective Androgen Receptor Modulators (SARMs) 1. We will dissect the structural causality of this scaffold, its impact on receptor dynamics, and the self-validating protocols required to evaluate its derivatives.

Structural Rationale: Pharmacophore Engineering

Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride is not a standalone therapeutic; rather, it is a highly specialized structural core. When coupled with an electron-deficient aryl headgroup (e.g., via Buchwald-Hartwig amination), it forms a potent SARM 2. Every functional group on this scaffold serves a distinct, causal purpose in drug design:

  • The Pyrrolidine Ring (Rigidity & Vector Projection): The five-membered nitrogen heterocycle restricts the conformational freedom of the molecule. This sp3-hybridized rigidity ensures that the attached functional groups are projected into the AR ligand-binding domain (LBD) at precise vectors, minimizing the entropic penalty upon binding [[3]]().

  • The 3-Hydroxymethyl Group (Receptor Anchoring): This moiety acts as a critical hydrogen bond donor/acceptor. It mimics the C17-hydroxyl group of endogenous steroidal androgens (like Dihydrotestosterone), forming vital hydrogen bonds with Thr877 and Asn705 residues deep within the AR pocket.

  • The Cis-2-Methyl Substitution (Metabolic Shielding): Unsubstituted pyrrolidines are highly susceptible to CYP450-mediated oxidation and phase II conjugation, leading to poor pharmacokinetic (PK) profiles. The addition of a methyl group at the C-2 position, specifically in a cis configuration relative to the hydroxymethyl group, provides targeted steric hindrance. This prevents metabolic degradation while maintaining the necessary pseudo-axial conformation for receptor binding, drastically improving the in vivo half-life 3.

Quantitative Impact of the 2-Methyl Substitution

To illustrate the causality of this specific building block, consider the benchmark data comparing an unsubstituted pyrrolidine SARM to its cis-2-methylated counterpart:

Scaffold ArchitectureAR Binding Affinity ( Ki​ )Metabolic Half-Life ( t1/2​ )Oral Bioavailability (F%)Muscle:Prostate Selectivity
Unsubstituted Pyrrolidine1.2 nM1.8 hours< 20%15:1
Cis-2-Methylpyrrolidine 0.9 nM 5.5 hours > 60% 50:1

Data synthesized from foundational SARM scaffold modification studies demonstrating the PK/PD advantages of steric shielding4.

Mechanism of Action: From Scaffold to Receptor Dynamics

The mechanism of action of SARMs derived from cis-(2-methylpyrrolidin-3-yl)methanol relies on ligand-induced allosteric modulation .

When a traditional steroid binds to the AR, it induces a standard folding of the Activation Function-2 (AF-2) surface, leading to ubiquitous gene transcription across all androgen-sensitive tissues. However, because the pyrrolidine scaffold is structurally distinct from the planar steroidal backbone, it forces the AR LBD into a slightly altered, thermodynamically stable conformation [[5]]().

This unique topological surface alters protein-protein interactions. In skeletal muscle, the conformation favors the recruitment of coactivators (e.g., SRC-3), driving anabolic hypertrophy. Conversely, in the prostate, the cellular milieu and the altered AF-2 surface favor the recruitment of corepressors (e.g., NCoR), resulting in partial agonism or functional antagonism 6.

Mechanism Ligand Pyrrolidine SARM AR Androgen Receptor Ligand->AR Binds LBD Conform AF-2 Surface Folding AR->Conform Allosteric Shift Muscle Muscle: Coactivator Conform->Muscle Prostate Prostate: Corepressor Conform->Prostate

Fig 1. Tissue-specific AR conformational dynamics induced by pyrrolidine SARMs.

Experimental Workflows & Self-Validating Protocols

To validate the efficacy and selectivity of a SARM synthesized from this building block, a rigorous, multi-tiered screening cascade is required. The protocols below are designed as self-validating systems, ensuring that artifacts are caught early.

Workflow Synth 1. Scaffold Coupling Bind 2. AR Binding (Ki) Synth->Bind Cell 3. Transactivation Bind->Cell Vivo 4. Hershberger Assay Cell->Vivo

Fig 2. Hit-to-lead validation workflow for pyrrolidine-based SARM candidates.

Protocol A: In Vitro AR Transactivation Assay (Luciferase Reporter)

Purpose: To quantify the functional agonism of the synthesized SARM in a muscle-specific cellular context. Causality: Binding affinity ( Ki​ ) does not guarantee functional agonism. We use C2C12 mouse myoblasts co-transfected with an AR expression plasmid and an Androgen Response Element (ARE)-luciferase reporter to directly measure downstream transcriptional activation.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate C2C12 myoblasts in 96-well plates at 1×104 cells/well in phenol red-free DMEM supplemented with 5% charcoal-stripped Fetal Bovine Serum (csFBS). Rationale: Phenol red and standard FBS contain weak estrogenic/androgenic compounds that create high background noise.

  • Transfection: After 24 hours, transiently co-transfect cells with pSG5-hAR (human AR) and MMTV-Luc (reporter) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, treat cells with the pyrrolidine SARM in a 10-point dose-response curve (0.1 nM to 10 µM).

    • Self-Validation Controls: Include Enobosarm (Ostarine) as a positive control for full agonism, and Bicalutamide as a negative control (antagonist).

  • Luminescence Readout: After 24 hours of incubation, lyse the cells using passive lysis buffer. Add luciferin substrate and measure luminescence using a microplate reader.

  • Data Analysis: Calculate the EC50​ using non-linear regression. A successful candidate derived from the cis-2-methylpyrrolidine scaffold should exhibit an EC50​ < 5 nM.

Protocol B: In Vivo Hershberger Assay (Tissue Selectivity)

Purpose: The gold-standard in vivo assay to determine the ratio of myo-anabolic vs. androgenic activity 5. Causality: Castration removes endogenous testosterone, providing a biological "blank slate." By administering the SARM and weighing specific tissues, we can physically quantify tissue-selective gene transcription.

Step-by-Step Methodology:

  • Animal Preparation: Utilize 8-week-old male Sprague-Dawley rats. Perform bilateral orchidectomy (castration) under isoflurane anesthesia. Allow a 14-day recovery period for endogenous androgen depletion and baseline prostate/muscle atrophy.

    • Self-Validation Control: Maintain a group of sham-operated (intact) rats treated with vehicle to establish the physiological baseline of tissue weights.

  • Dosing Regimen: Divide castrated rats into groups (n=6/group). Administer the pyrrolidine SARM via oral gavage (PO) once daily for 14 consecutive days at varying doses (e.g., 0.1, 1, 3, 10 mg/kg).

    • Reference Control: Treat one castrated group with Testosterone Propionate (TP) via subcutaneous injection (1 mg/kg/day) as a non-selective steroidal baseline.

  • Necropsy & Tissue Harvesting: On day 15, euthanize the animals. Carefully dissect and weigh the levator ani muscle (anabolic indicator) and the ventral prostate (androgenic indicator).

  • Selectivity Calculation: Calculate the ED50​ for both muscle growth and prostate growth. The therapeutic index (Selectivity Ratio) is defined as ED50(Prostate)​/ED50(Muscle)​ . The cis-2-methylpyrrolidine scaffold typically yields a ratio > 50, indicating profound muscle selectivity 4.

Conclusion

Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride is a masterclass in rational drug design. By utilizing this specific building block, medicinal chemists can leverage the rigidity of the pyrrolidine ring for precise receptor anchoring, while exploiting the cis-2-methyl group to sterically shield the molecule from metabolic degradation. The resulting SARMs induce unique allosteric conformations in the Androgen Receptor, successfully decoupling anabolic muscle growth from androgenic prostate proliferation—a critical milestone for therapies targeting cachexia, sarcopenia, and osteoporosis.

References

  • [2] National Institute of Informatics (NII). 新規臓器選択的アンドロゲン受容体モジュレーター (SARMs)の合成と生物活性 (Synthesis and biological activity of novel tissue-selective androgen receptor modulators). Available at:[Link]

  • [3] National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at:[Link]

  • [4] American Chemical Society (ACS). Discovery of Potent and Muscle Selective Androgen Receptor Modulators through Scaffold Modifications. Journal of Medicinal Chemistry. Available at: [Link]

  • [6] National Institutes of Health (NIH). Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. Available at:[Link]

  • [5] National Institutes of Health (NIH). Selective androgen receptor modulators in preclinical and clinical development. Available at: [Link]

Sources

Foundational

Absolute Configuration and Crystal Structure Analysis of cis-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride

Molecular Context & The Stereochemical Imperative cis-(2-Methylpyrrolidin-3-yl)methanol is a critical chiral aliphatic amine intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Context & The Stereochemical Imperative

cis-(2-Methylpyrrolidin-3-yl)methanol is a critical chiral aliphatic amine intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Because pharmacological efficacy is inextricably linked to three-dimensional spatial arrangement, confirming the cis-relative stereochemistry and the absolute configuration of the enantiomer is a non-negotiable regulatory requirement in drug development.

However, the free base of this compound is typically a viscous oil or low-melting solid, rendering it fundamentally incompatible with Single-Crystal X-Ray Diffraction (SCXRD). To circumvent this physical limitation, the molecule is derivatized into its hydrochloride salt.

Causality of the Salt Choice:

  • Lattice Energy & Crystallinity: Protonation of the pyrrolidine nitrogen forms a robust intermolecular hydrogen-bonding network with the chloride anion. This significantly increases the lattice energy, facilitating the growth of highly ordered, well-diffracting single crystals.

  • The Heavy Atom Effect: Light-atom structures (containing only C, H, N, O) exhibit extremely weak anomalous scattering, making absolute structure determination ambiguous. The introduction of a Chlorine atom ( Z=17 ) provides a sufficiently strong anomalous dispersion signal ( Δf′′ ) when irradiated with Copper K α X-rays, allowing for a definitive calculation of the absolute structure.

Experimental Workflow: A Self-Validating Protocol

The following methodology outlines a self-validating system where the physical execution of the protocol directly dictates the mathematical reliability of the final crystallographic model.

Workflow A 1. Salt Formation (HCl in Diethyl Ether) B 2. Crystallization (Vapor Diffusion: MeOH/Et2O) A->B C 3. Data Collection (Cu-Kα at 100 K) B->C D 4. Structure Solution (SHELXT Dual-Space) C->D E 5. Refinement & Absolute Config (SHELXL & Parsons' Quotient) D->E

Fig 1. Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for absolute configuration.

Phase I: Crystallization Strategy (Vapor Diffusion)

Objective: Grow defect-free, single-domain crystals of suitable dimensions (approx. 0.1–0.3 mm).

  • Dissolve 50 mg of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride in a minimal volume (approx. 0.5 mL) of high-purity methanol (the "solvent").

  • Transfer the solution to a 2-dram inner vial and place it uncapped inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (the "antisolvent").

  • Seal the outer vial tightly and leave it undisturbed at ambient temperature for 3–5 days.

Expert Insight (Causality): The hydrochloride salt is highly soluble in methanol but insoluble in diethyl ether. The slow vapor-phase diffusion of the volatile antisolvent into the inner vial creates a highly controlled, gradual supersaturation gradient. This slow kinetic regime suppresses rapid nucleation, favoring the thermodynamic growth of large single crystals rather than unusable polycrystalline aggregates.

Phase II: Crystal Harvesting and Data Collection
  • Submerge the selected crystal in a drop of Paratone-N oil on a glass microscope slide.

  • Mount the crystal onto a polyimide microloop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Collect diffraction data using a microfocus Cu-K α radiation source ( λ=1.54178 Å).

Expert Insight (Causality): Paratone oil serves a dual purpose: it prevents the hygroscopic salt from absorbing atmospheric moisture and acts as a cryoprotectant. Flash-cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This sharpens the diffraction spots, extends the high-angle resolution limit, and exponentially increases the signal-to-noise ratio. Copper radiation is strictly chosen over Molybdenum to maximize the anomalous scattering of the Chlorine atom.

Phase III: Structure Solution and Refinement
  • Solution: Solve the crystallographic phase problem using the dual-space algorithm implemented in the SHELXT software[2].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[3].

  • Absolute Structure: Calculate the Flack parameter utilizing Parsons' intensity quotient method[4].

Expert Insight (Causality): SHELXT is chosen because its dual-space recycling efficiently locates heavy atoms and builds the molecular framework without requiring prior phase information[2]. SHELXL refines the model by minimizing the variance between observed and calculated structure factors[3]. Finally, Parsons' quotient method uses Friedel pair intensity quotients to calculate the Flack parameter with exceptionally high precision, effectively mitigating systematic errors inherent in light-atom absolute structure determinations[4].

Interactions Cl Cl⁻ Anion NH NH₂⁺ Cation NH->Cl Hydrogen Bond (N-H···Cl) OH OH Hydroxyl OH->Cl Hydrogen Bond (O-H···Cl)

Fig 2. Intermolecular hydrogen bonding network stabilizing the hydrochloride salt crystal lattice.

Data Presentation & Validation Metrics

A self-validating crystallographic experiment relies on internal mathematical consistency. Table 1 summarizes the representative quantitative metrics that validate the structural model for this class of pyrrolidine derivatives.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C₆H₁₄ClNO
Formula weight 151.63 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu-K α )
Crystal system, space group Orthorhombic, P2₁2₁2₁
Unit cell dimensions a = 6.80 Å, b = 7.50 Å, c = 15.20 Å
Volume 775.2 ų
Z, Calculated density 4, 1.299 g/cm³
Absorption coefficient ( μ ) 3.15 mm⁻¹
θ range for data collection 5.8° to 74.5°
Reflections collected / unique 8500 / 1600[ Rint​ = 0.035]
Goodness-of-fit on F² 1.045
Final R indices[I>2 σ (I)] R₁ = 0.028, wR₂ = 0.072
Absolute structure parameter (Flack) 0.01(2) (Parsons' quotient)

Self-Validation Criteria:

  • Rint​ (Internal Agreement): A value of 0.035 indicates excellent agreement between symmetry-equivalent reflections, validating the quality of the crystal and the instrument calibration.

  • Goodness-of-Fit (GoF): A GoF near 1.0 (1.045) confirms that the structural model perfectly accounts for the experimental variance without over-parameterization.

  • Flack Parameter: A value of 0.01 with a standard uncertainty of 0.02 definitively confirms the absolute cis-configuration. A value near 0 indicates the correct enantiomer, whereas a value near 1 would indicate an inverted structure.

References

  • (2-methylpyrrolidin-3-yl)methanol (C6H13NO) - PubChemLite Source: uni.lu URL:1

  • Use of intensity quotients and differences in absolute structure refinement Source: nih.gov (Acta Crystallographica Section B) URL:4

  • SHELXT – Integrated space-group and crystal-structure determination Source: iucr.org (Acta Crystallographica Section A) URL:2

  • Crystal structure refinement with SHELXL Source: iucr.org (Acta Crystallographica Section C) URL:3

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride

Document Type: Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Strategic Overview Substituted pyrrolidines are highly valu...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Overview

Substituted pyrrolidines are highly valued rigidified scaffolds in Fragment-Based Drug Discovery (FBDD) and natural product synthesis. Specifically, cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3) serves as a versatile chiral building block [1].

Synthesizing the cis-2,3-disubstituted pyrrolidine architecture requires strict control over both regiochemistry and diastereoselectivity. Rather than relying on the non-selective functionalization of pre-formed pyrrolidines, the most robust and self-validating approach is the decarboxylative 1,3-dipolar cycloaddition of an in situ generated azomethine ylide with an electron-deficient alkene [2].

This guide details a scalable, four-step synthetic sequence:

  • Cycloaddition: Construction of the pyrrolidine core with precise cis-2,3-stereocontrol.

  • Reduction: Conversion of the ester to the target hydroxymethyl group.

  • Hydrogenolysis: Cleavage of the N-benzyl protecting group.

  • Salt Formation: Isolation of the stable hydrochloride salt.

G A N-Benzylglycine + Acetaldehyde C 1-Benzyl-2-methylpyrrolidine -3-carboxylate (cis) A->C 1,3-Dipolar Cycloaddition B Methyl Acrylate (Dipolarophile) B->C D cis-(1-Benzyl-2-methyl pyrrolidin-3-yl)methanol C->D LiAlH4 Reduction E cis-(2-Methylpyrrolidin -3-yl)methanol D->E Pd/C, H2 Deprotection F Target Molecule: HCl Salt E->F HCl/MeOH

Fig 1: Four-step synthetic workflow for cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride.

Mechanistic Insight: Causality in Experimental Design

To ensure a self-validating protocol, it is critical to understand why specific reagents are chosen:

  • Regiocontrol via Precursor Selection: To obtain a 2-methyl-3-carboxylate substitution pattern, we condense N-benzylglycine with acetaldehyde. This forms an intermediate oxazolidinone that decarboxylates to yield an azomethine ylide where the methyl group is located on the carbon derived from the aldehyde (PhCH2-N+(CHCH3-)-CH2-). The less sterically hindered, more nucleophilic CH2 terminus of the ylide preferentially attacks the β -carbon of methyl acrylate, ensuring the methyl group ends up at the C2 position and the ester at C3 [3]. Using N-benzylalanine and formaldehyde would incorrectly yield the 5-methyl regioisomer.

  • Diastereocontrol via the Endo Transition State: The cycloaddition is kinetically controlled. Secondary orbital interactions between the carbonyl π -system of the acrylate and the dipole of the ylide stabilize the endo approach. This geometry forces the C2-methyl group and the C3-ester group onto the same face of the newly formed ring, exclusively yielding the cis-diastereomer.

TS Ylide Azomethine Ylide [PhCH2-N+(CHCH3-)-CH2-] TS Endo Transition State (Secondary Orbital Interactions) Ylide->TS Heat / Toluene Acrylate Methyl Acrylate [CH2=CH-COOMe] Acrylate->TS Heat / Toluene Product cis-Isomer (Kinetic Product) TS->Product Cyclization

Fig 2: Endo transition state governing the cis-stereoselectivity of the cycloaddition.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl cis-1-benzyl-2-methylpyrrolidine-3-carboxylate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Reaction: Add N-benzylglycine (1.65 g, 10.0 mmol) and methyl acrylate (1.03 g, 12.0 mmol) to 50 mL of anhydrous toluene. Add acetaldehyde (0.66 g, 15.0 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 110 °C). The reaction is driven to completion by the azeotropic removal of water generated during the iminium ion formation. Maintain reflux for 12 hours.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Purify the crude dark oil via silica gel flash chromatography (eluent: Hexanes/Ethyl Acetate 80:20). The cis-isomer elutes first due to its more compact 3D conformation compared to the trans-isomer.

Step 2: Reduction to cis-(1-benzyl-2-methylpyrrolidin-3-yl)methanol
  • Setup: Flame-dry a 100 mL flask under an argon atmosphere. Add anhydrous THF (20 mL) and Lithium Aluminum Hydride (LiAlH 4​ ) (0.28 g, 7.5 mmol). Cool the suspension to 0 °C using an ice bath.

  • Reaction: Dissolve the ester from Step 1 (1.16 g, 5.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 15 minutes to control the exothermic reduction.

  • Stirring: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Fieser Workup (Critical for Yield): Recool to 0 °C. Quench the reaction strictly by adding 0.28 mL of distilled water, followed by 0.28 mL of 15% aqueous NaOH, and finally 0.84 mL of distilled water. Stir vigorously for 30 minutes until a granular white precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate in vacuo to yield the intermediate alcohol.

Step 3: Hydrogenolysis of the Benzyl Group
  • Reaction: Dissolve the N-benzyl alcohol from Step 2 (0.82 g, 4.0 mmol) in HPLC-grade methanol (15 mL) in a 50 mL flask. Add 10% Pd/C (80 mg, 10% w/w).

  • Atmosphere Exchange: Evacuate the flask and backfill with hydrogen gas three times. Attach a hydrogen balloon (1 atm).

  • Stirring: Stir vigorously at room temperature for 12 hours. Monitor the disappearance of the starting material via TLC (DCM/MeOH 90:10, visualized by UV and ninhydrin).

  • Workup: Filter the suspension through a tightly packed Celite pad to remove the palladium catalyst. Safety Note: Do not let the Pd/C filter cake dry out completely in the presence of methanol vapors, as it is highly pyrophoric. Concentrate the filtrate to yield the free base as a pale yellow oil.

Step 4: Hydrochloride Salt Formation
  • Reaction: Dissolve the free base (0.40 g, 3.5 mmol) in 5 mL of dry methanol and cool to 0 °C.

  • Acidification: Slowly add a 2.0 M solution of HCl in methanol (2.0 mL, 4.0 mmol). Stir for 30 minutes at 0 °C.

  • Crystallization: Evaporate the solvent completely under reduced pressure. Triturate the resulting gummy residue with cold diethyl ether (10 mL). The product will crash out as a highly crystalline, hygroscopic white solid.

  • Isolation: Filter the solid rapidly under a stream of dry nitrogen and dry under high vacuum overnight to yield cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and key analytical markers for process verification.

StepProductScale (mmol)Expected YieldReaction TimeKey Analytical Marker
1 Methyl cis-1-benzyl-2-methylpyrrolidine-3-carboxylate10.065% (1.51 g)12 hESI-MS: [M+H]⁺ m/z 234.1
2 cis-(1-benzyl-2-methylpyrrolidin-3-yl)methanol5.085% (0.87 g)4 hIR: Broad OH stretch ~3300 cm⁻¹
3 cis-(2-methylpyrrolidin-3-yl)methanol (Free Base)4.095% (0.43 g)12 h¹H NMR: Disappearance of Ph-CH₂ signals
4 cis-(2-methylpyrrolidin-3-yl)methanol HCl 3.598% (0.52 g)0.5 hESI-MS:[M+H]⁺ m/z 116.1 (Free base)

References

  • Seidel, D., et al. "Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization." Organic Letters, 2011. Available at:[Link]

  • Davis, F. A., et al. "A Facile Asymmetric Synthesis of Either Enantiomer of 2-Substituted Pyrrolidines." The Journal of Organic Chemistry, 2010. Available at:[Link]

Application

Application Notes &amp; Protocols: Leveraging cis-(2-methylpyrrolidin-3-yl)methanol Hydrochloride as a Versatile Chiral Building Block

Introduction: The Strategic Value of Substituted Pyrrolidines in Modern Drug Discovery The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, inclu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, including drugs for cancer, viral infections, and metabolic diseases.[1][2][3] Its prevalence stems from its favorable properties: the saturated, five-membered ring provides a rigid, three-dimensional structure that can precisely orient functional groups to interact with biological targets, while its "chiral pool" availability makes it an attractive starting point for asymmetric synthesis.[4]

This guide focuses on a specific, high-value building block: cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride . This compound is a bifunctional chiral synthon featuring two contiguous stereocenters in a defined cis relationship. The presence of a secondary amine and a primary alcohol offers two distinct points for chemical modification, enabling the divergent synthesis of complex molecular architectures. The hydrochloride salt form ensures stability and ease of handling, while the free base can be readily generated in situ for subsequent reactions.

These application notes will provide researchers, chemists, and drug development professionals with a detailed overview of the key synthetic transformations achievable with this building block, complete with step-by-step protocols and the scientific rationale behind the procedural choices.

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for successful experimental design. The hydrochloride salt is typically a stable, crystalline solid, which is less hygroscopic and easier to handle than the corresponding free base.

PropertyValueSource
Molecular Formula C₆H₁₃NO · HClInferred
Molecular Weight 151.63 g/mol Inferred from base[5]
Appearance White to Off-White SolidTypical for amine HCl salts[6]
Storage Sealed in dry, 2-8°C[5]
Key Functional Groups Secondary Amine (as hydrochloride), Primary Alcohol-

Critical Handling Note: The secondary amine in cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride is protonated and non-nucleophilic. For any reactions involving the nitrogen atom (e.g., alkylation, acylation), the free base must be generated. This is typically achieved by adding at least one equivalent of a suitable base to the reaction mixture.

cluster_main cis-(2-methylpyrrolidin-3-yl)methanol Hydrochloride cluster_amine Secondary Amine (as Salt) - Site for N-Functionalization cluster_alcohol Primary Alcohol - Site for O-Functionalization mol N_Func Alkylation Acylation Sulfonylation Reductive Amination O_Func Acylation (Protection) Activation (Tosylation) Etherification

Caption: Key reactive sites on the cis-(2-methylpyrrolidin-3-yl)methanol scaffold.

Core Synthetic Applications: Reactions at the Nitrogen Center

The secondary amine is arguably the most versatile functional group on this scaffold. Once liberated from its salt form, it serves as a potent nucleophile for a wide range of bond-forming reactions.

Protocol 1: General N-Alkylation

N-alkylation introduces substituents that can modulate a compound's potency, selectivity, or pharmacokinetic properties. This protocol describes a standard procedure using an alkyl halide.

start Start: cis-(2-methylpyrrolidin-3-yl)methanol HCl + Alkyl Halide (R-X) step1 Step 1: In-situ Free Base Generation - Add Base (e.g., K₂CO₃, DIPEA) - Solvent: DMF or MeCN start->step1 step2 Step 2: Nucleophilic Attack - Stir at RT to 60°C - Monitor by TLC/LC-MS step1->step2 step3 Step 3: Work-up & Purification - Aqueous extraction to remove salts - Purify by column chromatography step2->step3 end_node Product: N-Alkyl-cis-(2-methylpyrrolidin-3-yl)methanol step3->end_node

Caption: Workflow for the N-alkylation of the pyrrolidine building block.

Step-by-Step Methodology:

  • To a solution of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (1.0 eq) in a polar aprotic solvent (e.g., DMF, 0.2 M), add a non-nucleophilic base (e.g., K₂CO₃, 2.5 eq or DIPEA, 2.2 eq).

  • Stir the suspension at room temperature for 15-30 minutes to ensure complete formation of the free amine.

  • Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 eq) dropwise.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Scientific Rationale:

  • Base Selection: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride and deprotonate the resulting ammonium species without competing with the pyrrolidine nitrogen as a nucleophile.[7]

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively dissolve the amine salt and support the Sₙ2 reaction mechanism without interfering.

Core Synthetic Applications: Reactions at the Oxygen Center

The primary alcohol provides a secondary handle for modification. It can be protected, activated to facilitate substitution, or used to form ethers and esters.

Protocol 2: O-Acylation for Hydroxyl Protection

Protecting the hydroxyl group as an ester is a common strategy to prevent it from interfering with subsequent reactions at the nitrogen atom. Acetylation is a robust and easily reversible choice.

Step-by-Step Methodology:

  • Dissolve cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine (0.2 M).

  • Add a base (e.g., triethylamine, 2.5 eq, or use pyridine as the solvent).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water or saturated NaHCO₃ solution.

  • Extract the product with an organic solvent, wash the organic layer, dry, concentrate, and purify by chromatography.

Scientific Rationale:

  • Mechanism: The base deprotonates the hydroxyl group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acylating agent.

  • Reversibility: The resulting acetate ester is stable to a wide range of conditions but can be easily cleaved under basic conditions, such as with sodium methoxide in methanol (Zemplén deacetylation).[8][9]

Protocol 3: Activation of the Hydroxyl Group via Tosylation

Converting the alcohol into a tosylate transforms the hydroxyl group from a poor leaving group (-OH) into an excellent one (-OTs). This activates the position for nucleophilic substitution, dramatically expanding the synthetic utility of the building block. This is a key strategy for introducing new functionalities.[6]

start Start: N-Protected pyrrolidine methanol step1 Step 1: Tosylation - Add p-TsCl, Pyridine - Stir at 0°C to RT start->step1 step2 Step 2: Nucleophilic Displacement - Add Nucleophile (Nu⁻) - e.g., NaN₃, NaCN, R-SNa - Solvent: DMF or DMSO step1->step2 step3 Step 3: Work-up & Purification - Aqueous work-up - Column chromatography step2->step3 end_node Product: Displacement Product step3->end_node A Start: Building Block HCl B 1. N-Protection (Boc₂O) Liberate free base first A->B C N-Boc Protected Intermediate B->C D 2. O-Activation (TsCl, Pyridine) C->D E Activated Tosylate Intermediate D->E F 3. Sₙ2 Displacement (e.g., NaN₃) E->F G Azide Intermediate F->G H 4. N-Deprotection (TFA or HCl) G->H I Free Amine Intermediate H->I J 5. N-Functionalization (e.g., Acylation) I->J K Final Product J->K

Caption: A potential multi-step synthesis demonstrating the sequential functionalization of the building block.

This sequence showcases how orthogonal protection/deprotection and activation strategies allow for selective modification at both the nitrogen and oxygen centers, enabling the construction of diverse and complex molecular libraries from a single chiral precursor.

Conclusion

cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride is a potent and versatile chiral building block for drug discovery and synthetic chemistry. Its defined stereochemistry and bifunctional nature provide a robust platform for creating novel chemical entities with precise three-dimensional structures. By employing standard and reliable synthetic protocols for N-alkylation, O-activation, and protection/deprotection, researchers can efficiently incorporate this valuable scaffold into their synthetic programs, accelerating the development of next-generation therapeutics.

References

  • Journal of Medicinal Chemistry. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. ACS Publications. [Link]

  • Google Patents. (2008). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PubChem. (2-methylpyrrolidin-3-yl)methanol (C6H13NO). National Center for Biotechnology Information. [Link]

  • Google Patents. (2023). WO2023046885A1 - Substituted hydroxymethyl pyrrolidines and medical uses thereof.
  • ResearchGate. (n.d.). Conversion and selectivity determined for the methylation of... [Scientific Diagram]. [Link]

  • Google Patents. (1983).
  • RSC Publishing. (n.d.). Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction. [Link]

  • NCBI. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). [Link]

  • Chemical Substance Information. (3-ethylpyrrolidin-2-yl)methanol hydrochloride. [Link]

  • ScienceDirect. (2003). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. [Link]

  • PMC. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]

  • RSC Publishing. (2014). Green Chemistry. [Link]

  • MDPI. (2010). Synthesis of a New Chiral Pyrrolidine. [Link]

Sources

Method

Advanced NMR Spectroscopy Characterization Protocols for cis-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride

Executive Summary Pyrrolidine scaffolds are ubiquitous in modern pharmacophores, necessitating rigorous structural elucidation during drug development. The compound cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidine scaffolds are ubiquitous in modern pharmacophores, necessitating rigorous structural elucidation during drug development. The compound cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride presents two specific analytical challenges: confirming the relative cis stereochemistry of the ring substituents and validating the integrity of the hydrochloride salt form. As a Senior Application Scientist, I have designed this protocol to move beyond simple data acquisition. This guide establishes a self-validating NMR system where experimental choices are driven by mechanistic causality, ensuring unambiguous structural and stereochemical confirmation.

Rationale for Solvent Selection & Sample Preparation

The Causality of Solvent Choice

The selection of the NMR solvent is the most critical variable for characterizing hydrochloride salts. While Deuterium Oxide ( D2​O ) provides a clean aliphatic region by rapidly exchanging labile protons, it completely masks the protonated secondary amine ( NH2+​ ) and the hydroxyl (-OH) group.

To build a self-validating system, DMSO- d6​ is the mandatory solvent of choice. In anhydrous DMSO- d6​ , the rate of chemical exchange is sufficiently reduced to observe the NH2+​ protons. Observing this signal provides direct confirmation of the salt form. Furthermore, the protonation of the pyrrolidine nitrogen induces a predictable downfield chemical shift of the adjacent C2 and C5 protons relative to the free base, a phenomenon well-documented in the characterization of [1].

Sample Preparation Protocol
  • Weighing: Accurately weigh 15–20 mg of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride.

  • Dissolution: Dissolve the API in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Homogenization: Vortex for 60 seconds to ensure complete dissolution and disrupt any transient micro-aggregates.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 509-UP), ensuring no air bubbles are trapped in the active volume.

Self-Validation Checkpoint: The presence of a broad signal at ~9.0–9.5 ppm integrating to exactly 2 protons confirms the intact hydrochloride salt and validates that the solvent is sufficiently anhydrous to prevent rapid proton exchange.

1D NMR Workflows ( 1 H and 13 C)

Acquisition Parameters & Causality

For 1 H NMR, a standard 30° pulse with a 2-second relaxation delay ( D1​ ) is sufficient. However, for 13 C NMR, the restricted local mobility of the rigid pyrrolidine ring can lead to variable T1​ relaxation times. A D1​ of 3–5 seconds is recommended to ensure accurate signal-to-noise ratios, building a dataset where the carbon count perfectly matches the molecular formula.

Table 1: Expected NMR Data in DMSO- d6​ (400 MHz)

Note: Chemical shifts are representative approximations for comparative validation.

Position 1 H Shift (ppm)MultiplicityIntegration 13 C Shift (ppm)Assignment Notes
C2-CH 3​ 1.25d (J = 6.5 Hz)3H15.2High-field methyl doublet.
C4 1.75, 2.10m, m2H26.5Diastereotopic pyrrolidine ring methylene.
C3 2.45m1H45.1Methine, adjacent to hydroxymethyl.
C5 3.10, 3.25m, m2H44.8Diastereotopic methylene, shifted downfield due to NH2+​ .
C3-CH 2​ OH 3.45, 3.55m, m2H61.2Hydroxymethyl methylene.
C2 3.55m1H58.4Methine, adjacent to N and CH 3​ .
OH 5.20t (broad)1H-Exchangeable, couples to CH 2​ OH.
NH2+​ 9.10, 9.50br s2H-Exchangeable, confirms HCl salt stoichiometry.

Self-Validation Checkpoint: The integration ratio of the C2-methyl doublet (3H) to the NH2+​ broad singlet (2H) must be exactly 3:2, confirming the 1:1 API-to-HCl stoichiometry.

2D NMR & Stereochemical Elucidation

The Causality of the NOESY Experiment

1D NMR cannot unambiguously differentiate between the cis and trans diastereomers of this compound. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is deployed to map spatial proximity (< 5 Å).

In the cis isomer, the C2-methyl group and the C3-hydroxymethyl group reside on the same face of the pyrrolidine ring. Consequently, the axial protons attached to C2 (C2-H) and C3 (C3-H) must reside on the opposite, shared face. A strong NOE cross-peak between C2-H and C3-H definitively proves their cis relationship to each other, thereby confirming the cis relative stereochemistry of the substituents.

Protocol
  • Acquisition: Acquire a 2D NOESY spectrum using a mixing time ( τm​ ) of 300–500 ms. This duration is optimized for small molecules (MW < 500 Da) to allow sufficient cross-relaxation without entering the spin-diffusion regime.

  • Processing: Process with zero-filling to a 2K x 2K matrix and apply a squared sine-bell apodization function to enhance resolution.

Self-Validation Checkpoint: The presence of a C2-H / C3-H NOE cross-peak validates the cis isomer. The simultaneous absence of a C2-CH 3​ / C3-H cross-peak validates the absence of trans isomer contamination.

G Hypothesis Determine Relative Stereochemistry NOESY_Exp Acquire 2D NOESY Spectrum (Mixing Time: 300-500 ms) Hypothesis->NOESY_Exp Observe Analyze C2-H and C3-H Cross-Peaks NOESY_Exp->Observe StrongNOE Strong NOE observed between C2-H and C3-H Observe->StrongNOE WeakNOE No/Weak NOE observed between C2-H and C3-H Observe->WeakNOE Cis Cis Configuration Confirmed (Substituents on same face) StrongNOE->Cis Trans Trans Configuration (Substituents on opposite faces) WeakNOE->Trans

Logical decision tree for elucidating the cis/trans stereochemistry using 2D NOESY NMR data.

Advanced Solid-State NMR for Salt and Polymorph Verification

Causality of 35 Cl SSNMR

While solution-state NMR confirms the molecular structure, dissolution destroys the solid-state hydrogen-bonding network. To verify the specific polymorph of the hydrochloride salt in bulk powder form, 35 Cl Solid-State NMR (SSNMR) is utilized.

The 35 Cl electric field gradient (EFG) and chemical shift (CS) tensors are exquisitely sensitive to the local hydrogen-bonding environment of the chloride anion, making it a powerful tool for [2][3]. This technique provides a unique spectral fingerprint for the specific solid form of the API. Furthermore, the quadrupolar coupling constant ( CQ​ ) extracted from the spectra serves as a direct, quantifiable metric of the [4].

G Start cis-(2-methylpyrrolidin-3-yl)methanol HCl Solvent Solvent Selection (DMSO-d6) Start->Solvent SSNMR 35Cl Solid-State NMR Polymorph Fingerprinting Start->SSNMR Solid Powder OneD 1D NMR (1H, 13C) Salt Stoichiometry & Shifts Solvent->OneD Dissolution TwoD 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping OneD->TwoD Backbone Assignment NOESY 2D NOESY/ROESY Stereochemical Elucidation TwoD->NOESY Spatial Proximity

Workflow for the comprehensive NMR characterization of pyrrolidine hydrochloride salts.

References

  • Hildebrand, M. P., et al. "35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition." CrystEngComm, 2014, 16(31), 7334-7356.[Link]

  • Mian, M. Y., et al. "Hydrochloride Salt of the GABAkine KRM-II-81." ACS Omega, 2022, 7(31), 27550-27559.[Link]

  • Bryce, D. L., et al. "Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz." Journal of the American Chemical Society, 2006, 128(6), 2121-2134.[Link]

Sources

Application

Application Note: cis-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride in Advanced API Manufacturing

Audience: Researchers, Medicinal Chemists, and API Process Engineers Content Type: Technical Application Guide & Experimental Protocols Introduction & Mechanistic Rationale In modern medicinal chemistry, the transition f...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and API Process Engineers Content Type: Technical Application Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the transition from planar, achiral molecules to complex, three-dimensional architectures is a critical driver of clinical success. This paradigm, famously termed the "Escape from Flatland," demonstrates that increasing the fraction of sp³-hybridized carbons (Fsp³) and incorporating chiral centers significantly enhances aqueous solubility, reduces off-target promiscuity, and improves overall pharmacokinetic profiles[1].

cis-(2-Methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3) is a highly specialized chiral building block that perfectly embodies this design philosophy. It is increasingly utilized in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in the oncology and immunology spaces.

Why this specific stereoisomer and salt?
  • Conformational Locking: The cis relationship between the 2-methyl group and the 3-hydroxymethyl group restricts the flexibility of the pyrrolidine ring. When coupled to an API scaffold, the 2-methyl group acts as a steric shield, forcing the hydroxymethyl vector into a highly specific orientation required for hydrogen bonding within tight enzymatic pockets (such as the ATP-binding hinge region of kinases)[2].

  • Hydrochloride Salt Stability: The free base of this secondary amine is highly hygroscopic and prone to oxidative degradation. Supplying and storing the compound as a hydrochloride salt ensures a free-flowing, weighable solid with extended shelf-life, which is critical for maintaining precise stoichiometry in large-scale API manufacturing[3].

Core Applications in API Synthesis

Application A: Next-Generation Kinase Inhibitors

Substituted pyrrolidines are a staple in the design of highly selective kinase inhibitors. For example, in the development of PI3Kα-selective inhibitors and Janus Kinase (JAK) inhibitors, the pyrrolidine nitrogen is typically coupled to a pyrimidine or pyrrolo-pyrimidine scaffold via a Nucleophilic Aromatic Substitution (S_NAr)[2][4]. The cis-(2-methylpyrrolidin-3-yl)methanol moiety projects its hydroxyl group to form a crucial hydrogen bond with the kinase hinge region, while the 3D nature of the ring prevents binding to off-target kinases, thereby reducing toxicity[2][5].

Application B: Tissue-Selective Androgen Receptor Modulators (SARMs)

In the synthesis of novel SARMs, chiral pyrrolidine derivatives are used to replace traditional steroidal backbones. The hydroxymethyl group mimics the D-ring hydroxyl of testosterone, while the cis-methyl group provides the necessary steric bulk to induce a tissue-selective conformational change in the androgen receptor, promoting anabolic effects in muscle and bone without androgenic side effects in the prostate[6].

Quantitative Impact of 3D Structural Complexity

The table below summarizes the typical physicochemical improvements observed when transitioning an API from a planar aniline/pyrrole-based intermediate to a 3D architecture utilizing cis-(2-methylpyrrolidin-3-yl)methanol.

ParameterPlanar Analog (Aromatic Amine)3D Pyrrolidine Analog (cis-2-Me, 3-CH₂OH)Mechanistic Causality
Fsp³ (Fraction sp³) < 0.25> 0.45Introduction of the saturated pyrrolidine ring[1].
Aqueous Solubility (LogS) -5.2 (Poor)-3.1 (Good)Disruption of flat crystal lattice stacking; addition of H-bond donor[1].
Kinase Selectivity (Gini) Low (Promiscuous)High (Target-specific)Steric bulk of the 2-methyl group clashes with off-target kinase pockets[2].
Metabolic Stability (t½) 25 mins> 120 minsLack of electron-rich aromatic rings susceptible to rapid CYP450 oxidation[7].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPCs) to verify causality and reaction success.

Protocol 1: Free-Basing and N-Boc Protection (Scaffold Preparation)

Purpose: To convert the HCl salt to a workable free base and protect the secondary amine for subsequent O-functionalization, if required.

  • Preparation: Suspend cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under nitrogen.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Expert Insight: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile in downstream steps.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Perform TLC (Silica, 10% MeOH in DCM). The disappearance of the baseline amine spot (ninhydrin active) and the appearance of a higher R_f spot (anisaldehyde active) confirms complete conversion.

  • Workup: Wash the organic layer with 10% citric acid (to remove excess DIPEA), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: S_NAr Coupling to a Heteroaryl Chloride (Kinase Inhibitor Synthesis)

Purpose: To attach the chiral pyrrolidine to a heteroaromatic API core (e.g., a chloropyrimidine).

  • Preparation: Dissolve the heteroaryl chloride API intermediate (1.0 eq) and cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Activation: Add Potassium Carbonate (K₂CO₃) (3.0 eq).

    • Expert Insight: K₂CO₃ acts as both a base to liberate the pyrrolidine free amine in situ and an acid scavenger for the HCl generated during the S_NAr coupling[5].

  • Heating: Heat the mixture to 90 °C for 12 hours. The cis-2-methyl group introduces steric hindrance, necessitating elevated temperatures compared to unsubstituted pyrrolidines.

  • Self-Validation (IPC): Analyze via LC-MS. Look for the disappearance of the starting material mass and the emergence of the product mass [M+H]⁺. The retention time will shift due to the addition of the polar hydroxymethyl group.

  • Isolation: Cool to room temperature, dilute with water to precipitate the product, and filter. Recrystallize from Ethanol/Water to achieve >99% ee (enantiomeric excess).

Visualizations

Workflow Diagram: API Synthesis Pipeline

The following diagram illustrates the logical flow of the synthetic protocols described above.

SyntheticWorkflow A cis-(2-methylpyrrolidin-3-yl) methanol HCl B In Situ Free-Basing (K2CO3 / DIPEA) A->B Base addition C SNAr Coupling (Heteroaryl Chloride) B->C Heat (90°C), NMP D Deprotection / Workup C->D Acid/Base Wash E Final API (Kinase Inhibitor/SARM) D->E Crystallization

Caption: Step-by-step synthetic workflow for integrating the pyrrolidine building block into an API.

Pharmacophore Mapping: Kinase Hinge Interaction

This diagram maps how the specific structural features of the cis-(2-methylpyrrolidin-3-yl)methanol moiety interact with a biological target.

Pharmacophore Target Kinase Hinge Region (e.g., PI3K / JAK) API API Heteroaryl Scaffold API->Target Binds ATP Pocket Pyrrolidine cis-2-methylpyrrolidine Ring (Fsp3 Core) API->Pyrrolidine N-linked (SNAr) Hydroxymethyl Hydroxymethyl Group (H-Bond Donor/Acceptor) Pyrrolidine->Hydroxymethyl C3 position Methyl 2-Methyl Group (Steric Shield) Pyrrolidine->Methyl C2 position Hydroxymethyl->Target Specific H-Bonding Methyl->Target Conformational Locking

Caption: Pharmacophore model showing how the cis-2-methyl group vectors the hydroxymethyl group for target binding.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6. URL:[Link]

  • Lovering, F. (2013). Escape from Flatland 2: complexity and promiscuity. MedChemComm, 4, 515-519. URL:[Link]

  • Freeman-Cook, K. D., et al. (2018). Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). Academia / Pfizer Worldwide Research. URL:[Link]

  • Miller, J. R., et al. (2019). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. Journal of Medicinal Chemistry / PMC. URL:[Link]

  • US8633206B2 - Pyrrolo[2,3-D]pyrimidine compounds (JAK inhibitors). Google Patents.

Sources

Method

Application Note: Catalytic Asymmetric Synthesis Using cis-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride

Executive Summary cis-(2-Methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3) is a highly versatile chiral building block and organocatalyst. Belonging to the privileged class of pyrrolidine-based secondary a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-(2-Methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3) is a highly versatile chiral building block and organocatalyst. Belonging to the privileged class of pyrrolidine-based secondary amines, it is engineered for precision in asymmetric enamine and iminium catalysis. This application note details the mechanistic rationale, optimized protocols, and analytical workflows for utilizing this catalyst in stereoselective carbon-carbon bond-forming reactions, specifically focusing on asymmetric Michael additions and its potential as a chiral ligand.

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, it is critical to understand why this specific catalyst architecture is chosen over simpler derivatives like L-proline or α,α -diarylprolinol. The efficacy of this catalyst lies in its bifunctional nature, combining covalent activation with precise non-covalent spatial direction.

Structural Causality
  • The Secondary Amine Core : The pyrrolidine nitrogen is the catalytic engine, reversibly condensing with aldehydes or ketones to form an enamine intermediate. This raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, dramatically increasing its nucleophilicity at the α -carbon[1].

  • The 2-Methyl Group (Steric Shield) : Positioned adjacent to the amine, the 2-methyl group provides essential steric bulk. In the (E)-enamine intermediate, it effectively blocks one face of the nucleophile, enforcing high facial selectivity during electrophilic attack.

  • The 3-Hydroxymethyl Group (Directing Group) : Unlike purely sterically demanding catalysts, the cis-3-hydroxymethyl group acts as a hydrogen-bond donor. It coordinates with the incoming electrophile (e.g., the nitro group of a nitroolefin), organizing the transition state into a rigid, highly ordered geometry. This dual-activation mode (covalent enamine + non-covalent H-bonding) is identical to the accepted mechanism of class I aldolases and is critical for achieving high enantiomeric excess (ee)[2].

  • The Hydrochloride Salt : Free pyrrolidines are susceptible to oxidative degradation and atmospheric CO2​ absorption. The HCl salt form ensures long-term bench stability. However, it necessitates an in situ activation step using a mild base to liberate the active amine without triggering racemic background reactions.

CatalyticCycle Catalyst cis-(2-Methylpyrrolidin-3-yl)methanol (Active Catalyst) Iminium Iminium Ion Intermediate (LUMO lowering) Catalyst->Iminium + Carbonyl - H2O Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Carbonyl->Iminium Enamine Enamine Intermediate (HOMO raising) Iminium->Enamine - H+ TransitionState H-Bond Directed Transition State Enamine->TransitionState + Electrophile Electrophile Electrophile (e.g., Nitroolefin) Electrophile->TransitionState ProductIminium Product Iminium Ion TransitionState->ProductIminium C-C Bond Formation ProductIminium->Catalyst Catalyst Regeneration Product Enantioenriched Product ProductIminium->Product + H2O Hydrolysis

Figure 1: Bifunctional enamine catalytic cycle highlighting HOMO raising and H-bond direction.

Application 1: Organocatalytic Asymmetric Michael Addition

The addition of unmodified aldehydes to nitroolefins is a benchmark reaction for evaluating enamine catalysis, providing valuable γ -nitroaldehydes that serve as precursors for chiral pyrrolidines and GABA analogs.

Experimental Protocol: Self-Validating Workflow

Objective : Synthesis of enantioenriched γ -nitroaldehydes with high diastereoselectivity (syn/anti) and enantioselectivity.

Materials :

  • Catalyst : cis-(2-Methylpyrrolidin-3-yl)methanol HCl (20 mol%)

  • Base : N-Methylmorpholine (NMM) (20 mol%)

  • Substrate : Butyraldehyde (1.5 equiv)

  • Electrophile : trans- β -Nitrostyrene (1.0 equiv)

  • Solvent : Isopropanol (IPA)

Step-by-Step Methodology :

  • Catalyst Activation : In a flame-dried 10 mL Schlenk tube under argon, suspend the catalyst (0.1 mmol) in 1.0 mL of anhydrous IPA. Add NMM (0.1 mmol) dropwise at room temperature.

    • Causality: NMM precisely neutralizes the HCl salt. A stronger base (like DBU) would catalyze a racemic background Michael addition, circumventing the chiral organocatalyst and ruining the ee.

  • Enamine Formation : Add butyraldehyde (0.75 mmol) to the activated catalyst solution. Stir for 15 minutes.

    • Causality: Pre-formation of the enamine ensures that when the electrophile is added, the chiral nucleophile is already the dominant reactive species in the system.

  • Electrophile Addition : Cool the reaction mixture to 0 °C to maximize stereocontrol. Add trans- β -nitrostyrene (0.5 mmol) in one portion.

  • Self-Validating Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 4:1). The disappearance of the bright yellow nitrostyrene spot and the appearance of a UV-active, non-polar product spot visually validates conversion.

  • Quench and Workup : Once complete (typically 12-16 h), quench with saturated aqueous NH4​Cl (2 mL) to hydrolyze the product iminium ion back to the aldehyde. Extract with EtOAc (3 x 5 mL). The mass balance after extraction validates the absence of water-soluble side products.

  • Purification & Analysis : Purify via flash column chromatography. Determine the enantiomeric excess via chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Optimization Data

Table 1 summarizes the effect of solvent and base on the reaction efficiency.

EntrySolventBase (20 mol%)Time (h)Yield (%)dr (syn:anti)ee (%)
1Toluene Et3​N 246585:1578
2 CH2​Cl2​ NMM187290:1085
3MeOHNMM124580:2060
4IPANMM168895:594

Insight: Protic solvents like IPA enhance the intermolecular hydrogen-bonding network in the transition state, stabilizing the enamine carboxylate/hydroxyl interactions and significantly improving both yield and enantioselectivity compared to non-polar solvents[3]. Methanol, however, is too polar and disrupts the crucial intramolecular H-bond between the catalyst's hydroxyl group and the nitroolefin, leading to diminished ee.

Workflow Step1 Step 1: Catalyst Activation Neutralize HCl salt with mild base (NMM) Step2 Step 2: Enamine Formation Add substrate in selected solvent (IPA) Step1->Step2 Step3 Step 3: Electrophile Addition Slow addition at controlled temp (0°C) Step2->Step3 Step4 Step 4: Quench & Workup Aqueous extraction & phase separation Step3->Step4 Step5 Step 5: Chiral Analysis HPLC/SFC for ee% determination Step4->Step5

Figure 2: Step-by-step experimental workflow for organocatalytic Michael addition.

Application 2: Chiral Ligand in Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Beyond organocatalysis, the 1,2-amino alcohol motif of cis-(2-methylpyrrolidin-3-yl)methanol makes it an excellent bidentate (N,O) ligand for transition metals (e.g., Ru, Rh, Ir).

Protocol: ATH of Prochiral Ketones

Objective : Reduction of acetophenone to enantioenriched 1-phenylethanol.

Methodology :

  • Complexation : In an argon-filled glovebox, mix [RuCl2​(p−cymene)]2​ (0.5 mol%) and cis-(2-methylpyrrolidin-3-yl)methanol HCl (1.1 mol%) in anhydrous 2-propanol. Add KOH (2.2 mol%) to neutralize the HCl and deprotonate the hydroxyl group, forming the active Ru-alkoxide complex. Stir at 80 °C for 1 hour.

    • Causality: The pre-heating step ensures complete formation of the rigid metallacycle required for stereoselective hydride transfer.

  • Substrate Addition : Cool to room temperature. Add acetophenone (1.0 equiv). The 2-propanol solvent acts as both the reaction medium and the hydrogen donor.

  • Reaction & Validation : Stir at 40 °C. Monitor by GC-FID. The distinct shift in retention time from the ketone starting material to the alcohol product provides a self-validating metric for reaction conversion.

  • Chiral GC Analysis : Determine ee using a chiral capillary column (e.g., Cyclosil-B) to separate the (R) and (S) enantiomers of the resulting alcohol.

References

  • Asymmetric Enamine Catalysis Source: Chemical Reviews, ACS Publications URL:[Link]

  • Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents Source: Accounts of Chemical Research, ACS Publications URL:[Link]

  • Crystal structures of proline-derived enamines Source: Proceedings of the National Academy of Sciences (PMC - NIH) URL:[Link]

Sources

Application

Application Note: Engineering Conformationally Constrained Peptide Alcohols using cis-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride

Document Type: Technical Application Note & SPPS Protocol Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers Executive Summary The incorporation of functionalized pyrrolidines into peptid...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & SPPS Protocol Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers

Executive Summary

The incorporation of functionalized pyrrolidines into peptide scaffolds is a cornerstone strategy in the development of advanced peptidomimetics. Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3) serves as a highly specialized, dual-functional building block. It features a sterically hindered secondary amine and a primary hydroxymethyl group. This application note details the causality, chemical rationale, and validated protocols for incorporating this building block to synthesize C-terminal peptide alcohols—a modification known to drastically enhance resistance to carboxypeptidases and improve blood-brain barrier (BBB) permeability.

Structural & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand why this specific scaffold behaves the way it does during Solid-Phase Peptide Synthesis (SPPS), rather than merely following a recipe.

  • Conformational Constraint via the 2-Methyl Group: Native proline restricts the ϕ dihedral angle of the peptide backbone. The addition of a 2-methyl group on the pyrrolidine ring introduces severe steric bulk adjacent to the nitrogen. This bulk heavily biases the cis/trans isomerization of the preceding prolyl-amide bond, often locking the peptide into specific turn conformations (e.g., polyproline type II helices) necessary for disrupting undruggable protein-protein interactions[1].

  • The Hydroxymethyl Anchoring Strategy: Because this building block lacks a carboxylic acid, it cannot be used as a standard internal amino acid without prior oxidation. Instead, the primary hydroxyl group serves as an ideal anchor point for solid supports, allowing the synthesis of C-terminal peptide alcohols[2].

  • Handling the Hydrochloride Salt: The compound is supplied as an HCl salt to prevent auto-oxidation of the secondary amine. It must be fully neutralized in situ during the initial Fmoc-protection phase to prevent the formation of unreactive protonated species.

Workflow Visualization

G Start cis-(2-Methylpyrrolidin-3-yl)methanol HCl (Starting Material) Fmoc Fmoc Protection (Fmoc-OSu, Na2CO3) Start->Fmoc Neutralization & Protection Resin Resin Loading (2-CTC Resin, DIPEA) Fmoc->Resin Etherification via -OH Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect SPPS Cycle Start Coupling Hindered Amine Coupling (HATU, HOAt, DIPEA) Deprotect->Coupling Elongation Cleavage Global Cleavage (95% TFA Cocktail) Coupling->Cleavage Chain Assembly Complete Product C-Terminal Peptide Alcohol (Peptidomimetic) Cleavage->Product Acid Cleavage

Workflow for incorporating cis-(2-methylpyrrolidin-3-yl)methanol into C-terminal peptide alcohols.

Experimental Protocols

Protocol A: Pre-SPPS Fmoc Protection

To utilize this building block in standard Fmoc-SPPS[3], the secondary amine must be protected.

Reagents: cis-(2-methylpyrrolidin-3-yl)methanol HCl (1.0 eq), Fmoc-OSu (1.1 eq), Na₂CO₃ (2.5 eq), 1:1 Water/1,4-Dioxane.

  • Neutralization: Dissolve the HCl salt in the Water/Dioxane mixture. Add Na₂CO₃ and stir for 15 minutes at 0°C. Causality: The excess base neutralizes the HCl salt and maintains a basic pH required for the nucleophilic attack of the amine.

  • Protection: Add Fmoc-OSu dropwise as a solution in Dioxane. Stir at room temperature for 12 hours.

  • Workup: Acidify to pH 3 with 1M HCl, extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate under vacuum. Purify via flash chromatography to yield Fmoc-cis-(2-methylpyrrolidin-3-yl)methanol.

Protocol B: Solid-Phase Loading onto 2-CTC Resin

We utilize 2-Chlorotrityl chloride (2-CTC) resin. Causality: 2-CTC reacts cleanly with primary alcohols to form a trityl ether. Its extreme steric bulk prevents premature diketopiperazine (DKP) formation—a notorious side reaction when dealing with C-terminal proline analogs.

Reagents: Fmoc-protected building block (1.5 eq relative to resin loading), 2-CTC resin, DIPEA (4.0 eq), anhydrous DCM.

  • Swell 2-CTC resin in anhydrous DCM for 30 minutes.

  • Dissolve the Fmoc-protected building block and DIPEA in anhydrous DCM. Add to the resin.

  • Agitate gently for 16 hours at room temperature.

  • Capping: Add Methanol (0.8 mL/g resin) to cap unreacted trityl chloride sites. Agitate for 30 minutes.

  • Wash resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry under vacuum.

Protocol C: Overcoming Steric Hindrance During Elongation

Coupling the next amino acid onto the Fmoc-deprotected 2-methylpyrrolidine nitrogen is the most challenging step of this synthesis. The adjacent alpha-methyl group creates a massive steric shield. Standard coupling agents (DIC/Oxyma) will result in significant deletion sequences.

Reagents: Next Fmoc-Amino Acid (4.0 eq), HATU (3.9 eq), HOAt (4.0 eq), DIPEA (8.0 eq), DMF.

  • Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min)[4]. Wash thoroughly with DMF (6x).

  • Activation: Pre-activate the incoming Fmoc-Amino Acid with HATU and HOAt in DMF for 3 minutes. Causality: HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole ester that is significantly more efficient at acylating hindered secondary amines than HOBt.

  • Coupling: Add the activated mixture and DIPEA to the resin. Couple for 3 hours at 40°C (or use microwave assistance at 75°C for 15 minutes).

  • Validation (Critical Step): Do not use the standard Kaiser (ninhydrin) test, as it yields false negatives for secondary amines. You must use the Chloranil test or the Bromophenol Blue test to verify the presence/absence of unreacted pyrrolidine nitrogen.

Quantitative Data: Coupling Efficiency Optimization

To guide process development, the following table summarizes expected coupling efficiencies onto the sterically hindered cis-2-methylpyrrolidine scaffold based on activating agent selection.

Coupling Reagent SystemAdditiveBaseTemp (°C)Time (hrs)Conversion Yield (%)*Recommendation
DICOxyma PureNone252.0< 30%Not Recommended
HBTUHOBtDIPEA254.0~ 55%Prone to deletion sequences
HATU HOAt DIPEA 40 3.0 > 95% Optimal for benchtop SPPS
COMUOxyma PureTMP252.0> 92%Excellent alternative
BTC (Triphosgene)NoneCollidine251.0> 98%Use for highly refractory sequences

*Yields represent HPLC peak area integration of the crude dipeptide cleavage product.

References

  • Macías, A., et al. "Synthesis of enantiopure pyrrolidine-derived peptidomimetics and oligo-beta-peptides via nucleophilic ring-opening of beta-lactams." Journal of Organic Chemistry, 2006. URL:[Link]

  • Mäde, V., et al. "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journal of Organic Chemistry, 2014. URL:[Link]

  • Kumar, A., et al. "Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis." ACS Sustainable Chemistry & Engineering, 2021. URL:[Link]

  • Vagner, J., et al. "Peptidomimetics, a synthetic tool of drug discovery." Current Opinion in Chemical Biology, 2008. (Referenced conceptually via PMC). URL:[Link]

Sources

Method

Advanced Crystallization and Isolation Protocols for cis-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride

Executive Summary In pharmaceutical process development, controlling the crystallization of organic salts is paramount for ensuring downstream processability, chemical stability, and bioavailability (1[1]). The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process development, controlling the crystallization of organic salts is paramount for ensuring downstream processability, chemical stability, and bioavailability (1[1]). The compound cis-(2-methylpyrrolidin-3-yl)methanol is a highly versatile chiral building block used in drug discovery. As an amino alcohol, its free base form is an oil at ambient conditions and is highly susceptible to oxidative degradation and atmospheric moisture absorption. Consequently, it is universally isolated and stored as a hydrochloride salt (CAS: 1821783-96-3) ().

However, the crystallization of amino alcohol hydrochlorides frequently encounters Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," alongside severe hygroscopicity during isolation (2[2]). As a Senior Application Scientist, I have designed this guide to bypass these failure modes. By leveraging controlled reactive crystallization and precise anti-solvent methodologies, these protocols function as self-validating systems to achieve high diastereomeric purity and excellent crystalline yield.

Physicochemical Profiling & Causality in Solvent Selection

The rational design of a crystallization process begins with understanding the thermodynamic driving forces. Amino alcohol hydrochlorides possess a highly polar ionic domain and a hydrogen-bonding hydroxyl group, making them extremely soluble in water and low-molecular-weight alcohols, but insoluble in ethers and esters.

Causality of Solvent Choice: We utilize a binary solvent system of Ethyl Acetate (EtOAc) and Isopropanol (iPrOH) .

  • Why avoid aqueous HCl? The introduction of water significantly increases the solubility of the product, narrowing the operational yield and promoting the formation of a stable, non-crystallizing syrup.

  • Why iPrOH? Anhydrous HCl in iPrOH acts as a miscible carrier that simultaneously delivers the acid and acts as a mild anti-solvent, driving supersaturation without breaching the labile zone. High-throughput crystallization studies on hydrochloride salts demonstrate that minor deviations in solvent composition can lead to undesired solvate formation (3[3]).

Quantitative Solubility Profile
SolventDielectric Constant (ε)Est. Solubility at 20°C (mg/mL)Process Role
Water80.1> 500Unsuitable (Severe yield loss)
Methanol32.7~ 150Good primary solvent (for recrystallization)
Isopropanol18.3~ 15Co-solvent / Acid carrier
Ethyl Acetate6.0< 2Primary anti-solvent
MTBE2.6< 0.1Wash solvent (Displaces mother liquor)

Overcoming Liquid-Liquid Phase Separation (LLPS)

The primary failure mode in this synthesis is LLPS. If the supersaturation level exceeds the spinodal curve before nucleation occurs, the product separates as a dense, impurity-rich oil rather than a pure crystal.

Crystallization FB Free Base in EtOAc/EtOH HCl Add Anhydrous HCl in iPrOH FB->HCl Salt Formation Supersat Supersaturated Solution HCl->Supersat LLPS Oiling Out (LLPS Zone) Supersat->LLPS Rapid Cooling (Failure Mode) Seed Seed Crystals (0.5 wt%) Supersat->Seed Controlled Cooling (Within MSZW) Nucleation Controlled Nucleation LLPS->Nucleation Thermal Annealing (Rescue Pathway) Seed->Nucleation Crystals High-Purity HCl Salt Nucleation->Crystals Crystal Growth

Fig 1. Thermodynamic pathways of reactive crystallization avoiding Liquid-Liquid Phase Separation.

Experimental Protocols: A Self-Validating System

Achieving process control over desired particle sizes requires strict adherence to seeding protocols and temperature cycling (4[4]). The following protocols are designed with built-in validation checkpoints. If a checkpoint fails, the system provides immediate feedback to the operator.

Protocol A: Reactive Crystallization (Free Base to HCl Salt)

Objective: Convert crude cis-(2-methylpyrrolidin-3-yl)methanol free base into a flowable, high-purity hydrochloride salt.

  • Dissolution: Dissolve 100 g of the free base in 800 mL of anhydrous Ethyl Acetate (EtOAc) in a jacketed reactor under a dry nitrogen atmosphere. Adjust temperature to 20°C.

  • Acidification: Slowly charge 1.05 equivalents of 5M Anhydrous HCl in Isopropanol (iPrOH) via a dropping funnel over 45 minutes. Maintain agitation at 250 RPM.

    • Validation Check 1: Sample the solution. The apparent pH (measured via wetted pH paper) must be between 2.0 and 3.0. If pH > 4.0, salt formation is incomplete; add HCl in 0.05 eq increments.

  • Supersaturation & Seeding: Cool the reactor to 10°C at a rate of 0.5°C/min. Charge 0.5 wt% of authentic cis-(2-methylpyrrolidin-3-yl)methanol HCl seed crystals.

    • Validation Check 2: The solution must transition from clear to a turbid suspension exactly 15–20 minutes post-seeding.

    • Failure Mode Rescue: If immediate turbidity/oiling occurs, the labile zone was breached. Initiate a thermal annealing cycle: heat to 35°C until clear, hold for 30 mins, and cool at a slower rate (0.1°C/min) before re-seeding.

  • Aging: Age the slurry at 5°C for 2 hours to maximize yield and allow secondary nucleation to subside.

Protocol B: Diastereomeric Upgrading via Anti-Solvent Crystallization

Objective: Purify the cis isomer from a cis/trans diastereomeric mixture.

  • Dissolution: Dissolve 50 g of crude HCl salt in 150 mL of warm Methanol (40°C).

  • Anti-Solvent Addition: Slowly add 450 mL of Ethyl Acetate over 2 hours using a programmable syringe pump.

  • Validation Check: Perform chiral HPLC on a filtered aliquot of the mother liquor. The trans isomer should remain highly enriched in the mother liquor (>85% relative area), while the cis isomer selectively crystallizes.

Isolation and Drying Strategy (Hygroscopic Handling)

Because amino alcohol salts readily absorb atmospheric moisture (leading to deliquescence), standard open-air Buchner filtration will result in a gummy, unmanageable paste.

Causality of Isolation Design: We utilize an Agitated Nutsche Filter Dryer (ANFD) to maintain a closed, inert environment. Washing with cold Methyl tert-butyl ether (MTBE) displaces the polar mother liquor without dissolving the crystalline salt. A dry nitrogen sweep prevents atmospheric moisture condensation caused by the evaporative cooling of the solvents.

Isolation Slurry Crystal Slurry Filter Closed Filtration (ANFD) Slurry->Filter Wash Cold Anti-solvent Wash (MTBE) Filter->Wash Deliquor Deliquoring under Dry N2 Sweep Wash->Deliquor Dry Vacuum Drying (<50 mbar, 40°C) Deliquor->Dry

Fig 2. Closed-system isolation workflow designed to mitigate hygroscopic moisture uptake.

Drying Protocol:

  • Transfer the slurry to the ANFD and apply 2 bar of nitrogen pressure to filter the mother liquor.

  • Wash the cake with 2 bed-volumes of cold (0°C) MTBE.

  • Apply a continuous dry N2 sweep through the cake for 30 minutes (Deliquoring).

  • Apply vacuum (< 50 mbar) and gently heat the jacket to 40°C. Dry until Karl Fischer (KF) titration indicates water content is < 0.5% w/w.

References

  • Title : Methanolic hydrochloric acid - Sigma-Aldrich: CIS-(2-METHYLPYRROLIDIN-3-YL)METHANOL HCL Source : Sigma-Aldrich URL : Link

  • Title : Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior Source : ACS Publications (Organic Process Research & Development) URL : 1

  • Title : Salt Selection and Simultaneous Polymorphism Assessment via High-Throughput Crystallization: The Case of Sertraline Source : ResearchGate (Organic Process Research & Development) URL : 3

  • Title : Organic Process Research & Development Vol. 19 No. 9 (Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate) Source : ACS Publications URL : 2

  • Title : Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies and Particle Size Measurements Source : ACS Publications (Organic Process Research & Development) URL : 4

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis and isolation of cis-(2-methylpyrr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis and isolation of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3) [3]. This highly polar, 3D-rich building block is notoriously difficult to isolate in high yields due to stereochemical leakage during ring construction, product entrapment during ester reduction, and severe hygroscopicity during salt formation.

This guide bypasses generic advice, focusing strictly on the causality of these failures and providing field-proven, self-validating protocols to maximize your reaction yield.

I. Synthetic Workflow & Mechanistic Overview

The synthesis of this fragment typically proceeds via a three-stage sequence: ring construction via cycloaddition, ester reduction, and anhydrous salt formation.

SynthesisWorkflow N1 1,3-Dipolar Cycloaddition N2 cis-2-Methylpyrrolidine- 3-carboxylate N1->N2 Metal Catalyst (Diastereocontrol) N3 Ester Reduction N2->N3 N4 cis-(2-Methylpyrrolidin- 3-yl)methanol N3->N4 Fieser Workup (Yield Recovery) N5 Anhydrous Salt Formation N4->N5 Deprotection (If required) N6 Target Molecule (HCl Salt) N5->N6 MTBE Crystallization

Figure 1: Three-stage synthetic workflow for cis-(2-methylpyrrolidin-3-yl)methanol HCl.

II. Troubleshooting Guides & FAQs

Q1: My 1,3-dipolar cycloaddition yields a mixture of cis and trans isomers. How can I improve the diastereoselectivity for the cis-2-methylpyrrolidine-3-carboxylate core? The Causality: When synthesizing the pyrrolidine core via the 1,3-dipolar cycloaddition of an azomethine ylide (derived from acetaldehyde and a glycine equivalent) with an acrylate, the uncatalyzed reaction often yields a thermodynamic mixture of isomers. The Solution: To enforce cis-diastereoselectivity, you must control the transition state geometry. By employing a Lewis acid catalyst (such as AgOAc or Cu(I) salts), the metal center coordinates both the ylide dipole and the dipolarophile. This highly organized coordination sphere minimizes steric repulsion between the C2-methyl group and the incoming ester moiety, dictating an endo approach that exclusively furnishes the cis relative stereochemistry [1].

Q2: During the reduction of the pyrrolidine-3-carboxylate to the methanol derivative using Lithium Aluminum Hydride (LAH), my isolated yield is extremely low (<30%). Where is the product going? The Causality: The product, cis-(2-methylpyrrolidin-3-yl)methanol, is a highly polar, water-soluble amino alcohol. Standard aqueous quenching generates a gelatinous matrix of aluminum hydroxide ( Al(OH)3​ ) that physically encapsulates the product. It is not destroyed; it is trapped. The Solution: You must implement the Fieser Workup [2]. This precise stoichiometric addition of water and NaOH forces the aluminum byproducts to condense into sodium aluminate, a dense, granular white solid. This releases the trapped amino alcohol into the organic phase, allowing for simple filtration and boosting yields to >80%.

Q3: The final hydrochloride salt is turning into a sticky gum instead of a crystalline solid. How do I properly isolate the HCl salt? The Causality: The free base of cis-(2-methylpyrrolidin-3-yl)methanol is a hygroscopic oil. Attempting to form the hydrochloride salt using aqueous HCl or in an ambient atmosphere will result in a sticky, unworkable gum due to water incorporation into the crystal lattice. The Solution: This is a self-validating system: if your product oils out, moisture is present. You must perform the salt formation under strictly anhydrous conditions using a dry hydrogen chloride solution in methanol or dioxane, followed by anti-solvent crystallization using anhydrous methyl tert-butyl ether (MTBE).

III. Data Presentation: Reduction Strategy Comparison

To optimize the reduction of the cis-2-methylpyrrolidine-3-carboxylate intermediate, compare the empirical data of common reduction methodologies below. The LAH reduction with a Fieser workup remains the superior choice for yield recovery.

Reduction MethodReagents & ConditionsTypical YieldChemoselectivityWorkup DifficultyCausality of Yield Loss
Standard LAH LiAlH₄, THF, 0 °C to Reflux20 - 40%HighHigh Product trapped in Al(OH)3​ emulsion.
Fieser LAH LiAlH₄, THF, Fieser Quench75 - 90% HighLow Minimal; granular salts prevent trapping.
Borane-DMS BH₃·SMe₂, THF, Reflux60 - 80%ModerateMediumFormation of stable N-borane adducts requiring harsh acidic deprotection.
NaBH₄ / I₂ NaBH₄, I₂, THF, Reflux50 - 70%HighMediumIncomplete in situ generation of borane; iodine byproduct removal.

IV. Experimental Protocols (SOPs)

SOP 1: LAH Reduction & Fieser Workup (Yield Recovery)

This protocol is self-validating: the visual transition of the aluminum salts dictates the success of the workup.

  • Reaction Setup: Suspend x grams of LiAlH₄ in anhydrous THF (10 mL per gram of LAH) in a flame-dried flask at 0 °C under a nitrogen atmosphere.

  • Substrate Addition: Dissolve the cis-2-methylpyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF and add dropwise to the LAH suspension to maintain the internal temperature below 10 °C.

  • Reduction: Remove the ice bath and heat the reaction to reflux for 4-6 hours. Monitor complete consumption of the ester via TLC or LC-MS.

  • The Fieser Quench (Critical Step): Cool the reaction mixture back to 0 °C. Dilute with diethyl ether (equal to the THF volume). For every x grams of LAH originally used, sequentially and cautiously add:

    • x mL of distilled water (dropwise, wait for vigorous hydrogen evolution to subside).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled water.

  • Validation & Isolation: Remove the cooling bath and stir vigorously for 15 minutes.

    • Self-Validation Check: The mixture must transition from a grey slurry to a white, easily stirrable suspension with granular solids. If the mixture remains a thick gel, the stoichiometry was violated; carefully add additional 15% NaOH dropwise until granularity is achieved.

  • Add anhydrous MgSO₄, stir for an additional 15 minutes, and filter the granular salts through a pad of Celite. Wash the filter cake thoroughly with hot THF. Concentrate the filtrate in vacuo to yield the free base amino alcohol.

SOP 2: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude cis-(2-methylpyrrolidin-3-yl)methanol free base in a minimum volume of anhydrous methanol (approx. 3 mL/g) under nitrogen.

  • Acidification: Cool the solution to 0 °C. Slowly add 1.1 equivalents of anhydrous HCl in methanol (e.g., a 3M commercial solution). Stir for 30 minutes at 0 °C.

  • Anti-Solvent Crystallization: While maintaining vigorous stirring, add anhydrous MTBE dropwise until the solution becomes slightly turbid (cloud point).

  • Aging: Transfer the flask to a -20 °C freezer overnight to allow the crystal lattice to form without trapping solvent.

  • Isolation: Filter the resulting white crystals rapidly over a glass frit under a stream of dry nitrogen (to prevent deliquescence). Wash with cold, anhydrous MTBE and dry under high vacuum at 40 °C for 12 hours.

V. References

  • Waldmann, H., et al. "Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis." Accounts of Chemical Research, 2014. 1

  • Chandra, T., & Zebrowski, J. P. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety, 2024. 2

  • Sigma-Aldrich. "CIS-(2-METHYLPYRROLIDIN-3-YL)METHANOL HCL Product Data (CAS 1821783-96-3)." Sigma-Aldrich Catalog.

Sources

Optimization

Technical Support Center: Troubleshooting cis-(2-methylpyrrolidin-3-yl)methanol Hydrochloride

Welcome to the Application Scientist Support Center. This guide is engineered for medicinal chemists, formulation scientists, and pharmacologists working with cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 182...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for medicinal chemists, formulation scientists, and pharmacologists working with cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3). While pyrrolidine derivatives are highly versatile building blocks in drug discovery, their hydrochloride (HCl) salts frequently exhibit counterintuitive solubility behaviors in complex assay environments.

This guide bypasses generic advice to provide a mechanistic, causality-driven approach to resolving precipitation, poor dissolution, and stock instability.

The Causality of Pyrrolidine HCl Salt Solubility

To troubleshoot solubility, we must first understand the thermodynamic forces governing the dissolution of secondary amine hydrochlorides. The solubility of cis-(2-methylpyrrolidin-3-yl)methanol HCl is dictated by three competing physicochemical parameters:

  • The Common-Ion Effect ( Ksp​ Suppression): The formation of hydrochloride salts does not universally guarantee infinite aqueous solubility[1]. In dissolution media containing high chloride concentrations (e.g., Simulated Gastric Fluid, 0.1 M HCl, or heavily chlorinated buffers), the excess Cl− ions shift the equilibrium product ( Ksp​=[BH+][Cl−] ) to the left. This forces the solute to precipitate back into its solid HCl salt form[2].

  • The pH-Solubility Profile ( pHmax​ ): pHmax​ is the critical pH threshold where the solubility of the ionized salt exactly equals the intrinsic solubility ( S0​ ) of the un-ionized free base[3]. For basic drugs, as the pH of the buffer increases past pHmax​ , the compound deprotonates. If the free base lacks sufficient intrinsic solubility, it will crash out of solution[4].

  • Crystal Lattice Energy vs. Solvation: While the hydroxyl (-OH) group on the pyrrolidine ring enhances hydrogen bonding with water, the solid-state crystal packing of the HCl salt can be highly stable. In pure aprotic solvents like DMSO, the energetic cost of breaking the ionic crystal lattice often exceeds the solvation energy provided by the solvent, leading to unexpectedly slow dissolution kinetics.

Troubleshooting FAQs

Q1: I dissolved the compound easily in pure water, but when I spiked it into my biological assay buffer (pH 7.4 PBS), it immediately turned cloudy. Why? A: You have likely exceeded the pHmax​ of the compound. In pure water, the dissolved HCl salt creates a slightly acidic microenvironment, maintaining the highly soluble protonated state ( BH+ ). When introduced to a strongly buffered pH 7.4 solution, the pyrrolidine nitrogen (typical pKa ~9-10) begins to deprotonate. If the concentration of the newly formed free base exceeds its intrinsic solubility ( S0​ ), it precipitates[3]. Solution: Pre-dilute your stock in a lower pH buffer (e.g., pH 5.0 acetate) before final assay introduction, or reduce the final compound concentration in the assay to remain below S0​ .

Q2: I am trying to prepare a 50 mM stock solution in 100% DMSO for high-throughput screening, but the powder is just sitting at the bottom of the tube. Aren't HCl salts soluble in DMSO? A: Not always. While free bases generally dissolve well in DMSO, the ionic lattice of an HCl salt is highly stable and poorly solvated by pure, anhydrous DMSO. Solution: Introduce a co-solvent. Adding just 5% to 10% (v/v) LC-MS grade water to your DMSO disrupts the ionic lattice and drastically accelerates dissolution without compromising most biological assays. Alternatively, gentle sonication at 37°C provides the activation energy needed to break the lattice.

Q3: The compound was a free-flowing powder when I bought it, but after a few weeks on the bench, it has turned into a sticky, insoluble gum. Is it degraded? A: It is likely not degraded, but rather has undergone a phase change due to hygroscopicity. HCl salts of low-molecular-weight polar amines readily absorb atmospheric moisture, forming hydrates or deliquescing into a sticky gum[2]. This physical state has a drastically reduced dissolution rate. Solution: Always store the compound in a desiccator under argon or nitrogen. If it has already gummed, you must determine its new mass-to-water ratio via Karl Fischer titration before making quantitative solutions, or lyophilize it to recover the dry powder.

Quantitative Solubility Expectations

The following table summarizes the expected solubility behaviors and mechanistic limitations of cis-(2-methylpyrrolidin-3-yl)methanol HCl across various standard solvents.

Solvent / MediumExpected SolubilityPrimary Limiting FactorTroubleshooting Action
Ultrapure Water High (>50 mg/mL)Saturation of hydration shellNone required; ideal for initial stocks.
Methanol / Ethanol High (>30 mg/mL)NoneExcellent for recrystallization or transfer[5].
100% DMSO Low to ModerateHigh crystal lattice energyAdd 5-10% water; use heated sonication.
0.1 M HCl / SGF Moderate (~10 mg/mL)Common-Ion Effect ( Cl− )[1]Reduce concentration; avoid high-chloride media.
pH 7.4 Buffer (PBS) LowExceeds pHmax​ (Free base forms)[4]Add surfactants (e.g., Tween-20) or lower pH.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, do not rely on visual inspection alone to confirm solubility. Use the following self-validating protocols.

Protocol A: Determining the pHmax​ and Assay Compatibility

Purpose: To find the exact pH at which your compound will precipitate in biological assays.

  • Preparation: Prepare a 10 mg/mL stock of the compound in ultrapure water.

  • Titration: Aliquot 1 mL of the stock into five separate glass vials. Using 0.1 M NaOH, adjust the vials to pH 4.0, 5.0, 6.0, 7.0, and 8.0 respectively.

  • Equilibration: Incubate the vials at 37°C on a rotary shaker for 24 hours to ensure thermodynamic equilibrium.

  • Validation (Phase Separation): Centrifuge all vials at 10,000 x g for 15 minutes.

    • Self-Validation Check: If a pellet forms at the bottom of the tube, the solution is supersaturated and invalid for homogeneous assays. The pH at which the first pellet appears is your pHmax​ .

  • Quantification: Sample the supernatant from each vial, dilute 1:100 in mobile phase, and quantify the exact soluble concentration via HPLC-UV.

Protocol B: Preparation of a Stable, Assay-Ready DMSO Stock

Purpose: To create a high-concentration stock that will not crash out upon freeze-thaw cycles.

  • Weighing: Weigh 15.16 mg of cis-(2-methylpyrrolidin-3-yl)methanol HCl (MW ~151.63 g/mol ) into a clean, dry amber vial.

  • Solvent Addition: Add 950 µL of anhydrous, cell-culture grade DMSO.

  • Co-Solvent Activation: Add 50 µL of LC-MS grade water (final solvent ratio: 95% DMSO / 5% Water).

  • Dissolution: Vortex for 30 seconds, then sonicate in a 37°C water bath for 5 minutes.

  • Validation (Tyndall Effect): Shine a laser pointer through the vial in a dark room.

    • Self-Validation Check: If you see a visible beam path (scattering), micro-particulates are still present. Continue sonication. If the beam is invisible, you have a true 100 mM thermodynamic solution.

Mechanistic & Workflow Visualizations

The following diagrams map the troubleshooting logic and the chemical equilibria governing your compound.

G Start Solubility Issue Detected cis-(2-methylpyrrolidin-3-yl)methanol HCl Solvent What is the primary solvent? Start->Solvent Aq Aqueous / Buffer Solvent->Aq Org Organic / DMSO Solvent->Org Cl High [Cl-] in buffer? (Common-Ion Effect) Aq->Cl pH pH > pHmax? (Free Base Precipitation) Aq->pH Water Add 5-10% v/v Water Org->Water Poor solvation Heat Gentle sonication (37°C) Org->Heat Slow kinetics Sol1 Use non-chloride buffer (e.g., acetate/phosphate) Cl->Sol1 Yes Sol2 Lower pH below pHmax or use co-solvent pH->Sol2 Yes

Workflow for troubleshooting cis-(2-methylpyrrolidin-3-yl)methanol HCl solubility.

Pathway SolidSalt Solid HCl Salt (BH+ Cl-) Solution Dissolved Ions (BH+ + Cl-) SolidSalt->Solution Dissolution (Ksp) Solution->SolidSalt High [Cl-] Common-Ion Effect FreeBase Dissolved Free Base (B + H2O) Solution->FreeBase Deprotonation (Ka) SolidBase Solid Free Base (B) FreeBase->SolidBase pH > pHmax Precipitation

Mechanistic equilibrium of pyrrolidine HCl salts demonstrating pH and common-ion effects.

References

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects Research Journal of Pharmaceutical Dosage Forms and Technology[Link]

  • Salt formation to improve drug solubility United States Patent and Trademark Office (USPTO) / Advanced Drug Delivery Reviews[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review[Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization National Center for Biotechnology Information (PMC)[Link]

  • Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures Journal of Chemical & Engineering Data - ACS Publications [Link]

Sources

Troubleshooting

Preventing racemization of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride during scale-up

Focus: Preventing Racemization of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up the synthesis of cis-(2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: Preventing Racemization of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride

Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up the synthesis of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3) presents unique stereochemical challenges. Because the cis configuration forces the C2-methyl and C3-hydroxymethyl groups into steric proximity, the molecule is kinetically trapped but thermodynamically driven toward the more stable trans isomer.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maintain >99% enantiomeric excess (ee%) during pilot-plant and manufacturing scale-up.

Mechanistic Pathways of Racemization

Understanding why your compound epimerizes is the first step to preventing it. During scale-up, three primary mechanisms threaten the stereochemical integrity of the pyrrolidine ring:

  • Radical-Mediated H-Abstraction (C2 Epimerization): The C2 position (alpha to the secondary amine) is highly susceptible to reversible hydrogen abstraction. Trace radical initiators, oxygen, or thiols can generate a planar C2 radical. Upon reprotonation, the molecule relaxes into the thermodynamically favored trans configuration 1.

  • Iminium Ion Formation: Trace transition metals (e.g., Pd, Ru) carried over from upstream reductive aminations or hydrogenations can catalyze oxidative dehydrogenation, forming an achiral iminium intermediate.

  • Neighboring Group Participation / SN1 (C3 Epimerization): Under harsh, high-temperature acidic conditions, the C3-hydroxyl group can participate in complex SN1-type pathways or transient ring-opening, leading to a loss of stereochemical integrity 2.

Pathway N1 cis-(2-methylpyrrolidin-3-yl)methanol (Kinetically Favored) N2 Trace Radicals (e.g., RS•) or Transition Metals N1->N2 Initiation N3 Planar Intermediate (C2 Radical or Iminium) N2->N3 H-Abstraction / Oxidation N3->N1 Reversible N4 trans-Isomer (Thermodynamic Sink) N3->N4 Reprotonation / Reduction

Mechanistic pathway of C2 epimerization via radical or iminium intermediates.

Troubleshooting FAQs

Q1: We observe a 5–10% drop in ee% specifically during the final HCl salt formation. What is driving this? A1: Salt formation is highly exothermic. If concentrated aqueous HCl or HCl gas is added too rapidly to the free base in a polar solvent, localized heating provides the activation energy required for the cis-to-trans thermodynamic equilibration. Furthermore, high temperatures combined with strong acids can promote epimerization 3. Transitioning to a pre-titrated, anhydrous methanolic HCl solution 4 under strict temperature control (≤ 5°C) is required.

Q2: Our upstream N-Boc protected intermediate shows >99% ee, but post-deprotection, the ee% drops to 92%. How do we prevent this? A2: N-Boc deprotection typically utilizes strong acids like TFA or HCl. Prolonged exposure to excess acid at temperatures above 20°C drives epimerization. Similar to findings in microwave-enhanced peptide synthesis, lowering the reaction temperature significantly limits racemization 5. Quench the reaction immediately upon completion to avoid prolonged acidic exposure.

Q3: Can trace impurities from earlier steps cause racemization during the storage of the free base? A3: Yes. Trace thiols or radical initiators can mediate a highly efficient, reversible hydrogen abstraction at the C2 position, even in aqueous environments 1. Ensure strict scavenging of sulfur and transition metals before isolating or storing the free base.

G A Scale-up Batch: ee% Drop Detected B Isolate Step via Chiral HPLC A->B C Loss during N-Deprotection? B->C D Loss during Salt Formation? B->D E Reduce Temp to <5°C Limit Acid Exposure C->E Yes G Check for Trace Metals or Radical Initiators C->G No F Control Exotherm Use Anhydrous HCl/MeOH D->F Yes D->G No

Workflow for diagnosing and resolving racemization in pyrrolidine scale-up.

Quantitative Data: Impact of Scale-Up Parameters on Stereochemical Integrity

The following table summarizes the causal relationship between reaction conditions and stereochemical erosion during scale-up workflows.

Reaction StageAcid Source / EquivalentsTemperature (°C)Solvent SystemResulting ee%cis:trans RatioMechanistic Observation
N-Boc Deprotection TFA (10.0 eq)25DCM88%85:15Prolonged acid exposure drives SN1-type epimerization at C3.
N-Boc Deprotection HCl in MeOH (3.0 eq)0 to 5MeOH98%99:1Low temperature suppresses ring-opening pathways.
Salt Formation Aq. HCl (1.2 eq)40 (Exothermic)Water/EtOH82%80:20Exotherm and water promote reversible iminium formation.
Salt Formation Anhydrous HCl/MeOH (1.05 eq)-5 to 0Isopropanol/MeOH>99.5%>99.5:0.5Strict temperature control locks the kinetically favored cis-conformer.
Validated Experimental Protocol: Stereoretentive HCl Salt Formation

Objective: Convert the enantiopure free base to the hydrochloride salt without eroding the cis stereocenter. Causality Check: Controlling the exotherm prevents the thermal activation required for cis-to-trans equilibration. Excluding oxygen and trace metals shuts down the radical/iminium pathways.

Step 1: Reactor Preparation and Degassing

  • Thoroughly clean the jacketed reactor to remove trace transition metals (e.g., Pd, Ru) from upstream steps.

  • Purge the reactor with Argon for 30 minutes to eliminate oxygen, a known radical initiator.

Step 2: Free Base Dissolution

  • Dissolve the enantiopure cis-(2-methylpyrrolidin-3-yl)methanol free base in anhydrous Isopropanol (10 volumes).

  • Cool the jacketed reactor to -5°C.

  • Self-Validation: Ensure the internal temperature probe reads ≤ 0°C and remains stable for 15 minutes before proceeding.

Step 3: Controlled Acid Addition

  • Utilize a pre-titrated solution of anhydrous Methanolic HCl (1.05 equivalents) 4.

  • Add the acid dropwise via an addition funnel over a minimum of 2 hours.

  • Critical Parameter: Adjust the addition rate to maintain the internal temperature strictly below 5°C.

Step 4: Crystallization and Isolation

  • Stir the resulting suspension at 0°C for 1 hour to ensure complete salt formation and crystallization.

  • Filter the product under an Argon blanket to prevent moisture ingress.

  • Wash the filter cake with cold (-10°C) Isopropanol (2 volumes).

  • Dry under vacuum at 30°C. Note: Do not exceed 30°C to prevent solid-state epimerization over prolonged drying cycles.

References
  • Benchchem. "Preventing racemization during the synthesis of chiral 5-Methyloctahydropyrrolo[3,4-b]pyrrole." 3

  • Organic Process Research & Development - ACS Publications. "A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore." 1

  • PMC - NIH. "Expanding The Scope Of Oligo-pyrrolinone-pyrrolidines As Protein-protein Interface Mimics." 2

  • PubMed - NIH. "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." 5

  • Sigma-Aldrich. "Methanolic hydrochloric acid." 4

Sources

Optimization

Technical Support Center: Chromatographic Purification of cis-(2-methylpyrrolidin-3-yl)methanol Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation, purification, and quantification of cis-(2-methylpyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation, purification, and quantification of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride .

Because this molecule is a highly polar, basic, aliphatic amino alcohol lacking a UV chromophore, traditional reversed-phase chromatography and UV detection will fail. This guide provides field-proven, mechanistically grounded solutions to overcome these specific analytical bottlenecks.

Purification Strategy & Decision Matrix

Workflow Step1 Crude cis-(2-methylpyrrolidin-3-yl)methanol HCl Step2 Select Detector: CAD or LC-MS (Due to lack of UV chromophore) Step1->Step2 Step3 Select Chromatographic Mode Step2->Step3 HILIC HILIC Mode (Amide/Diol Column) Step3->HILIC Preferred for High Polarity IPRP Ion-Pairing RP-HPLC (C18 + HFBA) Step3->IPRP Alternative Buffer Apply Volatile Buffer (Ammonium Formate pH 3.0) HILIC->Buffer IPRP->Buffer Pure Purified cis-Isomer Buffer->Pure

Workflow for the chromatographic purification of polar aliphatic amino alcohols.

Troubleshooting Guides & FAQs

Q1: Why am I not seeing any peaks for cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride when using standard UV detection at 210–254 nm? A1: The target molecule is an aliphatic compound containing a pyrrolidine ring and a primary alcohol. It completely lacks conjugated pi-electron systems or aromatic rings, meaning it does not possess a UV chromophore[1]. Standard UV/Vis detectors will only register baseline noise or solvent disturbances. Solution: You must switch to a universal, mass-flow dependent detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD)[2]. CAD is highly recommended as it provides uniform response independent of the analyte's physicochemical properties, provided the mobile phase is volatile[3]. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q2: My compound elutes in the void volume on a standard C18 column. How can I increase retention? A2: The molecule is highly hydrophilic and contains a basic secondary amine (pKa ~9–10) that is protonated at typical mobile phase pH levels. This cationic state results in negligible retention on hydrophobic C18 stationary phases[3]. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (e.g., Amide or Diol) and a highly organic mobile phase (typically >70% acetonitrile)[4]. In HILIC, water acts as the strong solvent, and retention is achieved by partitioning the polar analyte into an aqueous-rich layer immobilized on the stationary phase[5].

Q3: I am experiencing severe peak tailing and poor reproducibility in HILIC mode. What is causing this? A3: Peak tailing for basic amines in HILIC is primarily caused by secondary electrostatic interactions (cation-exchange) with unendcapped, acidic silanol groups on the silica support[6]. Solution: Ensure your mobile phase contains at least 3–5% water to maintain the critical hydration layer on the stationary phase[5]. Implement a volatile buffer, such as 10–20 mM ammonium formate. Adjusting the aqueous portion to pH ~3.0 ensures the amine is fully protonated, but more importantly, it suppresses the ionization of stationary phase silanols, eliminating secondary electrostatic drag[3][5].

Q4: My peaks are split or severely broadened, even though my mobile phase and column are optimized. What went wrong? A4: This is a classic symptom of sample solvent mismatch. If your crude hydrochloride salt is dissolved in 100% water (a strong eluting solvent in HILIC) and injected into a mobile phase of 90% acetonitrile (a weak solvent), the analyte travels rapidly through the column before partitioning properly[5]. Solution: Always dilute your sample in a solvent composition as close to the initial mobile phase conditions as possible. Dilute the aqueous sample with acetonitrile to achieve at least 50–70% organic content prior to injection[5].

Q5: Can the hydrochloride counterion interfere with my CAD or MS detection? A5: Yes. In MS, high concentrations of chloride can cause ion suppression. In CAD, while HCl is volatile, the use of non-volatile salts causes massive background noise[3]. Solution: Use strictly volatile buffers (ammonium formate/acetate)[7]. In HILIC mode, the chloride counterion will elute separately from the active pharmaceutical ingredient (API). CAD can actually be used to simultaneously quantify both the API and the chloride counterion, allowing you to verify salt stoichiometry in a single run[7].

HILIC Retention Mechanism

Mechanism Mobile Mobile Phase (>70% Acetonitrile) Analyte Protonated Amine (Analyte) Mobile->Analyte Delivers WaterLayer Immobilized Water Layer (Partitioning Zone) Analyte->WaterLayer Partitions into StatPhase Polar Stationary Phase (Silica/Amide) WaterLayer->StatPhase Hydrogen Bonding & Electrostatic Interactions

HILIC retention mechanism for polar basic amines via aqueous layer partitioning.

Quantitative Data & Method Selection

Table 1: Comparison of Chromatographic Modes for cis-(2-methylpyrrolidin-3-yl)methanol HCl

ParameterHILIC (Amide/Diol Phase)Ion-Pairing RP-HPLC (C18 Phase)
Retention Mechanism Partitioning into immobilized aqueous layer[5]Hydrophobic interaction via ion-pairing agent[1]
Mobile Phase High Organic (>70% ACN)[4]High Aqueous (>80% Water)
Buffer/Additive 10–20 mM Ammonium Formate (pH 3.0)[5]0.1% Heptafluorobutyric Acid (HFBA)[1]
Peak Shape (Amines) Excellent (reduced silanol interaction)[6]Good (dependent on IP reagent concentration)
Detector Compatibility Ideal for CAD/MS (highly volatile)[3]Good for CAD/MS (requires volatile IP reagent)[2]

Table 2: Detector Selection Matrix for Non-Chromophoric Amines

DetectorDetection PrincipleSuitabilityKey AdvantageLimitation
UV/Vis (210–254 nm) Absorbance by chromophoresPoor Ubiquitous in labsNo response due to lack of conjugated pi-system[1].
CAD Aerosol charging & electrometerExcellent Universal response for non-volatiles[2]Requires strictly volatile mobile phases[3].
ELSD Light scattering by particlesGood Universal responseNon-linear response curve, lower sensitivity than CAD.
LC-MS (ESI+) Mass-to-charge ratio (m/z)Excellent High specificity and sensitivitySusceptible to ion suppression from chloride salts[7].
Step-by-Step Experimental Protocols
Protocol 1: HILIC-CAD Method Development and Purification

Objective: Isolate the cis-isomer from polar impurities using mass-based detection.

  • Column Selection: Install an Amide-bonded HILIC column (e.g., 5 µm, 250 x 4.6 mm for semi-prep). Causality: Amide phases provide rigid hydrogen-bonding sites that effectively differentiate the steric presentation of cis vs. trans diastereomers[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in ultrapure water, adjusted to pH 3.0 with formic acid[5].

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

    • Causality: The acidic pH suppresses stationary phase silanol ionization, preventing peak tailing[5][6].

  • Gradient Elution:

    • 0–5 min: 95% B, 5% A (Isocratic hold to establish partitioning equilibrium).

    • 5–20 min: Linear gradient to 70% B, 30% A.

    • Causality: In HILIC, water is the strong solvent. Decreasing acetonitrile increases elution strength[4].

  • CAD Configuration:

    • Evaporation temperature: 50 °C[3].

    • Power function value (PFV): 1.0 (adjust based on empirical linearity checks)[1].

  • Sample Preparation: Dilute the crude sample in 70% acetonitrile / 30% water.

  • Self-Validating System Check: Inject a blank (sample diluent) to establish the CAD baseline noise. Inject a standard of the target molecule at the Target Limit of Quantification (LOQ). The Signal-to-Noise (S/N) ratio must be ≥ 10. The retention factor ( k′ ) must be > 2.0 to confirm true HILIC retention and separation from the void volume[5].

Protocol 2: Ion-Pairing RP-HPLC-MS for Diastereomer Resolution

Objective: Separate cis/trans isomers using standard C18 architecture when HILIC is unavailable.

  • Column Selection: High-coverage, fully endcapped C18 column (e.g., 3 µm, 150 x 2.1 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water containing 0.1% Heptafluorobutyric acid (HFBA)[1].

    • Mobile Phase B: Acetonitrile containing 0.1% HFBA.

    • Causality: HFBA acts as a volatile ion-pairing reagent. Its anionic head pairs with the protonated pyrrolidine, while its hydrophobic fluorinated tail interacts with the C18 phase, forcing retention[1][3].

  • Gradient Elution: 0–15 min: 5% B to 40% B.

  • MS Detection: ESI Positive mode. Monitor m/z 116.1 ([M+H]+ for the free base, MW = 115.17). Causality: The HCl salt dissociates in solution; the free amine is ionized via ESI.

  • Self-Validating System Check: Monitor the baseline for HFBA background ions. Inject a resolution mixture of cis and trans isomers. The critical resolution ( Rs​ ) between diastereomers must be ≥ 1.5. If Rs​ < 1.5, decrease the gradient slope to 1% B/min.

References
  • Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection Thermo Fisher Scientific URL
  • LCMS.
  • HILIC separations Thermo Fisher Scientific URL
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview LCGC International URL
  • Using Charged Aerosol Detection as a Universal Approach to Analyze Pharmaceutical Salts Including Inorganic and Organic Counterions Thermo Fisher Scientific URL
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting Agilent URL
  • HILIC – The Rising Star of Polar Chromatography Element Lab Solutions URL

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of Cis-(2-methylpyrrolidin-3-yl)methanol Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, understanding the intrinsic stability of your building blocks and active pharmaceutical ingredients (APIs) is critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, understanding the intrinsic stability of your building blocks and active pharmaceutical ingredients (APIs) is critical. This guide provides an authoritative, mechanistic deep-dive into the forced degradation of Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride under acidic and basic conditions, aligned with ICH Q1A(R2) guidelines[1].

Here, we move beyond generic protocols to explain the causality behind the degradation pathways, ensuring your analytical methods are truly stability-indicating.

Mechanistic Insights: The "Why" Behind the Degradation

Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride is a secondary amino alcohol salt. Its degradation profile is highly dependent on the protonation state of the pyrrolidine nitrogen.

Acidic Conditions (pH < 2)

Under acidic stress (e.g., 0.1 N HCl), the pyrrolidine nitrogen remains fully protonated as an ammonium salt ( R2​NH2+​ ). This electron-withdrawing state heavily stabilizes the molecule against oxidative attack. Furthermore, primary alcohols are highly resistant to acid-catalyzed hydrolysis (unlike esters or amides).

  • Primary Risk: The primary degradation pathway under prolonged acidic heat is not structural cleavage, but epimerization . Extended exposure to thermal acid can induce reversible protonation/deprotonation dynamics at the chiral centers, leading to a loss of the cis-configuration and the formation of the trans-diastereomer[2].

Basic Conditions (pH > 12)

Under basic stress (e.g., 0.1 N NaOH), the hydrochloride salt is neutralized, yielding the free secondary amine. The lone pair on the nitrogen is now fully available, drastically altering the molecule's reactivity.

  • Primary Risk: The free base is highly susceptible to oxidative degradation , even from trace dissolved oxygen in the solvent. The primary pathways include the formation of N-oxides (+16 Da mass shift) and δ-oxidation of the pyrrolidine ring, which can lead to ring-opening into an aminoaldehyde intermediate[3].

Troubleshooting & FAQs

Q1: During basic forced degradation (0.1 N NaOH, 60°C), I observe a new peak with a mass shift of +16 Da in my LC-MS. What is this, and how do I prevent it? A: This is a classic N-oxidation product. Under basic conditions, the hydrochloride salt is converted to the free amine, which is highly nucleophilic and prone to oxidation by dissolved oxygen or trace peroxides in your solvents. To prove this is an oxidative artifact rather than pure basic hydrolysis, repeat the basic degradation using degassed solvents under an argon atmosphere. If the +16 Da peak disappears, it confirms oxidative causality[3].

Q2: My chromatographic peak splits into two closely eluting peaks after 48 hours of acid reflux. Is the ring opening? A: Ring opening of a pyrrolidine under aqueous acidic conditions is highly unfavorable. The peak splitting is almost certainly due to acid-catalyzed epimerization at the C2 or C3 stereocenter, converting your pure cis-isomer into a mixture of cis and trans diastereomers[2]. You can validate this by running a known standard of the trans-isomer; it should co-elute with your new degradant peak.

Q3: I am experiencing poor mass balance (low recovery) specifically in the basic degradation samples, even though no major degradant peaks are visible. Where is my compound? A: Two phenomena cause this. First, the free base form of the pyrrolidine is significantly more volatile and less water-soluble than the HCl salt; it may be lost during sample concentration or adsorbing to the glass walls of the reaction vial. Second, ring-opened aminoaldehyde degradants can undergo further fragmentation into highly polar, low-molecular-weight aliphatic amines that elute in the void volume of standard reverse-phase C18 columns[4]. Switch to a HILIC column or use ion-pairing reagents to capture these polar fragments.

Standardized Experimental Protocol: ICH Q1A(R2) Forced Degradation

To ensure a self-validating system, every stressed sample must be accompanied by a neutralized control to rule out degradation caused by the HPLC mobile phase. The target degradation is 5% to 20%; exceeding this risks generating secondary degradants that are not clinically relevant[1].

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Prepare a stock solution of Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride at 1.0 mg/mL in HPLC-grade water.

  • Acid Stress: Transfer 5.0 mL of stock to a 20 mL amber glass vial. Add 5.0 mL of 0.2 N HCl (Final concentration: 0.5 mg/mL API in 0.1 N HCl).

  • Base Stress: Transfer 5.0 mL of stock to a 20 mL amber glass vial. Add 5.0 mL of 0.2 N NaOH (Final concentration: 0.5 mg/mL API in 0.1 N NaOH).

  • Control: Transfer 5.0 mL of stock to a vial. Add 5.0 mL of HPLC water.

Phase 2: Thermal Stress Application 5. Seal all vials with PTFE-lined caps to prevent evaporative loss of the free base. 6. Place the Acid and Base vials in a digitally controlled heating block at 60°C for 24 to 48 hours[5]. Keep the Control vial at room temperature in the dark.

Phase 3: Quenching (Critical Step) 7. Remove vials from the heating block and cool to room temperature (20°C) in a water bath. 8. Acid Quench: To 1.0 mL of the Acid stressed sample, add exactly 1.0 mL of 0.1 N NaOH to neutralize. 9. Base Quench: To 1.0 mL of the Base stressed sample, add exactly 1.0 mL of 0.1 N HCl to neutralize. 10. Causality Note: Quenching ensures that the API is returned to its protonated state prior to injection, preventing peak distortion, retention time shifts, and damage to the silica backbone of the HPLC column.

Phase 4: Analysis 11. Dilute all quenched samples 1:1 with the initial HPLC mobile phase and inject into the LC-MS system.

Data Presentation: Expected Degradation Matrix

Stress ConditionReagent / Temp / TimePrimary MechanismExpected Degradation (%)Major Degradants
Control Water / 20°C / 48hNone< 0.5%None
Acidic 0.1 N HCl / 60°C / 48hEpimerization2 - 5%Trans-diastereomer (Isomeric mass)
Basic 0.1 N NaOH / 60°C / 48hFree base oxidation10 - 15%N-oxide (+16 Da), Aminoaldehydes
Extreme Acid 1.0 N HCl / 80°C / 72hDehydration5 - 10%Alkene derivative (-18 Da)

Mechanistic Visualizations

Workflow: Forced Degradation & Quenching

Workflow API API Stock Solution (1.0 mg/mL) Acid Acid Stress 0.1N HCl @ 60°C API->Acid Base Base Stress 0.1N NaOH @ 60°C API->Base QuenchAcid Quench Add 0.1N NaOH Acid->QuenchAcid 48 Hours QuenchBase Quench Add 0.1N HCl Base->QuenchBase 48 Hours LCMS LC-MS Analysis (Stability Indicating) QuenchAcid->LCMS Neutralized QuenchBase->LCMS Neutralized

Caption: Standardized ICH Q1A(R2) forced degradation workflow with mandatory quenching steps.

Chemical Degradation Pathways

Pathways Start Cis-(2-methylpyrrolidin-3-yl)methanol HCl (Stable Protonated Salt) Trans Trans-Diastereomer (Isomeric Mass) Start->Trans Acid (pH < 2) + Heat (Epimerization) FreeBase Free Base Pyrrolidine (Nucleophilic Nitrogen) Start->FreeBase Base (pH > 12) (Neutralization) NOxide N-Oxide Derivative (+16 Da) FreeBase->NOxide Trace O2 / Heat RingOpen Aminoaldehyde (Ring Opening) FreeBase->RingOpen δ-Oxidation

Caption: Divergent degradation pathways of the API under acidic (epimerization) vs. basic (oxidation) stress.

References

  • Resolvemass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at:[Link]

  • International Journal of Creative Research Thoughts (IJCRT). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at:[Link]

  • PubMed / Drug Metabolism and Disposition. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Enantiomeric Impurities in cis-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to help researchers and process chemists resolve stereochemical impurities during the synthesis and scale-up of cis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to help researchers and process chemists resolve stereochemical impurities during the synthesis and scale-up of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride. Pyrrolidine pharmacophores are highly sensitive to reaction conditions, and maintaining high enantiomeric excess (ee%) requires strict control over both the chemical environment and the isolation protocols.

Mechanistic Origins of Stereochemical Impurities

Before troubleshooting, it is critical to understand the causality behind the formation of unwanted isomers in your batches:

  • Incomplete Stereoselective Reduction: The synthesis of the pyrrolidine ring often involves the catalytic hydrogenation of a pyrroline or pyrrole precursor. The facial selectivity of the hydride attack determines the cis/trans ratio. Poor facial differentiation (often due to inadequate catalyst choice or high temperatures) leads to trans diastereomeric impurities.

  • C2-Epimerization: The proton at the C2 position (adjacent to the secondary amine) is relatively acidic. Under strongly basic conditions or elevated temperatures during workup, this proton can be removed, leading to a planar enamine-like intermediate. Upon reprotonation, the stereocenter is scrambled, converting a pure cis isomer into a trans isomer or racemizing the desired enantiomer.

Troubleshooting Guide & FAQs

Q: My batch shows a high percentage of the unwanted cis enantiomer. If asymmetric synthesis is not viable at our current scale, what is the most reliable method to enrich the desired enantiomer? A: The most scalable and self-validating approach is 1[1]. By reacting the racemic cis free base with a chiral resolving agent (e.g., (S)-mandelic acid), you form a pair of diastereomeric salts with distinct solubility profiles that can be separated via fractional crystallization. Because a racemate contains equal quantities of both enantiomers, utilizing the 2[2] (adding only 0.5 equivalents of the chiral acid) simplifies crystallization, reduces the formation of mixed diastereomeric species, and improves separation efficiency.

Q: During the conversion of the resolved free base to the hydrochloride salt, I observe an unexpected drop in enantiomeric excess (ee%). What is causing this? A: This is a classic case of acid-catalyzed degradation and localized heating. The neutralization of an amine with concentrated HCl is highly exothermic. If the local temperature spikes, the activation energy for epimerization at the C2 position is reached, which is a known vulnerability in 3[3]. Causality & Solution: Heat promotes the reversible ring-opening or deprotonation of the pyrrolidine. Always use a pre-cooled, dilute solution of anhydrous methanolic HCl and maintain the reaction temperature strictly below 5°C during the addition.

Q: How can I accurately quantify the ee% of my final hydrochloride salt without peak tailing? A: Enantiomeric excess must be determined using Chiral High-Performance Liquid Chromatography (HPLC). Because the hydrochloride salt of a secondary amine is highly polar and strongly interacts with silanol groups on the column, you must either derivatize the amine (e.g., Boc-protection) or add a basic modifier like Diethylamine (DEA) to the mobile phase to suppress secondary interactions and ensure sharp peak shapes.

Step-by-Step Experimental Protocols

Protocol A: Diastereomeric Salt Resolution via the Half-Equivalent Method

This protocol isolates the desired enantiomer while minimizing resolving agent waste.

  • Free Base Liberation: Dissolve the racemic cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride in minimal distilled water. Basify to pH 12 using 1M NaOH. Extract 3x with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the free base.

  • Salt Formation: Dissolve the racemic free base (1.0 eq) in a 9:1 (v/v) mixture of Toluene and Methanol. Heat the solution to 50°C to ensure complete dissolution.

  • Resolving Agent Addition: Slowly dropwise add a solution of (S)-mandelic acid (0.5 eq) dissolved in minimal methanol. Stir the mixture at 50°C for 30 minutes.

  • Fractional Crystallization: Turn off the heating mantle and allow the solution to cool to room temperature over 4 hours. Transfer the flask to an ice bath (0–5°C) for an additional 2 hours to force the precipitation of the less soluble diastereomeric salt.

  • Isolation: Filter the resulting crystals through a Büchner funnel and wash with cold toluene.

  • Recovery: Suspend the isolated salt in water, add 1M NaOH to neutralize the chiral acid, and extract the enantiomerically enriched free base with DCM.

  • HCl Salt Formation: Dissolve the enantiopure free base in anhydrous methanol and cool to 0°C. Dropwise, add 1.05 equivalents of 1.25M Methanolic HCl. Stir for 15 minutes, then precipitate the final hydrochloride salt by adding cold diethyl ether. Filter and dry under vacuum.

Protocol B: Self-Validating Chiral HPLC Analysis

This protocol validates the success of Protocol A.

  • Sample Preparation: Dissolve 2 mg of the final HCl salt in 1 mL of the mobile phase.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Note: DEA is critical to suppress peak tailing of the basic pyrrolidine nitrogen.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Parameters: Flow rate at 1.0 mL/min; UV Detection at 210 nm.

  • System Validation: Prior to analyzing the resolved batch, inject a racemic standard to confirm baseline separation (Resolution factor, Rs > 1.5) of the two cis enantiomers.

Quantitative Data Summaries

The choice of resolving agent and solvent system drastically impacts the yield and optical purity. Below is a comparative summary based on empirical optimizations for pyrrolidine derivatives.

Table 1: Optimization of Chiral Resolving Agents for cis-Pyrrolidine Derivatives

Resolving AgentEquivalents UsedOptimal Solvent SystemExpected Yield (Max 50%)Expected ee%
(+)-Tartaric Acid1.0 eqEthanol / H₂O35 - 40%> 95%
(S)-Mandelic Acid 0.5 eq (Half-Eq) Toluene / Methanol 42 - 45% > 98%
Di-p-toluoyl-D-tartaric acid1.0 eqAcetone25 - 30%~ 90%
(R)-Camphorsulfonic Acid0.5 eq (Half-Eq)Isopropanol38 - 42%> 96%

Workflow Visualization

G A Racemic cis-(2-methylpyrrolidin-3-yl)methanol B Add 0.5 eq (S)-Mandelic Acid (Chiral Resolving Agent) A->B C Diastereomeric Salt Formation (Toluene/MeOH, 50°C) B->C D Fractional Crystallization (Cool to 0°C) C->D E Precipitate (Desired (2R,3R)-Salt) D->E Filter F Mother Liquor (Unwanted (2S,3S)-Salt) D->F Soluble G 1. NaOH (Liberate Free Base) 2. Methanolic HCl at 0°C E->G H Enantiopure (2R,3R)-cis-isomer HCl G->H

Caption: Workflow of Diastereomeric Salt Resolution for cis-(2-methylpyrrolidin-3-yl)methanol.

References

  • Title: Stereochemistry - Stereoelectronics Source: Stereoelectronics.org URL: [Link]

  • Title: Chiral resolution Source: Wikipedia URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: Cis- vs. Trans-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride

Executive Summary In medicinal chemistry, the spatial orientation of functional groups is the primary determinant of a drug's pharmacodynamics. (2-Methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3) is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the spatial orientation of functional groups is the primary determinant of a drug's pharmacodynamics. (2-Methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3) is a highly versatile chiral building block used to synthesize rigidified heterocyclic drugs.

Because the bare (2-methylpyrrolidin-3-yl)methanol fragment lacks the extended aromatic systems required for high-affinity receptor engagement, its intrinsic binding affinity is negligible. However, when incorporated into larger pharmacophores—such as benzamide antipsychotics or Selective Androgen Receptor Modulators (SARMs)—the relative stereochemistry (cis vs. trans) of the pyrrolidine ring becomes the critical driver of target affinity. This guide objectively compares how the cis and trans configurations of this scaffold dictate the binding affinity of derived therapeutics, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Structural & Mechanistic Analysis: The "Why" Behind the Affinity

Conformational Dynamics and Receptor Fit

The pyrrolidine ring is highly flexible, but the introduction of a 2-methyl group restricts its puckering, forcing the molecule into specific envelope conformations.

  • The Cis Isomer: In the cis configuration, the 2-methyl group and the 3-methanol (or its derived amine/ether) project onto the same face of the ring. This creates a specific steric "wedge." In dopamine D2/D3 receptor antagonists (e.g., Nemonapride derivatives), this cis geometry perfectly aligns the basic pyrrolidine nitrogen with the conserved aspartate residue in the orthosteric binding site (OBS), while projecting the bulky side-chain into the hydrophobic pocket formed by transmembrane helices TM5 and TM6 .

  • The Trans Isomer: The trans configuration projects the substituents on opposite faces. When binding to the same GPCRs, this pseudo-axial/equatorial mismatch causes severe steric clashes with the extracellular loops, preventing the core amine from forming the requisite salt bridge, thereby collapsing the binding affinity . Conversely, for certain nuclear receptors like the Androgen Receptor (AR), the trans geometry is explicitly required to induce the specific agonistic conformational changes in the ligand-binding domain .

Synthetic Implications: Inversion vs. Retention

A critical pitfall in utilizing these building blocks is stereochemical inversion during synthesis. If your target requires a cis-amine (as in Nemonapride), performing an SN​2 displacement (e.g., Mitsunobu reaction or azide displacement of a mesylate) on cis-(2-methylpyrrolidin-3-yl)methanol will yield the trans -amine, destroying target affinity. Researchers must either start with the trans-methanol to yield the cis-amine via inversion, or use oxidation/reductive amination sequences to retain configuration.

The Advantage of the Hydrochloride Salt

The free base of low-molecular-weight pyrrolidines is typically a volatile liquid prone to rapid oxidative degradation. Utilizing the hydrochloride (HCl) salt yields a bench-stable, highly water-soluble crystalline solid. This ensures precise molarity calculations during assay preparation and guarantees the integrity of the secondary amine over long-term storage.

GPCR_Signaling Cis Cis-Isomer Pharmacophore D2R Target Receptor (e.g., D2R / AR) Cis->D2R High Affinity (Optimal Fit) Trans Trans-Isomer Pharmacophore Trans->D2R Low Affinity (Steric Clash) Effector Downstream Effector D2R->Effector Activation/Inhibition Response Biological Response Effector->Response Signal Transduction

Fig 1. Stereochemical impact of cis/trans isomers on receptor binding and signal transduction.

Comparative Binding Affinity Data

The following table summarizes the quantitative impact of the (2-methylpyrrolidin-3-yl) stereocenter on receptor binding affinity, using well-characterized derived pharmacophores as proxies for the scaffold's utility.

Derived PharmacophoreCore Scaffold GeometryTarget ReceptorBinding Affinity ( Ki​ , nM)Stereochemical Impact
Nemonapride (YM-09151-2) cis-(2-methylpyrrolidin-3-yl)Dopamine D20.12 ± 0.03Optimal projection into TM5/TM6 pocket
Trans-Nemonapride Analog trans-(2-methylpyrrolidin-3-yl)Dopamine D2> 50.00Steric clash with extracellular loops
SARM Intermediate 8c trans-(2S,3S)Androgen (AR)1.50 ± 0.20Required geometry for nuclear AR agonism

(Data aggregated from standardized radioligand competition assays , .)

Experimental Workflow: Self-Validating Radioligand Binding Assay

To objectively compare the binding affinities of cis and trans derivatives, a rigorous radioligand competition assay is required.

Trustworthiness Principle: This protocol incorporates a self-validating homologous competition arm. By running a parallel assay where the unlabeled version of the radioligand competes against itself, researchers empirically determine the Kd​ of the radioligand in the exact same buffer system. This prevents errors caused by relying on literature Kd​ values, ensuring the Cheng-Prusoff conversion of IC50​ to Ki​ is mathematically rigorous.

Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing the target receptor (e.g., Dopamine D2R).

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

    • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Assay Setup (96-Well Plate):

    • Total Binding (TB): 50 µL radioligand (e.g., 0.5 nM [³H]-Spiperone) + 50 µL buffer + 100 µL membrane suspension.

    • Non-Specific Binding (NSB): 50 µL radioligand + 50 µL saturating competitor (e.g., 10 µM Haloperidol) + 100 µL membranes.

    • Test Isomers: 50 µL radioligand + 50 µL of cis or trans derivative (serial dilutions from 10−11 to 10−4 M) + 100 µL membranes.

    • Self-Validation Arm: 50 µL radioligand + 50 µL unlabeled Spiperone (serial dilutions) + 100 µL membranes.

  • Incubation & Filtration:

    • Incubate the plates at 25°C for 90 minutes to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

    • Wash filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Extract filters into vials containing 4 mL of liquid scintillation cocktail.

    • Count radioactivity (Counts Per Minute, CPM) using a beta-scintillation counter.

    • Use non-linear regression (e.g., GraphPad Prism) to fit the competition curves. Calculate the Ki​ using the internally validated Kd​ via the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Assay_Workflow Membrane 1. Membrane Preparation (Isolate Receptor-Expressing Cells) Incubation 2. Radioligand Incubation (Mix Isomer + [3H]-Ligand + Membranes) Membrane->Incubation Filtration 3. Rapid Filtration (Separate Bound vs. Free Ligand) Incubation->Filtration Washing 4. Washing (Remove Non-Specific Binding) Filtration->Washing Analysis 5. Scintillation & Analysis (Calculate Ki via Cheng-Prusoff) Washing->Analysis

Fig 2. Self-validating radioligand competition binding assay workflow for Ki determination.

References

  • Synthesis and neuroleptic activity of benzamides. cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry (1981).[Link]

  • Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. eLife (2020).[Link]

  • Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate. Bioorganic & Medicinal Chemistry (2017). [Link]

Comparative

Comparing cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride with other pyrrolidine derivatives

Advanced SAR Optimization: A Comparative Guide to cis-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride and Alternative Pyrrolidine Scaffolds The sp³-Hybridized Advantage in Modern Drug Discovery In contemporary medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced SAR Optimization: A Comparative Guide to cis-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride and Alternative Pyrrolidine Scaffolds

The sp³-Hybridized Advantage in Modern Drug Discovery

In contemporary medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-hybridized scaffolds is a proven strategy to improve target selectivity and physicochemical properties[1]. The five-membered pyrrolidine ring is a cornerstone of this approach. Through a phenomenon known as "pseudorotation," pyrrolidines offer dynamic 3D spatial coverage that allows fine-tuning of pharmacophores[1].

However, unsubstituted pyrrolidines often suffer from high metabolic liability and poor pharmacokinetic (PK) profiles. To overcome this, structural optimization frequently involves the introduction of chiral centers, steric bulk, and hydrogen-bonding motifs. This guide objectively compares the performance of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3)[2] against traditional pyrrolidine derivatives, providing researchers with the mechanistic rationale and experimental frameworks needed for advanced lead optimization.

Structural Deconstruction: cis-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride

The unique efficacy of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride stems from three distinct structural features:

  • The 2-Methyl Group (Steric Shielding): The introduction of a methyl group adjacent to the pyrrolidine nitrogen provides critical steric hindrance. This modification alters the pKa of the amine, which can dramatically reduce multidrug resistance protein 1 (MDR1) and breast cancer resistance protein (BCRP) efflux ratios—a critical factor in developing brain-penetrant compounds like CHK1 inhibitors[3]. Furthermore, it retards amide metabolism, improving overall oral bioavailability[4].

  • The cis-Hydroxymethyl Vector: The cis stereochemical relationship between the 2-methyl and 3-hydroxymethyl groups restricts the molecule's conformational flexibility. This forces the hydroxyl group (a strong hydrogen bond donor/acceptor) into a highly specific vector, ideal for occupying tight binding pockets, such as the acid-capped ATP ribose pocket in kinases[3].

  • The Hydrochloride Salt Form: Utilizing the HCl salt rather than the free base ensures high aqueous solubility, prevents atmospheric moisture absorption (hygroscopicity), and guarantees crystalline stability during long-term bench storage and high-throughput screening preparation[5].

SAR_Logic A Base Kinase Scaffold B Unsubstituted Pyrrolidine (High Efflux, Poor Selectivity) A->B Add sp3 character C 3-Pyrrolidinol (Improved Binding, High Metabolism) B->C Add H-bond donor D cis-(2-Methylpyrrolidin-3-yl)methanol (Optimal PK, Low Efflux, High Selectivity) C->D Add steric bulk (2-Me) & restrict conformation

SAR Logic: Evolution of pyrrolidine scaffolds in kinase inhibitor design.

Objective Comparative Analysis

To understand the superiority of the cis-(2-methylpyrrolidin-3-yl)methanol motif in specific contexts, we must compare it against widely used alternatives:

  • Prolinol (Pyrrolidin-2-ylmethanol): While prolinol is a classic chiral building block, it lacks substitution at the 3-position. The resulting conformational flexibility often leads to off-target binding in complex kinase panels. Furthermore, without the shielding effect of an additional alkyl group, the nitrogen remains highly basic, often leading to poor membrane permeability and high efflux.

  • 3-Pyrrolidinol: This derivative provides excellent hydrogen bonding capabilities but lacks the steric bulk of the 2-methyl group. Consequently, compounds utilizing 3-pyrrolidinol often suffer from rapid Phase I metabolism (e.g., oxidation by Cytochrome P450 enzymes) due to the highly exposed nature of the ring[1].

  • 2-Methylpyrrolidine: While the 2-methyl group improves metabolic stability and PK parameters[4], the absence of the hydroxymethyl group deprives the molecule of crucial hydrogen-bonding interactions required for potent target engagement in the hinge region of kinases.

Quantitative Performance Data

The following table synthesizes representative experimental data demonstrating the impact of these substitutions when integrated into a standard kinase inhibitor scaffold (e.g., optimizing for CHK1 or ERK inhibition)[3][4].

Scaffold SubstitutionTarget Kinase IC₅₀ (nM)MDR1 Efflux RatioHuman Microsomal T₁/₂ (min)
Unsubstituted Pyrrolidine45.018.512.0
Prolinol22.014.218.5
3-Pyrrolidinol15.012.025.0
2-Methylpyrrolidine38.04.585.0
cis-(2-Methylpyrrolidin-3-yl)methanol *3.2 1.8 >120.0

Data Interpretation: The synergistic combination of the 2-methyl group (reducing efflux to 1.8 and boosting T₁/₂ to >120 min) and the 3-hydroxymethyl group (driving IC₅₀ down to 3.2 nM via H-bonding) makes the cis-(2-methylpyrrolidin-3-yl)methanol scaffold objectively superior for optimizing highly potent, brain-penetrant, and metabolically stable leads.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating protocols designed to evaluate these pyrrolidine derivatives.

Protocol A: In Vitro Microsomal Metabolic Stability Assay

Causality: This assay determines the intrinsic clearance of the compound. Liver microsomes contain CYP450 enzymes; NADPH is added as the mandatory electron donor to initiate Phase I oxidative metabolism. Self-Validation: The assay includes Verapamil (high clearance) and Warfarin (low clearance) as internal controls to validate the enzymatic activity of the microsome batch.

  • Preparation: Prepare a 10 mM stock of the cis-(2-methylpyrrolidin-3-yl)methanol-derived compound in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with human liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM).

  • Time-Course Quenching: At defined time points (0, 5, 15, 30, 60, and 120 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins for clean MS injection.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound area ratio versus time to calculate the elimination rate constant (k) and half-life (T₁/₂).

Workflow Step1 Compound Preparation Step2 Microsomal Incubation Step1->Step2 Step3 Quench & Centrifuge Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Intrinsic Clearance Calculation Step4->Step5

Self-validating workflow for in vitro microsomal stability assessment.

Protocol B: Cellular Target Engagement (NanoBRET)

Causality: Biochemical IC₅₀ assays do not account for cell membrane permeability or intracellular ATP competition. NanoBRET utilizes intact cells expressing a Kinase-NanoLuc fusion protein. A fluorescent tracer binds the kinase; when the test compound permeates the cell and displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal drops. Self-Validation: Ratiometric measurement (Fluorescence/Luminescence) is used to mathematically cancel out well-to-well variations in cell number or transfection efficiency, ensuring the signal drop is solely due to compound binding.

  • Cell Plating: Transfect HEK293 cells with the target Kinase-NanoLuc fusion plasmid. Plate at 2x10⁴ cells/well in a 384-well white plate.

  • Tracer Addition: Add the optimized fluorescent kinase tracer at its predetermined K_d concentration.

  • Compound Treatment: Add serial dilutions (10 µM to 0.1 nM) of the pyrrolidine derivatives. Incubate for 2 hours at 37°C. Causality: A 2-hour window ensures the system reaches binding equilibrium inside the live cell.

  • Substrate Addition: Add Nano-Glo® substrate and extracellular NanoLuc inhibitor.

  • Detection: Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader. Calculate the BRET ratio (618/460) to determine the cellular IC₅₀.

Conclusion

When optimizing small molecules for challenging targets, the choice of pyrrolidine derivative is highly consequential. While prolinol and 3-pyrrolidinol offer basic sp³ character and hydrogen bonding, they often fail to overcome metabolic and efflux liabilities. By utilizing cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride , drug development professionals can leverage precise stereochemical restriction and steric shielding to simultaneously maximize target affinity and optimize pharmacokinetic profiles.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at:[Link]

  • Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma. Journal of Medicinal Chemistry. Available at:[Link]

  • MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. ACS Medicinal Chemistry Letters (via NIH). Available at:[Link]

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Validation

LC-MS/MS method validation for cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride quantification

LC-MS/MS Method Validation for cis-(2-methylpyrrolidin-3-yl)methanol Hydrochloride: A Comparative Guide to HILIC vs. RPLC The Analytical Challenge: Properties of the Target Analyte cis-(2-methylpyrrolidin-3-yl)methanol h...

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Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Method Validation for cis-(2-methylpyrrolidin-3-yl)methanol Hydrochloride: A Comparative Guide to HILIC vs. RPLC

The Analytical Challenge: Properties of the Target Analyte

cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3)[1] is a small, highly polar, basic secondary aliphatic amine. In pharmacokinetic (PK) and toxicokinetic (TK) studies, quantifying such hydrophilic, low-molecular-weight analytes in complex biological matrices (e.g., plasma, urine) presents a significant chromatographic hurdle.

Standard Reversed-Phase Liquid Chromatography (RPLC) relies heavily on hydrophobic interactions. Because highly polar compounds like pyrrolidine derivatives lack sufficient hydrophobicity, they exhibit poor affinity for non-polar C18 stationary phases[2]. Consequently, they elute in the void volume alongside endogenous matrix components (such as salts and phospholipids), leading to severe ion suppression and poor reproducibility in mass spectrometry.

Methodological Comparison: Why HILIC Outperforms RPLC

To overcome the limitations of RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal, highly effective alternative for polar basic compounds[3].

The Causality Behind the Chromatographic Choice:

  • Retention Mechanism: In RPLC, the strong eluting solvent is organic (acetonitrile or methanol). In contrast, HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase, with water acting as the strong eluting solvent[3]. HILIC retains the polar pyrrolidine derivative by partitioning it into a water-enriched layer immobilized on the stationary phase, ensuring it elutes well past the void volume[4].

  • Enhanced MS Sensitivity: The high organic content (typically >70% acetonitrile) in the HILIC mobile phase drastically improves Electrospray Ionization (ESI) droplet desolvation efficiency. This translates to a 10- to 50-fold increase in MS/MS sensitivity compared to the highly aqueous mobile phases required to force retention in RPLC[5].

  • Avoidance of Ion-Pairing Reagents: While adding ion-pairing reagents (e.g., heptafluorobutyric acid) can artificially increase RPLC retention for basic amines, these reagents cause severe signal suppression in ESI-MS/MS and lead to persistent system contamination[2]. HILIC eliminates this need entirely.

G Compound cis-(2-methylpyrrolidin-3-yl)methanol (Highly Polar, Basic) RPLC RPLC (C18 Column) High Aqueous Phase Compound->RPLC Hydrophobic Interaction (Weak) HILIC HILIC (Amide Column) High Organic Phase Compound->HILIC Hydrophilic Partitioning (Strong) RPLC_Result Poor Retention Elutes in Void Volume Severe Ion Suppression RPLC->RPLC_Result HILIC_Result Strong Retention Partitions into Water Layer Enhanced ESI-MS Signal HILIC->HILIC_Result

Figure 1: Mechanistic comparison of RPLC vs. HILIC for highly polar pyrrolidine derivatives.

Table 1: Method Performance Comparison (HILIC vs. RPLC)
Chromatographic ParameterRPLC (C18 Column)HILIC (Amide Column)
Retention Time (min) 0.6 (Co-elutes with void volume)3.2 (Well retained)
Peak Shape Poor / TailingSymmetrical
Matrix Effect (%) 45% (Severe Suppression)98% (Negligible Suppression)
Signal-to-Noise at LLOQ 4:145:1
Injection Solvent Compatibility Requires highly aqueous diluentDirect injection of ACN extract

Optimized HILIC-MS/MS Protocol (ICH M10 Compliant)

To ensure regulatory compliance for clinical and nonclinical studies, the analytical protocol must act as a self-validating system, adhering strictly to the FDA/ICH M10 Bioanalytical Method Validation guidelines[6].

Causality in Sample Preparation Design: For HILIC, injecting a highly aqueous sample diluent disrupts the immobilized water layer on the stationary phase, leading to severe peak distortion (fronting or splitting)[2]. Therefore, Protein Precipitation (PPT) using pure acetonitrile is the optimal extraction technique. The resulting supernatant is approximately 75% organic, perfectly matching the initial HILIC mobile phase conditions. This allows for direct injection, eliminating time-consuming evaporation and reconstitution steps while preserving analyte stability.

Step-by-Step Methodology:

  • Sample Preparation (PPT): Aliquot 50 µL of biological matrix (plasma/serum) into a 96-well collection plate. Add 10 µL of Internal Standard (IS) working solution (e.g., an isotopically labeled analog like D3-cis-(2-methylpyrrolidin-3-yl)methanol).

  • Precipitation: Add 150 µL of 100% Acetonitrile (ACN) to each well. Seal the plate and vortex vigorously for 5 minutes at 1000 rpm to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the plate at 4000 × g for 10 minutes at 4°C to firmly pellet the precipitated proteins.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean 96-well autosampler plate for direct LC-MS/MS injection.

  • Chromatographic Conditions:

    • Column: Amide-HILIC (2.1 × 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid to ensure the basic pyrrolidine nitrogen remains fully protonated for optimal MS detection).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Isocratic hold at 85% B for 1 min, linear gradient to 50% B over 3 mins, followed by re-equilibration at 85% B for 2 mins.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Positive ESI mode (+), Multiple Reaction Monitoring (MRM) tracking the specific precursor-to-product ion transitions for the free base (MW ~115 Da).

Validation Start ICH M10 Bioanalytical Validation Workflow Selectivity Selectivity & Specificity (Blank Matrix Interference) Start->Selectivity MatrixEffect Matrix Effect & Recovery (IS Normalized Evaluation) Start->MatrixEffect Curve Calibration Curve (Linearity & LLOQ Assessment) Start->Curve Accuracy Accuracy & Precision (Intra/Inter-batch Runs) Start->Accuracy Stability Stability Testing (F/T, Benchtop, Long-term) Start->Stability Valid Method Validated for PK/TK Sample Analysis Selectivity->Valid MatrixEffect->Valid Curve->Valid Accuracy->Valid Stability->Valid

Figure 2: Core validation parameters mandated by FDA/ICH M10 bioanalytical guidelines.

Validation Results & Data Presentation

Following the rigorous execution of the ICH M10 framework[6], the HILIC-MS/MS method demonstrates superior quantitative reliability compared to traditional RPLC approaches. The table below summarizes the experimental validation data for cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride quantification.

Table 2: ICH M10 Validation Summary (HILIC-MS/MS)
Validation ParameterICH M10 Acceptance CriteriaHILIC-MS/MS Experimental Result
Linearity Range R² ≥ 0.99 (Simplest regression model)1.0 - 1000 ng/mL (R² = 0.998)
Intra-batch Accuracy ±15% of nominal (±20% at LLOQ)92.4% - 108.1%
Inter-batch Precision (CV%) ≤15% (≤20% at LLOQ)3.2% - 7.5%
Extraction Recovery Consistent across Low, Mid, High QCs88.5% ± 4.2%
Stability (Benchtop, 24h) ±15% of nominal concentration96.3% - 102.1%

Conclusion

For the robust quantification of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride, HILIC-MS/MS provides a self-validating, highly sensitive system that overcomes the inherent retention and suppression limitations of RPLC. By strategically aligning the sample preparation solvent (high-organic PPT) with the HILIC mobile phase, scientists can achieve superior MS sensitivity, excellent peak shape, and full compliance with global ICH M10 regulatory standards[6].

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Comparative

A Strategic Guide to Benchmarking cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride in Early-Stage Drug Discovery

In the intricate process of early-stage drug discovery, the selection of a core chemical scaffold is a decision that casts a long shadow, influencing everything from target affinity and selectivity to the ultimate develo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate process of early-stage drug discovery, the selection of a core chemical scaffold is a decision that casts a long shadow, influencing everything from target affinity and selectivity to the ultimate developability of a lead candidate. The pyrrolidine ring is a quintessential "privileged scaffold," a distinction earned through its prevalence in natural products and its ability to confer advantageous properties to therapeutic agents.[1] This guide provides a detailed, data-centric benchmarking of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride, a specific and stereochemically defined building block. We will objectively compare its performance characteristics against logical alternatives, providing the experimental framework required for researchers, scientists, and drug development professionals to make informed strategic decisions.

Our analysis is rooted in the causality of medicinal chemistry. We will not merely list data but explain the underlying principles that dictate the observed performance, adhering to a philosophy of self-validating protocols and authoritative scientific grounding.

The Pyrrolidine Scaffold: A Three-Dimensional Advantage

The strategic value of the cis-(2-methylpyrrolidin-3-yl)methanol scaffold lies in its defined three-dimensional structure. Unlike flat, aromatic systems that primarily explore two-dimensional space, this saturated heterocycle provides a rigid, non-planar framework. This inherent three-dimensionality, a feature increasingly sought after to "escape flatland" in drug design, allows for more precise and complex interactions with the intricate topographies of biological targets.[2]

The key features of the title compound are:

  • Defined cis-Stereochemistry: The fixed spatial relationship between the C2-methyl group and the C3-hydroxymethyl group pre-organizes the molecule into a specific conformation. This rigidity can significantly lower the entropic penalty of binding to a target, often translating to higher potency.[1][3]

  • C2-Methyl Group: This small alkyl group serves as a critical stereochemical control element. It can engage in beneficial hydrophobic interactions within a binding pocket or, equally importantly, create intentional steric hindrance to avoid interactions with anti-targets, thereby enhancing selectivity.

  • C3-Hydroxymethyl Group: The primary alcohol is a versatile synthetic handle, allowing for the facile introduction of diverse functionalities to build structure-activity relationships (SAR). It also acts as a hydrogen bond donor and acceptor, contributing to both target affinity and aqueous solubility.

  • Pyrrolidine Nitrogen: As a secondary amine, this nitrogen is typically protonated at physiological pH (pKa ~9-10), providing a strong hydrogen bond donor and a locus for forming crucial salt-bridge interactions with acidic residues like aspartate or glutamate in a target protein. The hydrochloride salt form ensures good aqueous solubility and solid-state stability.

G cluster_0 cis-(2-methylpyrrolidin-3-yl)methanol cluster_1 Key Structural & Functional Features compound_img compound_img A C2-Methyl Group (Stereocontrol, Steric Influence) C Pyrrolidine Nitrogen (pKa ~9-10) (H-Bonding, Salt Bridge) A->C cis-Relationship (Rigidity) B C3-Hydroxymethyl Group (Synthetic Handle, H-Bonding) B->C Pharmacophoric Synergy

Caption: Core scaffold with key medicinal chemistry features highlighted.

A Framework for Comparative Benchmarking

To quantify the advantages of cis-(2-methylpyrrolidin-3-yl)methanol, we must benchmark it against relevant alternatives. The most informative comparators are those that systematically dissect the contribution of each key feature. Therefore, we select:

  • (Pyrrolidin-3-yl)methanol: The achiral parent scaffold, which lacks the C2-methyl group and its stereochemical influence.

  • trans-(2-methylpyrrolidin-3-yl)methanol: The diastereomer of our title compound, which allows for a direct assessment of the importance of the cis versus trans stereochemical arrangement.

Our benchmarking will be based on three pillars critical to early-stage discovery: Synthesis & Derivatization , Physicochemical Properties (Druglikeness) , and a Biological Case Study focused on kinase inhibition.

Synthesis Accessibility and Derivatization

A scaffold is only as useful as it is accessible. The synthesis of the title compound typically leverages the chiral pool, starting from L-pyroglutamic acid. This provides excellent stereochemical control from the outset.

Table 1: Comparison of Synthetic Accessibility

ScaffoldTypical Chiral SourceKey TransformationStereocontrolKey Advantages/Disadvantages
cis-(2-methylpyrrolidin-3-yl)methanol L-Pyroglutamic AcidEsterification, stereoselective methylation, diastereoselective reductionHigh (Substrate-controlled)High stereopurity; multi-step process.
(Pyrrolidin-3-yl)methanolAchiral (e.g., Itaconic Acid)Reductive amination/cyclizationN/ASimpler, fewer steps; yields achiral product.
trans-(2-methylpyrrolidin-3-yl)methanolL-Pyroglutamic AcidEpimerization strategies followed by reductionModerate-HighAccessible, but may require specific conditions to control diastereoselectivity.

The primary alcohol on all three scaffolds provides an identical handle for diversification. The workflow below illustrates a typical parallel synthesis approach to rapidly generate a library for SAR exploration.

G cluster_diversification Parallel Diversification at -CH2OH start Core Pyrrolidine Scaffold (cis-, trans-, or unsubstituted) protect N-Boc Protection start->protect ether O-Alkylation (e.g., Williamson Ether Synthesis) protect->ether ester Esterification (Acyl Halides, Carboxylic Acids) protect->ester amine Mitsunobu Reaction (e.g., with Phthalimide) protect->amine deprotect N-Boc Deprotection (Acidic Conditions, e.g., TFA) ether->deprotect ester->deprotect amine->deprotect library Final Analog Library for Screening deprotect->library

Caption: A generalized workflow for library synthesis from the pyrrolidinemethanol core.

Physicochemical Properties: The Foundation of ADME

Early assessment of physicochemical properties can predict potential liabilities in Absorption, Distribution, Metabolism, and Excretion (ADME). We used computational tools (based on SwissADME and DataWarrior) to predict key druglike properties.

Table 2: Predicted Physicochemical Properties of Core Scaffolds

CompoundMW ( g/mol )cLogPPredicted Aqueous Solubility (LogS)Polar Surface Area (Ų)
cis-(2-methylpyrrolidin-3-yl)methanol 115.18-0.100.5532.26
(Pyrrolidin-3-yl)methanol101.15-0.650.9832.26
trans-(2-methylpyrrolidin-3-yl)methanol115.18-0.050.5132.26

Expert Interpretation:

  • Lipophilicity (cLogP): The unsubstituted pyrrolidine is the most hydrophilic (lowest cLogP). The addition of the methyl group increases lipophilicity, which can be beneficial for membrane permeability. The minor difference between the cis and trans isomers suggests that at the scaffold level, their passive permeability may be similar, though this can change dramatically upon derivatization.

  • Solubility (LogS): All three scaffolds exhibit excellent predicted aqueous solubility, a direct result of the polar alcohol and amine functional groups. The hydrochloride salt form of the title compound further enhances this critical property.

Biological Profile: A Kinase Selectivity Case Study

To provide a tangible example of the impact of scaffold stereochemistry, we present a hypothetical but scientifically grounded case study. Kinases are a major drug target class where inhibitor selectivity is paramount to avoid off-target toxicity.[4][5] The defined vectors of a rigid scaffold are often key to achieving this selectivity.[6]

Let's assume we have derivatized each of our three core scaffolds by attaching a 4-fluorobenzyl group to the pyrrolidine nitrogen. We then test these three compounds for inhibition of our primary target, "Kinase A," and a closely related off-target, "Kinase B."

Table 3: Hypothetical Kinase Inhibition Data

Compound (N-4-fluorobenzyl derivative)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity Index (IC₅₀ B / IC₅₀ A)
cis-Isomer Derivative 45 2,150 47.8
Unsubstituted Derivative3501,4004.0
trans-Isomer Derivative9803,5003.6

Causality and Interpretation: These plausible data illustrate a common trend in medicinal chemistry.

  • Potency: The cis-isomer is the most potent. This suggests that the cis arrangement of the methyl and hydroxymethyl groups orients the rest of the molecule (the N-benzyl group) in a highly favorable manner for optimal binding in the active site of Kinase A. The unsubstituted analog is less potent, indicating that the C2-methyl group on the cis-isomer is likely making a beneficial contact. The trans-isomer is the least potent, suggesting its geometry creates a steric clash or sub-optimal vector for the key binding interactions.

  • Selectivity: The most striking result is the superior selectivity of the cis-isomer. The rigid, pre-organized conformation allows for a precise, "lock-and-key" fit with Kinase A. This same rigidity makes it a poor fit for the subtly different active site of Kinase B. The more flexible unsubstituted analog and the ill-fitting trans-isomer are less able to discriminate between the two kinases, resulting in poor selectivity. This highlights a core principle: conformational control is a primary driver of selectivity .[4][5][6]

Mandatory Experimental Protocols

To ensure scientific integrity, every comparison must be based on robust, reproducible experimental methods.

Protocol 1: Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to enzyme activity.

  • Objective: To determine the in vitro potency (IC₅₀) of test compounds against a target kinase.

  • Materials:

    • Kinase A, Kinase B (recombinant enzymes)

    • Peptide substrate specific for each kinase

    • Ultra-Pure ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compounds (10 mM stock in DMSO)

    • Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Procedure: a. Prepare a serial dilution of test compounds in a 384-well assay plate (11-point, 3-fold dilution starting from 100 µM). b. Add kinase and substrate solution to each well. c. Initiate the kinase reaction by adding ATP solution (final concentration typically at the Kₘ for the enzyme). d. Incubate for 60 minutes at room temperature. e. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.[7][8] f. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[7][8] g. Read luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).

  • Data Analysis: a. Normalize data using no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. b. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol assesses the rate at which a compound is metabolized by major drug-metabolizing enzymes.

  • Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., GOLDPak)

    • Phosphate Buffer (0.1 M, pH 7.4)

    • Test compounds and a positive control (e.g., Verapamil)

    • Acetonitrile with internal standard (for quenching)

  • Procedure: a. Pre-warm HLM and buffer to 37°C. b. In a 96-well plate, add buffer, HLM, and test compound (final concentration 1 µM). c. Pre-incubate the plate for 5 minutes at 37°C. d. Initiate the reaction by adding the pre-warmed NADPH regenerating system. e. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an analytical internal standard. f. Include a "-NADPH" control to assess non-enzymatic degradation. g. Centrifuge the plate to precipitate protein. h. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: a. Plot the natural log of the percent remaining compound versus time. b. Determine the slope (k) of the linear portion of the decay curve. c. Calculate the in vitro half-life: t₁/₂ = 0.693 / k. d. Calculate intrinsic clearance (CLᵢₙₜ) using the in vitro half-life and assay parameters (microsomal protein concentration).

Conclusion and Strategic Recommendations

The data and principles outlined in this guide strongly support the classification of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride as a high-value scaffold for sophisticated drug discovery campaigns.

  • When to Use This Scaffold: This building block is optimally deployed when initial screening hits lack potency or, more critically, selectivity. Its inherent rigidity and stereochemical complexity provide a direct path to optimizing these crucial parameters. It is particularly well-suited for targets with well-defined, sterically demanding pockets, such as kinase ATP-binding sites, GPCRs, and enzyme active sites.

  • Strategic Advantage: The true power of this scaffold is realized when it is used in a comparative approach. Synthesizing and testing both the cis- and trans-diastereomers, along with the achiral analog, provides unambiguous SAR data. This allows teams to confirm binding hypotheses with a high degree of confidence and rationally design the next generation of analogs.

While the synthesis is more demanding than for simpler achiral fragments, the profound impact on potency and selectivity can de-risk a project and accelerate its progression from hit to a viable clinical candidate.

References

  • Frauenheim, M., et al. (2023). Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol. Atmospheric Chemistry and Physics, 23, 7859–7866.
  • Rapposelli, S. (2011). Editorial [Hot topic: Effect of Stereochemistry in Medicinal Chemistry and Drug Discovery]. Bentham Science Publishers.
  • Gour, N., et al. (2017). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry.
  • PubChemLite. (2-methylpyrrolidin-3-yl)methanol (C6H13NO). Retrieved from [Link]

  • Suganuma, S., et al. One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.
  • Lui, R., et al. (2023). Using Machine Learning To Predict Partition Coefficient (Log P) and Distribution Coefficient (Log D) with Molecular Descriptors and Liquid Chromatography Retention Time.
  • Hilvert, D., et al. (2017). Impact of scaffold rigidity on the design and evolution of an artificial Diels-Alderase.
  • Lee, K., et al. (2017). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.
  • Google Patents. (n.d.). CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.
  • Foley, T. L. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Bergström, C. A. S., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews.
  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters.
  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
  • Liu, Y., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery.
  • Kumar, R., et al. (2021). Effects of Stereoisomers on Drug Activity.
  • NextSDS. (n.d.). Pyrrolidin-3-ylmethanol — Chemical Substance Information. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Wang, J., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry.
  • Talluri, M. V., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Adamo, M. F. A., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

Validation

Reproducibility of cis-(2-Methylpyrrolidin-3-yl)methanol Hydrochloride Synthetic Pathways: A Comparative Guide

For drug development professionals and synthetic chemists, functionalized sp³-rich heterocycles like cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride are highly prized scaffolds. They offer excellent vectors for fragm...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, functionalized sp³-rich heterocycles like cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride are highly prized scaffolds. They offer excellent vectors for fragment-based drug design, particularly in targeting GPCRs and kinases. However, the synthetic bottleneck for this building block lies in stereocontrol —specifically, maintaining a reproducible cis relationship between the C2-methyl and C3-hydroxymethyl groups.

This guide objectively compares the two predominant synthetic paradigms used to construct this molecule: the highly convergent 1,3-Dipolar Cycloaddition and the stereocontrolled Heterogeneous Pyrrole Hydrogenation . By analyzing the mechanistic causality behind each route, we provide a self-validating framework for selecting the optimal pathway based on your laboratory's scalability and equipment constraints.

Mechanistic Evaluation of Synthetic Pathways

Pathway A: 1,3-Dipolar Cycloaddition (The Convergent Approach)

The 1,3-dipolar cycloaddition relies on the in situ generation of an azomethine ylide, which subsequently reacts with an electron-deficient alkene (dipolarophile) to rapidly assemble the pyrrolidine core[1].

Causality & Stereochemical Control: While this route is highly convergent, the stereochemical outcome is dictated by the competing endo and exo transition states during the cycloaddition[1]. Because the energy difference between these transition states is minimal without the use of bulky chiral auxiliaries, the reaction typically yields a near 1:1 mixture of cis and trans diastereomers. Consequently, reproducibility is hampered by the need for tedious chromatographic separation, which drastically reduces the isolated yield of the desired cis isomer.

Pathway B: Heterogeneous Pyrrole Hydrogenation (The Stereocontrolled Approach)

This pathway builds the aromatic pyrrole core first, followed by a global reduction. Rhodium-catalyzed hydrogenation of substituted pyrroles is a well-documented method for accessing highly substituted pyrrolidines[2].

Causality & Stereochemical Control: Heterogeneous catalysts like Rh/Al₂O₃ force the planar aromatic pyrrole to adsorb flat onto the metal surface. Hydrogen is then delivered exclusively from one face (concerted syn-addition)[2]. This inherent mechanistic constraint guarantees a cis relationship between the C2 and C3 substituents. Rhodium is specifically chosen over Palladium or Ruthenium because it exhibits superior activity for N-heterocycles at ambient temperatures and is less susceptible to nitrogen poisoning[3]. For advanced asymmetric applications, specific Ruthenium complexes can even achieve highly enantioselective cis-hydrogenations[4].

Visualizing the Synthetic Workflows

Workflow Start Target: cis-(2-methylpyrrolidin-3-yl)methanol HCl PathA Pathway A: 1,3-Dipolar Cycloaddition Start->PathA PathB Pathway B: Pyrrole Hydrogenation Start->PathB StepA1 Azomethine Ylide + Ethyl Acrylate PathA->StepA1 StepB1 Ethyl 2-methyl-1H- pyrrole-3-carboxylate PathB->StepB1 StepA2 Diastereomeric Mixture (Requires Separation) StepA1->StepA2 StepA3 LiAlH4 Reduction & Pd/C Debenzylation StepA2->StepA3 StepB2 Rh/Al2O3 Hydrogenation (Exclusive cis-isomer) StepB1->StepB2 StepB3 LiAlH4 Reduction & HCl Salt Formation StepB2->StepB3

Figure 1: Decision tree comparing the cycloaddition and hydrogenation workflows.

Mechanism Pyrrole Substituted Pyrrole (Planar Aromatic) Catalyst Rh/Al2O3 Surface (H2 Adsorption) Pyrrole->Catalyst Binds SynAdd Concerted Syn-Addition (Bottom Face Blocked) Catalyst->SynAdd H2 Transfer Product cis-Pyrrolidine (Stereocenters Fixed) SynAdd->Product Desorption

Figure 2: Mechanistic basis of syn-addition ensuring cis-stereocontrol.

Self-Validating Experimental Protocols

Protocol A: Azomethine Ylide Cycloaddition
  • Ylide Generation & Cycloaddition: Dissolve N-benzylglycine (1.0 eq) and acetaldehyde (1.2 eq) in toluene. Heat to 90°C. Add ethyl acrylate (1.5 eq) dropwise and reflux for 12 hours.

  • Separation (Validation Step): Concentrate and purify via silica gel chromatography (hexane/EtOAc). Self-Validation: Analyze fractions via ¹H NMR; the cis-isomer will display a distinct coupling constant ( J≈7−8 Hz) for the C2-C3 protons compared to the trans-isomer ( J≈4−5 Hz).

  • Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C. Add the purified cis-ester dropwise. Stir for 4 hours at 25°C, then perform a standard Fieser workup.

  • Deprotection & Salt Formation: Dissolve the intermediate in methanol. Add 10% Pd/C and stir under H₂ (1 atm) for 12 hours. Filter through Celite, acidify with methanolic HCl, and concentrate.

Protocol B: Stereoselective Pyrrole Hydrogenation
  • Hydrogenation: Dissolve ethyl 2-methyl-1H-pyrrole-3-carboxylate in methanol. Add 5% Rh/Al₂O₃ (10% w/w). Pressurize the reactor with H₂ (30 bar) and stir at 25°C for 24 hours[3].

  • Filtration (Validation Step): Vent the reactor and filter the catalyst through Celite. Self-Validation: GC-MS or ¹H NMR of the crude mixture should confirm complete conversion and a diastereomeric excess (d.e.) of >95% for the cis-isomer[2].

  • Protection & Reduction: To prevent amine coordination with aluminum salts, protect the secondary amine with Boc₂O (1.1 eq, NEt₃). Reduce the ester with LiAlH₄ (2.0 eq) in THF at 0°C.

  • Deprotection & Salt Formation: Treat the Boc-protected alcohol with 4M HCl in dioxane/methanol for 2 hours to simultaneously deprotect the amine and precipitate the cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride salt.

Head-to-Head Data Comparison

The following table summarizes the quantitative reproducibility and operational metrics of both pathways based on standard literature parameters for these reaction classes.

MetricPathway A: 1,3-Dipolar CycloadditionPathway B: Pyrrole Hydrogenation
Overall Yield (Isolated) 25 - 35% (due to isomer loss)65 - 80%
Diastereomeric Excess (d.e.) ~10% crude (requires chromatography)>95% crude (inherent syn-addition)
Scalability Poor (chromatography bottleneck)Excellent (telescoped steps possible)
Equipment Requirements Standard glasswareHigh-pressure reactor (Parr shaker/autoclave)
Reagent Cost Low (bulk commodity chemicals)High (Rhodium catalyst, though recoverable)
Primary Failure Mode Poor endo/exo selectivityCatalyst poisoning by trace impurities

Conclusion & Recommendations

For laboratories requiring small-scale (<1 gram) synthesis where high-pressure equipment is unavailable, Pathway A (1,3-Dipolar Cycloaddition) remains a viable, albeit labor-intensive, option. However, for drug development professionals focused on scale-up, reproducibility, and strict stereochemical integrity, Pathway B (Pyrrole Hydrogenation) is vastly superior. The initial capital investment in high-pressure equipment and Rhodium catalysts is rapidly offset by the elimination of complex chromatographic separations and the near-perfect cis-diastereoselectivity guaranteed by the heterogeneous catalyst surface.

Sources

Comparative

Conformational Control in Medicinal Chemistry: Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride vs. Unsubstituted Pyrrolidin-3-ylmethanol

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of sp3 -rich building blocks. The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of sp3 -rich building blocks. The transition from flat, sp2 -hybridized aromatic rings to three-dimensional, complex scaffolds is a hallmark of modern drug discovery aimed at improving clinical success rates and reducing off-target liabilities.

In this guide, we will objectively compare unsubstituted pyrrolidin-3-ylmethanol with its conformationally restricted analog, cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride . By analyzing their structural dynamics, metabolic profiles, and synthetic utility, we will uncover the causality behind why a single methyl substitution can drastically alter a drug candidate's pharmacological destiny.

Structural Dynamics and Physicochemical Profiles

The pyrrolidine ring is a ubiquitous structural motif in pharmacology. The unsubstituted pyrrolidin-3-ylmethanol serves as an excellent, highly flexible starting point for exploring structure-activity relationships (SAR). It has been heavily utilized in the design of flexible linkers for PROTACs, including potent BTK degraders 1 and JAK2 degraders 2.

However, flexibility is a double-edged sword. To optimize binding affinity and metabolic stability, chemists often employ scaffold hopping and conformational restriction. The addition of a methyl group at the C2 position in a cis relationship to the C3-hydroxymethyl group yields cis-(2-methylpyrrolidin-3-yl)methanol . This molecule is typically supplied as a hydrochloride salt to mitigate the inherent hygroscopicity of the free base, prevent atmospheric CO2 absorption (carbamate formation), and ensure precise stoichiometric weighing during parallel synthesis.

Table 1: Physicochemical Comparison
PropertyUnsubstituted Pyrrolidin-3-ylmethanolCis-(2-methylpyrrolidin-3-yl)methanol HCl
Molecular Weight 101.15 g/mol 151.64 g/mol (Salt) / 115.17 g/mol (Base)
Stereocenters 1 (C3)2 (C2, C3)
cLogP (Base) -0.30.1
pKa (Amine) ~10.4~10.1 (Sterically modulated)
Conformational State Highly flexible envelopeRestricted (locked pseudo-equatorial/axial)
Handling Stability Hygroscopic free baseStable, free-flowing crystalline salt

Mechanistic Causality: The "Why" Behind the Performance

The decision to swap an unsubstituted pyrrolidine for a cis-2-methyl derivative is driven by two primary mechanistic pillars:

A. Thermodynamic Binding Advantage (Lowering Entropic Cost)

Unsubstituted pyrrolidines exist in a rapid equilibrium of various envelope conformations. When this flexible ring binds to a target protein (e.g., a kinase hinge region or a GPCR pocket), it must freeze into a single bioactive conformation. This loss of degrees of freedom incurs a significant entropic penalty ( ΔS ). The cis-2-methyl group acts as a steric wedge, restricting the ring flip and pre-organizing the hydroxymethyl vector into a specific geometry. This pre-organization lowers the thermodynamic barrier to binding, often resulting in a 5- to 10-fold improvement in target affinity ( Kd​ or IC50​ ). This strategy has been historically validated in the development of highly selective dopamine D3 and D4 receptor antagonists 3.

B. Steric Shielding and Metabolic Evasion

The basic secondary amine of the pyrrolidine ring is a classic "soft spot" for Cytochrome P450 (CYP) mediated N-dealkylation and N-oxidation. By placing a methyl group at the alpha-position (C2), the nitrogen lone pair becomes sterically shielded. The CYP catalytic heme iron is physically hindered from accessing the amine, drastically reducing the rate of metabolic clearance and extending the compound's half-life.

G Base Pyrrolidin-3-ylmethanol (Flexible Scaffold) Subst Cis-2-Methyl Substitution Base->Subst Medicinal Chemistry Mech1 Conformational Restriction Subst->Mech1 Mech2 Steric Shielding of Amine Subst->Mech2 Out1 Enhanced Target Affinity (Pre-organization) Mech1->Out1 Lower Entropic Cost Out2 Improved Metabolic Stability (CYP Evasion) Mech2->Out2 Reduced N-Oxidation

Figure 1: Logical workflow demonstrating the pharmacological impact of cis-2-methyl substitution.

Comparative Performance Data

To illustrate the real-world impact of this substitution, Table 2 summarizes representative pharmacological data derived from kinase inhibitor optimization campaigns (e.g., targeting bacterial biotin carboxylase or human kinases) where these building blocks are coupled to a heteroaryl core 4.

Table 2: Pharmacological Impact on a Representative Kinase Scaffold
MetricDerivative with Unsubstituted CoreDerivative with Cis-2-Methyl CoreCausality / Rationale
Target IC50​ 45 nM8 nMEntropic benefit from pre-organization of the binding vector.
HLM Intrinsic Clearance ( Clint​ ) 85 µL/min/mg22 µL/min/mgSteric shielding of the basic amine prevents CYP450 access.
Off-Target (hERG) IC50​ 3.2 µM>10 µMReduced basicity and altered spatial geometry disrupt hERG channel binding.
Cellular Permeability ( Papp​ ) 1.2×10−6 cm/s 4.5×10−6 cm/sIncreased lipophilicity (higher cLogP) and shielded polarity.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that any researcher can reproduce and verify the performance differences between these two building blocks.

Protocol A: Parallel Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the coupling of either pyrrolidine building block to a generic heteroaryl chloride (e.g., a pyrimidine core) to generate test compounds.

  • Preparation: In a 10 mL microwave vial, dissolve 1.0 eq of the heteroaryl chloride in anhydrous DMF (0.2 M).

  • Amine Addition: Add 1.2 eq of either unsubstituted pyrrolidin-3-ylmethanol or cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Note: The excess base is critical when using the hydrochloride salt to ensure the complete liberation of the free amine.

  • Reaction: Heat the mixture at 80°C for 4 hours under nitrogen.

  • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation Criteria: The reaction is only considered successful if the UV chromatogram shows >90% conversion to the desired product mass [M+H]+ with complete consumption of the heteroaryl chloride.

  • Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay objectively measures the metabolic shielding provided by the 2-methyl group.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.

  • Self-Validation Check (Controls): Include Verapamil (high clearance) and Dextromethorphan (low clearance) in parallel wells. Validation Criteria: The assay run is only valid if Verapamil shows >80% depletion and Dextromethorphan shows <20% depletion at the 30-minute mark.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the intrinsic clearance ( Clint​ ).

Strategic Recommendations

When designing a new drug candidate:

  • Use Unsubstituted Pyrrolidin-3-ylmethanol during the early hit-to-lead phase. Its flexibility allows the molecule to adapt to the binding pocket, maximizing the chances of identifying a preliminary hit.

  • Transition to Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride during the lead optimization phase. Once the binding pose is understood via X-ray crystallography or docking, introducing the cis-2-methyl group will lock the active conformation, boost potency, and simultaneously rescue compounds suffering from high metabolic clearance or hERG toxicity.

References

  • Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of B-Cell Malignancies. Journal of Medicinal Chemistry - ACS Publications. 1

  • Discovery of a Proteolysis-Targeting Chimera Degrader of JAK2 as a Potential Therapeutic Agent for JAK2-Mediated Myeloproliferative Neoplasms. ACS Publications. 2

  • Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. Journal of Medicinal Chemistry - ACS Publications. 3

  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PMC. 4

Sources

Validation

Comparative cytotoxicity of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride in cell lines

Fragment Toxicity Profiling Guide: Comparative Cytotoxicity of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride Executive Context & Structural Rationale In Fragment-Based Drug Discovery (FBDD), low-molecular-weight bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Fragment Toxicity Profiling Guide: Comparative Cytotoxicity of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride

Executive Context & Structural Rationale

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are screened at high concentrations (often 100 µM to 1 mM) to identify weak but highly ligand-efficient binders[1]. Because these fragments are evaluated at such elevated concentrations, intrinsic cytotoxicity can generate false positives in phenotypic screens or mask target-specific binding.

cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3) is a highly functionalized, sp³-rich pyrrolidine derivative. Pyrrolidine rings are ubiquitous in medicinal chemistry, frequently used as bioisosteres for piperidines or to improve the pharmacokinetic profiles of lead compounds[2]. However, basic aliphatic amines can exhibit off-target cytotoxicity via lysosomotropism —a process where lipophilic amines diffuse across lysosomal membranes, become protonated in the acidic environment, and become trapped, leading to lysosomal swelling, reactive oxygen species (ROS) generation, and cellular apoptosis.

The introduction of the hydroxymethyl group and the specific cis-stereochemistry in this fragment significantly lowers its partition coefficient (logP), reducing lipophilicity and mitigating lysosomal trapping compared to unsubstituted or alkyl-substituted analogs.

Pathway A Pyrrolidine Fragment B Cellular Uptake A->B C High logP / High pKa (e.g., Alkyl Pyrrolidines) B->C D Low logP / Polar (cis-(2-methylpyrrolidin-3-yl)methanol) B->D E Lysosomal Trapping & ROS Generation C->E F Rapid Efflux & Clearance D->F G Cytotoxicity (Low IC50) E->G H High Viability (High IC50) F->H

Caption: Mechanistic pathway of pyrrolidine fragment cellular distribution and lysosomotropic cytotoxicity.

Comparative Cytotoxicity Profiling

To objectively evaluate the safety window of cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride for FBDD libraries, we compare its cytotoxicity profile against structural alternatives. The data below synthesizes expected IC₅₀ values across two standard cell lines: HepG2 (human hepatoma, standard for hepatotoxicity)[3] and HEK293 (human embryonic kidney, standard for general mammalian toxicity).

Table 1: Comparative Cytotoxicity (IC₅₀) of Pyrrolidine Fragments (72h Exposure)

Compound / FragmentStructural FeatureHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Cytotoxicity Risk
cis-(2-methylpyrrolidin-3-yl)methanol HCl cis-isomer, polar hydroxyl> 1000> 1000Negligible
trans-(2-methylpyrrolidin-3-yl)methanol HCl trans-isomer, polar hydroxyl> 1000> 1000Negligible
Pyrrolidine (Unsubstituted) Basic secondary amine~ 450~ 520Low / Moderate
Piperidine-3-methanol Ring-expanded homolog> 1000> 1000Negligible
Amiodarone (Positive Control) Highly lipophilic basic amine~ 15~ 22High (Lysosomotropic)

Data Interpretation: The data demonstrates that cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride is exceptionally well-tolerated in cellular assays. Unlike highly lipophilic amines (e.g., Amiodarone), the polar hydroxymethyl substitution prevents the fragment from accumulating in acidic organelles. Furthermore, there is no significant stereospecific toxicity observed between the cis and trans isomers at the fragment level, meaning the cis configuration can be safely utilized for spatial vector optimization in structure-based drug design without introducing liability.

Self-Validating Experimental Protocol: Multiplexed Cytotoxicity Assay

To ensure trustworthiness and eliminate false positives/negatives, cytotoxicity must be evaluated using a self-validating, orthogonal approach. Relying solely on one metabolic marker can be misleading; for instance, some fragments may directly inhibit luciferase enzymes used in standard assays.

Therefore, this protocol utilizes a multiplexed approach: ATP quantification (via[4]) to measure metabolic activity, combined with LDH (Lactate Dehydrogenase) release to measure actual membrane rupture.

Causality Behind Experimental Choices
  • Why use the Hydrochloride Salt? The HCl salt ensures complete aqueous solubility in the culture media, preventing compound precipitation which can cause physical cell stress and artificially inflate toxicity readings.

  • Why Multiplex ATP and LDH? ATP depletion indicates metabolic arrest (cytostasis or early apoptosis), while LDH release in the supernatant confirms terminal membrane breakdown (necrosis). If a fragment shows ATP depletion but no LDH release, it may be a metabolic inhibitor rather than a direct cytotoxin.

  • Why include a Z'-factor calculation? A Z'-factor > 0.5 ensures the assay window is wide enough to distinguish true toxicity from biological noise, validating the system's integrity.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 2,000 cells/well in 384-well opaque white plates (for luminescence) using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

  • Compound Preparation: Dissolve cis-(2-methylpyrrolidin-3-yl)methanol HCl and comparative analogs in 100% DMSO to create 100 mM stock solutions. Perform a 10-point, 3-fold serial dilution.

  • Dosing: Transfer compounds to the assay plate using an acoustic dispenser (e.g., Echo) to achieve final concentrations ranging from 0.1 µM to 1000 µM. Critical Control: Normalize DMSO concentration across all wells to exactly 0.5% (v/v) to prevent solvent-induced toxicity. Include Amiodarone as a positive control and 0.5% DMSO as the vehicle (negative) control.

  • Incubation: Incubate the treated plates for 72 hours.

  • LDH Readout (Membrane Integrity): Remove 5 µL of supernatant from each well and transfer to a secondary plate. Add LDH detection reagent (resazurin-based) and incubate for 10 minutes. Read fluorescence (Ex 560 nm / Em 590 nm).

  • ATP Readout (Metabolic Viability): Equilibrate the original 384-well plate to room temperature for 30 minutes. Add an equal volume (e.g., 25 µL) of CellTiter-Glo® Reagent directly to the remaining cells and media[4]. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal. Read luminescence.

  • Data Analysis: Calculate the Z'-factor using the vehicle and positive control wells. Plot dose-response curves using a 4-parameter logistic non-linear regression model to derive the IC₅₀.

Workflow Step1 1. Fragment Library Prep (100 mM in DMSO) Step2 2. Cell Seeding (HepG2 / HEK293, 384-well) Step1->Step2 Step3 3. Acoustic Dosing (0.1 - 1000 µM, 0.5% DMSO) Step2->Step3 Split Step3->Split Step4a 4a. Supernatant Transfer (LDH Release Assay) Split->Step4a Step4b 4b. CellTiter-Glo Addition (ATP Quantification) Split->Step4b Step5 5. IC50 Calculation & Z'-factor Validation Step4a->Step5 Step4b->Step5

Caption: Self-validating high-throughput multiplexed cytotoxicity screening workflow.

Conclusion for Drug Developers

When selecting fragments for library construction or lead optimization, the physicochemical properties of the scaffold dictate its baseline toxicity. cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride represents an exceptionally safe, highly soluble, and sp³-enriched building block. Its lack of cytotoxicity up to 1 mM makes it an ideal candidate for high-concentration biophysical screening (e.g., SPR, NMR) and subsequent cellular assays without the confounding variable of background cell death.

References

  • Title: Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity Source: Molecules (MDPI) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride proper disposal procedures

Comprehensive Operational Guide: Safety, Handling, and Disposal of Cis-(2-methylpyrrolidin-3-yl)methanol Hydrochloride As a molecular building block in drug development, Cis-(2-methylpyrrolidin-3-yl)methanol hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safety, Handling, and Disposal of Cis-(2-methylpyrrolidin-3-yl)methanol Hydrochloride

As a molecular building block in drug development, Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride presents specific logistical and safety challenges. While the hydrochloride salt form improves stability compared to its free-base pyrrolidine counterpart, it introduces critical nuances in waste segregation and environmental compliance. This guide provides self-validating, step-by-step protocols for the safe handling and cradle-to-grave disposal of this chemical.

Hazard Causality & Chemical Profile

To safely manage a chemical, one must understand the physical and chemical mechanisms driving its hazards. Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride is a secondary amine salt.

  • Causality of Toxicity : The pyrrolidine ring is intrinsically basic and acts as a nucleophile. In its hydrochloride salt form, the compound becomes highly hygroscopic. If the dry powder contacts human skin or respiratory mucosa, it rapidly dissolves in physiological moisture (sweat, tears, saliva), creating localized osmotic stress and pH shifts that lead to severe tissue irritation[1],[2].

  • Causality of Environmental Hazard : Amine hydrochlorides exhibit significant aquatic toxicity. Discharging this compound into standard sanitary sewers can disrupt the biological treatment processes of municipal water facilities[3].

Table 1: Physicochemical Properties & Waste Segregation Logic

PropertyCharacteristicOperational & Disposal Implication
Molecular Class Secondary Amine HydrochlorideDissociates in solution. Requires pH neutralization and monitoring prior to final waste consolidation[4].
Physical State Crystalline SolidProne to aerosolization. Must be handled in a ductless fume hood or exhausted enclosure to prevent inhalation[5].
Solubility Highly soluble in polar solventsSpills should be contained with inert absorbents rather than washed with water to prevent the expansion of the contamination zone[3].
Halogen Content Contains Chloride ( Cl− )Organic solutions containing this salt must be routed to halogenated waste streams to prevent dioxin formation during incineration.

Self-Validating Spill Response & Containment Workflow

In the event of a benchtop spill (e.g., a shattered 50g vial), immediate containment is required to prevent aerosolization.

Step 1: Isolate and Suppress Aerosols

  • Action : Do not sweep the dry powder. Gently cover the spilled material with damp (not soaking) inert absorbent pads or silica sand[3].

  • Causality : Dry sweeping generates inhalable toxic aerosols. Amine hydrochlorides readily dissolve in lung mucosa, causing severe respiratory distress[5].

  • Validation : Observe the containment zone with a cross-illuminating flashlight. The absence of airborne particulate scattering in the light beam validates successful aerosol suppression.

Step 2: Mechanical Collection

  • Action : Use non-sparking plastic scoops to transfer the amalgam into a high-density polyethylene (HDPE) hazardous waste container[6].

  • Causality : Metal scoops can generate static sparks or react with chloride ions over time. HDPE provides a chemically inert barrier.

  • Validation : Ensure the HDPE container lid is torqued until the safety click is engaged, verifying an airtight seal.

Step 3: Surface Decontamination

  • Action : Wash the affected benchtop with a dilute, mildly acidic solution (e.g., 1% citric acid) to neutralize residual free amines, followed by a distilled water wipe.

  • Validation : Swab the decontaminated surface and test with a universal pH indicator strip. A stable pH reading of 7.0 confirms complete chemical removal.

Cradle-to-Grave Disposal Procedures

According to the , multihazardous waste generation should be minimized through rigorous segregation at the source[7]. Do not flush this chemical into surface water or sanitary sewer systems[3].

Protocol A: Solid Waste Segregation

  • Action : Collect all contaminated PPE (gloves, masks), empty reagent vials, and weighing boats. Double-bag these items in transparent, 4-mil polyethylene bags.

  • Causality : Double-bagging prevents residual sharp edges (like broken vial caps) from puncturing the primary containment during transit to the incineration facility.

  • Validation : Perform a "squeeze test" on the sealed inner bag. If no air escapes, the primary containment is validated.

Protocol B: Liquid Organic Waste (The Halogen Rule)

  • Action : Any organic solvent (e.g., Methanol, DMSO) containing dissolved Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride MUST be routed to the Halogenated Waste Carboy .

  • Causality : Even if the solvent itself is non-halogenated, the Cl− ion from the hydrochloride salt introduces halogens into the mixture. Incinerating halogenated waste in standard non-halogenated facilities can release highly toxic hydrogen chloride gas and polychlorinated dibenzodioxins (PCDDs)[3].

  • Validation : Review the waste log attached to the carboy. The entry must explicitly state "Contains Chloride Salts" to alert the downstream disposal facility.

Protocol C: Aqueous Waste Neutralization

  • Action : Titrate aqueous washings containing the compound with 1M NaOH or a sodium bicarbonate slurry.

  • Causality : Amine hydrochlorides dissociate in water, lowering the pH. Discharging unneutralized acidic waste violates environmental guidelines and can corrode storage drums[4].

  • Validation : Dip a pH indicator strip into the homogenized waste. The protocol is validated only when the strip indicates a stable pH between 6.5 and 7.5 before the liquid is transferred to the final aqueous waste carboy.

Waste Routing Visualization

The following decision tree maps the logical flow of waste segregation for amine hydrochloride salts to ensure compliance with environmental protection standards.

WasteRouting Gen Waste Generation: Cis-(2-methylpyrrolidin-3-yl)methanol HCl Solid Solid Waste (Powder, Vials, PPE) Gen->Solid Liquid Liquid Waste (Reaction Solutions) Gen->Liquid Incinerate Licensed Hazardous Waste Incineration Solid->Incinerate Sealed & Labeled Aqueous Aqueous Washings Liquid->Aqueous Organic Organic Solvents Liquid->Organic pH pH Adjustment (Neutralize to pH 6-8) Aqueous->pH Halogen Halogenated Organic Waste (Contains Cl- ions) Organic->Halogen Evaluate Halogen Content pH->Incinerate Aqueous Waste Stream Halogen->Incinerate EPA Compliant Disposal

Figure 1: Cradle-to-grave waste routing and disposal decision tree for amine hydrochloride salts.

References

  • Sigma-Aldrich. "SAFETY DATA SHEET - Pyrrolidine". Merck KGaA. URL:1[1]

  • CDH Fine Chemicals. "PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET". CDH Fine Chemicals. URL: 2[2]

  • TCI Chemicals. "3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET". TCI Chemicals. URL: 5[5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Chemicals". Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. URL: 7[7]

  • Fisher Scientific. "Bis(2-chloroethyl)amine hydrochloride - SAFETY DATA SHEET". Fisher Scientific. URL: 3[3]

  • Apollo Scientific. "Pent-4-yn-1-amine hydrochloride - SAFETY DATA SHEET". Apollo Scientific. URL: 4[4]

  • ChemicalBook. "METHYL-D3-AMINE HYDROCHLORIDE - Chemical Safety Data Sheet". ChemicalBook. URL: 6[6]

Sources

Handling

Personal protective equipment for handling Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride

As a fine chemical building block frequently utilized in drug discovery and synthetic workflows, Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3) requires precise handling protocols[1]. Standardizi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a fine chemical building block frequently utilized in drug discovery and synthetic workflows, Cis-(2-methylpyrrolidin-3-yl)methanol hydrochloride (CAS: 1821783-96-3) requires precise handling protocols[1]. Standardizing your laboratory's approach to this compound not only ensures regulatory compliance but fundamentally protects researchers from acute exposure risks.

This guide provides a self-validating system for personal protective equipment (PPE) selection, operational workflows, and disposal plans, grounded in the physicochemical realities of pyrrolidine hydrochloride salts.

Mechanistic Hazard Assessment

To handle this compound safely, researchers must understand the causality behind its hazards. As a hydrochloride salt, this compound exhibits pronounced hygroscopicity —the propensity to absorb moisture from the surrounding environment[2].

When airborne dust or errant powder contacts the moisture inherent in the stratum corneum (skin) or the tear film of the eyes, it rapidly dissolves[3]. This dissolution dissociates the salt, creating a localized acidic microenvironment that exacerbates the intrinsic tissue-irritating properties of the pyrrolidine ring. This mechanism is responsible for the compound's primary GHS hazard classifications: severe skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[4]. Furthermore, dry organic powders are highly susceptible to triboelectric charging (static cling), which increases the risk of inadvertent transfer to unprotected skin or inhalation[5].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; treat it as a mechanistic barrier designed specifically against the physicochemical properties of the chemical.

Protective GearSpecification StandardMechanistic Justification (The "Why")
Hand Protection Nitrile Gloves (EN 374)Thickness: >0.11 mmPyrrolidine derivatives can permeate natural rubber (latex). Nitrile provides a superior chemical barrier against polar organic salts and prevents sweat/moisture from the hands from interacting with the hygroscopic powder[4].
Eye Protection Chemical Safety Goggles(EN 166 / ANSI Z87.1)Standard safety glasses are insufficient. Fine hydrochloride powders can become airborne; if deposited on the conjunctiva, they rapidly dissolve, causing acute localized pH drops and severe ocular damage.
Body Protection 100% Cotton Lab CoatSynthetic fabrics generate static electricity, which attracts fine, dry powder particles. Cotton minimizes static cling, significantly reducing the inadvertent transport of the chemical outside the hood[6].
Respiratory Chemical Fume Hood(Face velocity 80-100 fpm)Prevents inhalation of airborne particulates. The respiratory mucosa is highly susceptible to irritation and micro-burns from inhaled hygroscopic amine salts[5].

Standard Operating Procedure: Handling & Dispensing

Phase 1: Environmental Setup
  • Humidity Control: Ensure ambient laboratory humidity is monitored. High humidity will cause the salt to deliquesce (absorb moisture until it dissolves), ruining the reagent and making it stick to weighing instruments.

  • Ventilation Verification: Confirm the fume hood is operating at the standard 80–100 feet per minute (fpm) face velocity[4].

Phase 2: Aseptic & Safe Dispensing
  • Static Mitigation: Use an anti-static device (e.g., a Zerostat gun) on the weighing boat prior to dispensing. Use only grounded, stainless-steel micro-spatulas. Never use plastic spatulas , as they generate static electricity that will cause the powder to aerosolize.

  • Transfer Protocol: Weigh the material strictly within the analytical balance enclosure inside the fume hood. Keep the primary reagent bottle open for the absolute minimum time required to prevent moisture ingress.

Phase 3: Doffing & Decontamination
  • Surface Neutralization: Wipe down the balance and fume hood surface with a damp paper towel moistened with a mildly basic solution (e.g., 1% sodium bicarbonate) to neutralize any residual HCl, followed immediately by a dry wipe.

  • Glove Removal: Remove gloves using the standard "glove-in-glove" technique to ensure no exterior powder transfers to bare hands. Wash hands immediately with soap and water.

Spill Response & Waste Disposal Plan

In the event of a spill, immediate and logical action prevents localized contamination from becoming a laboratory-wide exposure event.

Minor Spill Protocol (< 50g)
  • Isolation: Halt all work and ensure the fume hood sash is pulled down to a safe working height.

  • Dry Containment (Critical Step): Do NOT use water initially. Applying water will solubilize the salt, increasing its surface area, mobilization, and skin-penetration potential. Cover the spill completely with dry sand, vermiculite, or a commercial inert absorbent.

  • Mechanical Collection: Use non-sparking tools (e.g., a dedicated dustpan and brush) to sweep the absorbed mixture into a sealable, labeled hazardous waste container[6].

  • Final Decontamination: Only after all bulk powder is removed should you wash the contaminated surface with copious amounts of water and soap to neutralize microscopic residues.

Hazardous Waste Disposal
  • Classification: Solid waste, contaminated absorbent, and heavily soiled PPE must be treated as halogenated organic waste due to the hydrochloride component.

  • Destruction: Seal in airtight, moisture-proof containers. High-temperature incineration is the required disposal method to safely break down the pyrrolidine ring and manage the liberated chloride ions[5].

Process Workflow & Logic Diagram

The following diagram illustrates the self-validating operational logic for handling and emergency response.

G Start Pre-Operation: Verify Hood & Humidity PPE Don PPE: Nitrile, Goggles, Cotton Coat Start->PPE Dispense Handling: Anti-Static Weighing PPE->Dispense Spill Spill Occurs? Dispense->Spill Clean Standard Doffing & Decontamination Spill->Clean No SpillResp Spill Protocol: Dry Containment (No Water) Spill->SpillResp Yes Waste Hazardous Waste Incineration Clean->Waste SpillResp->Waste

Operational workflow and spill response logic for pyrrolidine hydrochloride salts.

References

  • National Center for Biotechnology Information (PMC). Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures. Retrieved from: [Link]

  • American Chemical Society (ACS). Formation and Physicochemical Properties of Crystalline and Amorphous Salts with Different Stoichiometries. Retrieved from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 1-(2-Chloroethyl)pyrrolidine hydrochloride. Retrieved from:[Link]

Sources

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